6-Phenylpiperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXVAHHWCXAWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 6-Phenylpiperidine-2-carboxylic acid and its derivatives
An In-Depth Technical Guide to the Synthesis of 6-Phenylpiperidine-2-carboxylic Acid and its Derivatives
Abstract
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid framework and stereochemical complexity, defined by the cis and trans relationship between the C2 carboxyl and C6 phenyl groups, present significant synthetic challenges. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this piperidine core and its derivatives. We will explore key methodologies, including catalytic hydrogenation of pyridine precursors, intramolecular cyclization reactions, and modern stereoselective approaches. The discussion emphasizes the underlying chemical principles, the rationale behind experimental choices, and practical considerations for researchers in drug discovery and development. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for the synthesis and derivatization of this important class of molecules.
Introduction: Significance and Synthetic Challenges
The piperidine ring is one of the most ubiquitous N-heterocycles in natural products and pharmaceutical agents.[1][2] The 2,6-disubstituted piperidine framework, in particular, offers a conformationally constrained scaffold that allows for precise spatial orientation of functional groups, making it invaluable for designing potent and selective ligands for various biological targets. The title compound, this compound, and its analogs have been explored for applications ranging from serotonin 5-HT2C receptor modulators to novel enzyme inhibitors.[3][4]
The primary synthetic challenge lies in the stereocontrolled installation of the two substituents at the C2 and C6 positions. The formation of either the cis or trans diastereomer requires carefully designed strategies to manage the relative stereochemistry. This guide will dissect the most effective methods to achieve this control.
Core Synthetic Strategies
The synthesis of the this compound core can be broadly categorized into two main approaches: the modification of a pre-formed aromatic ring (hydrogenation) and the de novo construction of the piperidine ring (cyclization).
Strategy I: Catalytic Hydrogenation of Pyridine Precursors
One of the most direct and frequently employed methods involves the reduction of a corresponding pyridine derivative, 6-phenylpicolinic acid. This approach leverages the availability of substituted pyridines and the power of catalytic hydrogenation to generate the saturated piperidine ring.
The stereochemical outcome of the hydrogenation (cis vs. trans) is highly dependent on the catalyst, solvent, and reaction conditions. Platinum and rhodium catalysts often favor the formation of the cis isomer, where the hydrogen atoms add to the same face of the ring. An efficient synthesis of cis-piperidine-2,6-dicarboxylate, a related precursor, is achieved through the hydrogenation of the corresponding pyridine-2,6-dicarboxylate over a platinum catalyst, yielding the cis-isomer in high purity after crystallization.[5] This methodology is directly adaptable for phenyl-substituted pyridines.
Key Advantages:
-
Atom Economy: Hydrogenation is an addition reaction with high atom economy.
-
Scalability: Catalytic hydrogenations are often scalable for industrial production.
-
Precursor Availability: A wide range of substituted pyridines are commercially available or readily synthesized.
Causality Behind Experimental Choices: The choice of catalyst is paramount. Heterogeneous catalysts like PtO₂ or Pd/C are commonly used. The pressure of hydrogen gas (e.g., 50 psi) and temperature are optimized to ensure complete saturation of the aromatic ring without causing undesired side reactions like hydrogenolysis of other functional groups.[5] The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the diastereoselectivity.
For achieving high enantioselectivity, asymmetric hydrogenation of pyridinium salts using chiral iridium or ruthenium catalysts has emerged as a state-of-the-art technique.[2][6][7] These methods utilize chiral ligands to create an asymmetric environment around the metal center, guiding the hydrogenation to produce one enantiomer preferentially.
Caption: High-level overview of the two primary synthetic routes.
Strategy II: Intramolecular Cyclization Approaches
De novo synthesis via intramolecular cyclization offers a powerful alternative, building the piperidine ring from an acyclic precursor. This strategy provides flexibility in introducing substituents and can offer excellent stereocontrol.
A prominent example is the intramolecular Mannich reaction . This reaction involves the cyclization of a δ-amino-β-ketoester. Treatment with an acid catalyst facilitates the removal of a protecting group and subsequent reaction with an aldehyde or ketone to form an iminium ion, which then cyclizes to afford the polysubstituted piperidone.[8] The stereochemical outcome is often dictated by a chair-like transition state, which can lead to high diastereoselectivity. The resulting piperidone can then be reduced to the corresponding piperidine.
Another key cyclization method is intramolecular reductive amination . This involves the reaction of an amine with a distal ketone or aldehyde within the same molecule to form a cyclic imine (or enamine), which is then reduced in situ to the piperidine. This cascade reaction is highly efficient for constructing the heterocyclic ring.[2][9]
Caption: Workflow for piperidine synthesis via reductive amination.
Comparative Analysis of Synthetic Strategies
| Strategy | Key Features | Stereocontrol | Scalability | Common Precursors |
| Catalytic Hydrogenation | Direct, high atom economy. | Condition-dependent; often favors cis. Asymmetric variants provide high ee. | Generally good. | Phenyl-substituted picolinic acids. |
| Intramolecular Mannich | Convergent, builds complexity quickly. | Good to excellent, directed by transition state geometry. | Moderate; multi-step sequences. | δ-amino-β-ketoesters. |
| Reductive Amination | Often a one-pot cascade. | Can be highly stereoselective, especially from chiral precursors. | Good. | Acyclic amino-keto esters or aldehydes.[9] |
| Chemoenzymatic Synthesis | High regio- and stereoselectivity. | Excellent (often >99% ee). | Can be limited by enzyme availability and substrate scope. | Diketones for transaminase-catalyzed amination.[10] |
Detailed Experimental Protocol: Synthesis of a Core Precursor
This protocol details the synthesis of dimethyl cis-piperidine-2,6-dicarboxylate, a key precursor that can be further elaborated to introduce the phenyl group at the C6 position via modern cross-coupling methodologies or other functional group manipulations. This foundational synthesis is adapted from established literature procedures.[5]
Reaction: Hydrogenation of Dimethyl Pyridine-2,6-dicarboxylate
-
Esterification:
-
Suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl pyridine-2,6-dicarboxylate.
-
-
Catalytic Hydrogenation:
-
Dissolve the dimethyl pyridine-2,6-dicarboxylate (1.0 eq) from the previous step in methanol.
-
Add platinum(IV) oxide (PtO₂, Adams' catalyst) (approx. 5 mol%).
-
Place the reaction mixture in a Parr hydrogenation apparatus or a similar high-pressure vessel.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake or stir the reaction at room temperature for 24-48 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product is often a mixture of cis and trans isomers.
-
-
Purification/Isomer Separation:
-
The cis-isomer can often be selectively crystallized from a suitable solvent system like hexane or an ether/hexane mixture, leaving the more soluble trans-isomer in the mother liquor.[5]
-
Alternatively, purification can be achieved by silica gel column chromatography.
-
Derivatization Strategies for Drug Development
The this compound core is a versatile template for creating libraries of analogs. Key points of diversification include the piperidine nitrogen, the carboxylic acid, and the phenyl ring.
-
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can be readily functionalized via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides.[11]
-
Amide Coupling: The carboxylic acid is a handle for amide bond formation. Standard coupling reagents like EDC/DMAP or HATU can be used to couple the acid with a diverse range of amines, leading to carboxamide derivatives with varied pharmacological profiles.[3][12]
-
Esterification: The carboxylic acid can be converted to various esters to modulate properties like lipophilicity and cell permeability.
-
Phenyl Ring Substitution: By starting with a substituted phenylpyridine precursor, analogs with different electronic and steric properties on the phenyl ring can be synthesized.
Conclusion and Future Outlook
The synthesis of this compound and its derivatives remains an active area of research, driven by the therapeutic potential of this scaffold. While classical methods like catalytic hydrogenation of pyridines provide reliable access to the core structure, modern advancements in asymmetric catalysis and stereoselective cyclizations are enabling more efficient and precise control over the final product's stereochemistry.[6][9] Future efforts will likely focus on developing more atom-economical and environmentally benign synthetic routes, expanding the scope of asymmetric methods, and applying these powerful chemical tools to the rapid generation of diverse compound libraries for high-throughput screening and drug discovery. The continued exploration of novel cyclization cascades and chemoenzymatic strategies holds particular promise for streamlining the synthesis of these valuable molecules.
References
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Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Sci-Hub. Available at: [Link]
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Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Sci-Hub. Available at: [Link]
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Scheme 1. Chemoenzymatic asymmetric synthesis of 2,6-disubstituted piperidines involving regio- and stereoselective monoamination. ResearchGate. Available at: [Link]
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One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available at: [Link]
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A Technical Guide to the Stereoselective Synthesis of Chiral 6-Phenylpiperidines: Strategies and Methodologies for Modern Drug Discovery
Abstract
The chiral 6-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent neurokinin-1 (NK1) receptor antagonists and various central nervous system (CNS) agents.[1][2][3][4][5] The precise control of stereochemistry at the C6 position, and often at other positions on the piperidine ring, is critical for achieving desired pharmacological activity and minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of the principal modern strategies for the stereoselective synthesis of chiral 6-phenylpiperidines. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative analysis of key methodologies, and detailed experimental protocols. The guide focuses on four major pillars of asymmetric synthesis: transition-metal-catalyzed asymmetric hydrogenation, diastereoselective cyclization strategies, chiral auxiliary-mediated synthesis, and organocatalytic approaches. Each section explains the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Introduction: The Significance of the Chiral 6-Phenylpiperidine Moiety
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[6] The introduction of a phenyl group at the C6 (or C2) position, coupled with stereochemical control, gives rise to a class of compounds with significant therapeutic potential. A prime example is the development of non-peptide tachykinin NK1 receptor antagonists, such as (+)-CP-99,994 and (+)-L-733,060, which feature a 2-arylpiperidine core.[1][2] These compounds have been investigated for the treatment of depression, anxiety, and emesis. The stereochemistry of the phenyl group and other substituents on the piperidine ring is paramount for high-affinity binding to the receptor. This underscores the critical need for robust and efficient methods to access enantiomerically pure 6-phenylpiperidines.
This guide will navigate the key contemporary strategies that have been developed to meet this synthetic challenge, providing the theoretical foundation and practical details necessary for their successful implementation in a research and development setting.
Transition-Metal-Catalyzed Asymmetric Hydrogenation: A Direct and Efficient Approach
One of the most powerful and atom-economical methods for the enantioselective synthesis of chiral piperidines is the asymmetric hydrogenation of prochiral pyridinium salts.[7][8] This strategy involves the activation of the aromatic pyridine ring by N-alkylation, followed by hydrogenation using a chiral transition-metal catalyst. Iridium-based catalysts, in particular, have demonstrated exceptional efficacy.[7][9]
Mechanistic Rationale and Catalyst System
The key to this transformation is the use of a chiral catalyst, typically composed of an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral phosphine ligand. Ligands like MP²-SEGPHOS have proven to be highly effective in inducing high levels of enantioselectivity in the hydrogenation of N-alkyl-2-arylpyridinium salts.[7]
The generally accepted mechanism involves the coordination of the iridium catalyst to the pyridinium salt. The N-alkyl group, often a benzyl group, serves to activate the pyridine ring towards reduction, overcoming its inherent aromatic stability.[8] The chiral ligand creates a chiral pocket around the metal center, which dictates the facial selectivity of hydride delivery to the C=N and C=C bonds of the partially reduced pyridine ring intermediates. The stereochemical outcome is determined during the irreversible hydrogenation steps.
Diagram 1: Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a 2-phenylpyridinium salt.
Quantitative Data and Substrate Scope
The iridium-catalyzed asymmetric hydrogenation approach has been successfully applied to a range of 2-arylpyridinium salts, consistently delivering high yields and excellent enantioselectivities. The table below summarizes representative results.
| Entry | Aryl Substituent (R) | Ligand | Yield (%) | e.e. (%) | Reference |
| 1 | Phenyl | MP²-SEGPHOS | >95 | 92 | [7] |
| 2 | 4-Methoxyphenyl | MP²-SEGPHOS | >95 | 93 | [7] |
| 3 | 4-Fluorophenyl | MP²-SEGPHOS | >95 | 91 | [7] |
| 4 | 2-Naphthyl | MP²-SEGPHOS | >95 | 90 | [7] |
Table 1: Representative results for the Iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-arylpyridinium salts.
Experimental Protocol: General Procedure
Materials:
-
N-benzyl-2-phenylpyridinium bromide (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral Ligand (e.g., (R)-MP²-SEGPHOS) (1.1 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (50 atm)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with N-benzyl-2-phenylpyridinium bromide, [Ir(COD)Cl]₂, and the chiral ligand.
-
The vessel is sealed, removed from the glovebox, and anhydrous, degassed solvent is added via syringe.
-
The autoclave is purged with hydrogen gas three times.
-
The vessel is pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the chiral N-benzyl-6-phenylpiperidine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Diastereoselective Synthesis via Nitro-Mannich Reaction
Diastereoselective strategies offer an alternative and powerful route to complex chiral piperidines by controlling the relative stereochemistry of multiple stereocenters. A notable example is the synthesis of 2,3,6-trisubstituted piperidines through a nitro-Mannich reaction followed by a ring-closure condensation.[10]
Mechanistic Rationale and Stereocontrol
This approach constructs the piperidine ring from acyclic precursors. The key steps are:
-
Nitro-Mannich (Aza-Henry) Reaction: A nitroketone is reacted with an imine (e.g., phenylmethanimine) to form a β-nitro amine. This step establishes the initial stereocenters.
-
Ring-Closure Condensation: The β-nitro amine undergoes an intramolecular condensation to form a cyclic nitronate.
-
Stereoselective Reduction: The resulting cyclic imine or a derivative is reduced to the final piperidine.
Stereocontrol is achieved at different stages. The relative stereochemistry between C2 and C3 can be controlled by either kinetic protonation of the nitronate intermediate or by allowing the nitro group to equilibrate to the thermodynamically more stable configuration.[10] The stereochemistry at C6 is established during the reduction of the cyclic imine, where the choice of reducing agent dictates the facial selectivity of hydride delivery.[10] For instance, reduction with sodium triacetoxyborohydride often leads to the cis-2,6-disubstituted product, while a Lewis acid-catalyzed reduction might favor the trans isomer.
Diagram 2: Diastereoselective Synthesis Workflow
Caption: Workflow for the diastereoselective synthesis of 2,6-disubstituted piperidines.
Experimental Protocol: Key Steps
Step 1: Nitro-Mannich Reaction
-
To a solution of the nitroketone in a suitable solvent (e.g., CH₂Cl₂), add the imine.
-
The reaction can be catalyzed by a weak base or proceed neat.
-
Stir at room temperature until the reaction is complete.
-
Isolate the β-nitro amine product.
Step 2: Reductive Cyclization for cis-Product [10]
-
Dissolve the β-nitro amine in a solvent like 1,2-dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction at room temperature.
-
Work up the reaction by quenching with aqueous base and extracting the product.
-
Purify by chromatography to yield the cis-2,6-disubstituted piperidine.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classic and reliable strategy in asymmetric synthesis.[11] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries used for this purpose.[11][12][13][14]
Principle of Operation
For the synthesis of a chiral piperidine, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to an acyclic precursor. The bulky groups on the auxiliary block one face of the molecule, forcing an incoming reagent or an intramolecular cyclization to occur from the less sterically hindered face.
For instance, an N-enoyl oxazolidinone can undergo a stereoselective conjugate addition, followed by further functionalization and cyclization. The stereocenter on the auxiliary dictates the stereochemistry of the newly formed centers in the piperidine ring.
Diagram 3: Principle of Chiral Auxiliary Control
Caption: General workflow for a chiral auxiliary-mediated asymmetric synthesis.
Application in Piperidine Synthesis
While a direct application to a simple 6-phenylpiperidine is not detailed here, the power of this method is demonstrated in the synthesis of more complex piperidine structures. For example, the conjugate addition of an organometallic reagent to an α,β-unsaturated N-acyl oxazolidinone can set a key stereocenter. Subsequent elaboration of the chain and reductive amination can lead to the formation of a chiral 2-substituted piperidine with high diastereomeric and enantiomeric excess.[15]
Organocatalytic Asymmetric Synthesis
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a third major pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis.[16][17][18] For piperidine synthesis, aminocatalysis, which involves the formation of chiral enamines or iminium ions, is particularly relevant.[19][20]
Activation Modes and Catalysts
Chiral secondary amines, such as proline and its derivatives, are common organocatalysts. They can react with a carbonyl compound to form a nucleophilic enamine (enamine catalysis) or with an α,β-unsaturated carbonyl to form an electrophilic iminium ion (iminium ion catalysis).
A plausible organocatalytic route to a 6-phenylpiperidine precursor could involve the asymmetric Mannich reaction of a ketone with a suitable imine, catalyzed by a chiral Brønsted acid or a chiral amine.[19][20]
Diagram 4: Organocatalytic Activation Modes
Caption: Key activation modes in aminocatalysis for asymmetric synthesis.
Biomimetic Approach
A biomimetic, organocatalytic approach has been reported for the synthesis of 2-substituted piperidine alkaloids.[19] This involves the asymmetric Mannich-type addition of ketones to cyclic Δ¹-piperideine, catalyzed by L-proline. This strategy mimics the biosynthetic pathway of these alkaloids and provides the products in good yield and high enantiomeric excess (up to 97% ee).[19] This highlights the potential of organocatalysis to construct the chiral 6-substituted piperidine core in a protecting-group-free manner.
Conclusion and Future Outlook
The stereoselective synthesis of chiral 6-phenylpiperidines is a field rich with diverse and powerful methodologies. This guide has detailed four principal strategies: iridium-catalyzed asymmetric hydrogenation, diastereoselective synthesis via the nitro-Mannich reaction, the use of chiral auxiliaries, and organocatalytic methods.
-
Asymmetric hydrogenation stands out for its high efficiency, atom economy, and excellent enantioselectivity, making it a preferred method for industrial applications.
-
Diastereoselective approaches offer a robust way to control the relative stereochemistry of multiple centers, which is crucial for the synthesis of highly substituted and complex piperidine targets.
-
Chiral auxiliaries provide a reliable and predictable method for controlling stereochemistry, though they are less atom-economical than catalytic approaches.
-
Organocatalysis represents a rapidly evolving area that offers mild reaction conditions and the potential for novel, protecting-group-free syntheses.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired stereochemical outcome, and considerations of scale, cost, and efficiency. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more selective, sustainable, and versatile methods for the synthesis of chiral 6-phenylpiperidines will remain an important and active area of research.
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Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
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Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]
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Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]
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Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters. [Link]
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Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. [Link]
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Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry. [Link]
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Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition. [Link]
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Process Development and Large-Scale Synthesis of NK1 Antagonist. ResearchGate. [Link]
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]
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Synthesis of The NK1 Receptor Antagonist GW597599. Part 2: Development of A Scalable Route to A Key Chirally Pure Arylpiperazine. Paper Digest. [Link]
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biological activity of 6-phenylpiperidine-2-carboxylic acid scaffold
An In-depth Technical Guide to the Biological Activity of the 6-Phenylpiperidine-2-Carboxylic Acid Scaffold
Abstract
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and natural alkaloids.[1][2] Among its many derivatives, the this compound core represents a privileged structure, conferring specific stereochemical and electronic properties that enable potent and selective interactions with a range of biological targets. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, key biological activities, structure-activity relationships, and therapeutic potential. We will explore its significant role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a modulator of serotonin 5-HT2C receptors, and its potential interactions with opioid systems. Detailed experimental protocols are provided for the assessment of these activities, offering researchers and drug development professionals a practical framework for investigating and harnessing the therapeutic promise of this versatile chemical entity.
The this compound Scaffold: A Structural Overview
The this compound scaffold is a six-membered heterocyclic amine featuring a phenyl group at the 6-position and a carboxylic acid at the 2-position.[3][4] This arrangement creates two chiral centers (at C2 and C6), leading to the possibility of four stereoisomers (cis-(2R,6S), cis-(2S,6R), trans-(2R,6R), and trans-(2S,6S)). The relative stereochemistry (cis or trans) of the two substituents profoundly influences the three-dimensional conformation of the piperidine ring and, consequently, its binding affinity and activity at biological targets. The presence of the carboxylic acid provides a key hydrogen bond donor/acceptor and an anionic center, while the phenyl group offers a site for hydrophobic and π-stacking interactions. The piperidine nitrogen can be further substituted, providing a vector for modulating potency, selectivity, and pharmacokinetic properties.[5]
General Synthetic Strategies
The synthesis of substituted piperidine-2-carboxylic acid derivatives is a well-established field of organic chemistry.[1] A common approach involves the construction of the piperidine ring through cyclization reactions, followed by functional group manipulation. For the 6-phenyl variant, strategies often employ multi-step sequences starting from commercially available materials.
Example Synthetic Workflow: A Generalized Approach
A representative synthesis might involve the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate, which can be derived from meso dimethyl-α,α′-dibromoadipate.[6] Subsequent hydrogenation and chemoselective reduction steps can yield the desired piperidine core.
Caption: Generalized synthetic workflow for piperidine-2-carboxylate derivatives.
Key Biological Activities and Molecular Targets
The this compound scaffold has been primarily investigated for its activity within the central nervous system (CNS), targeting key receptors involved in neurotransmission.
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in neurodegenerative diseases and cerebral ischemia.[7] Derivatives of piperidine-2-carboxylic acid are potent and selective competitive antagonists of the NMDA receptor.[7] They bind to the glutamate recognition site on the GluN2 subunit, preventing channel activation.[8][9]
The stereochemistry of the scaffold is critical for this activity. For example, in the related antagonist LY233053, the (-)-2R,4S absolute stereochemistry was found to be responsible for the potent NMDA antagonism.[10] This highlights the necessity of precise stereochemical control during synthesis to achieve the desired pharmacological effect. The therapeutic potential for such antagonists is significant, with applications explored for preventing neuronal damage in stroke and managing neurodegenerative disorders like Alzheimer's disease.[7][11]
Caption: Mechanism of NMDA receptor antagonism by the scaffold.
This protocol determines the binding affinity (IC50) of a test compound for the NMDA receptor by measuring its ability to displace a known radioligand.
-
Preparation of Membranes: Homogenize rat cortical tissue in a cold buffer solution. Centrifuge the homogenate and resuspend the pellet (crude membrane preparation) in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]CGS-19755), and varying concentrations of the test compound (e.g., this compound derivative).[7][10]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor. Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Serotonin 5-HT2C Receptor Modulation
The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key target in the CNS for treating obesity, substance use disorders, and other neuropsychiatric conditions.[12] While agonists at this receptor have shown efficacy, they can also have side effects. An alternative strategy is positive allosteric modulation (PAM), where a compound binds to a site distinct from the orthosteric site, potentiating the effect of the endogenous ligand, serotonin.
Recent research has identified 4-phenylpiperidine-2-carboxamide analogues as potent 5-HT2C PAMs.[12] This demonstrates that modifying the carboxylic acid of the core scaffold to a carboxamide can shift the biological activity towards GPCR modulation. These PAMs enhance the receptor's response to serotonin, which involves the Gαq/11 signaling pathway, leading to phospholipase Cβ (PLCβ) activation and subsequent intracellular calcium release.[12]
Caption: 5-HT2C receptor signaling pathway potentiated by a PAM.
This functional assay measures the ability of a compound to act as a PAM at the 5-HT2C receptor.
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2C receptor.
-
Dye Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence upon binding to free intracellular calcium.
-
Compound Addition: Use an automated fluorometric imaging plate reader (FLIPR). First, add the test compound (potential PAM) at various concentrations to the wells.
-
Agonist Challenge: After a short incubation period, add a sub-maximal (EC20) concentration of serotonin to all wells.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. A PAM will cause a significant increase in the fluorescence signal in response to the serotonin challenge compared to wells with serotonin alone.
-
Data Analysis: Quantify the peak fluorescence response. Plot the response against the concentration of the test compound to generate a dose-response curve and determine its potency (EC50) and maximal effect as a PAM.[12]
Opioid Receptor Activity
The phenylpiperidine structure is the core of several well-known opioid analgesics, such as pethidine and fentanyl.[13][14] Therefore, it is logical to investigate the this compound scaffold for potential activity at opioid receptors (μ, δ, κ). Structure-activity relationship studies on related piperidine analogues have shown that modifications to the phenyl ring and the linker to the piperidine core are pivotal for binding affinity and selectivity for the μ-opioid receptor (MOR).[15] Compounds based on this scaffold could potentially be developed as novel analgesics with unique pharmacological profiles.
Structure-Activity Relationships (SAR)
The biological activity of the this compound scaffold is highly dependent on its chemical structure. Synthesizing and testing a matrix of analogues allows for the elucidation of key structure-activity relationships (SAR).
| Structural Position | Modification | Observed Effect on Activity | Target Example | Reference |
| Stereochemistry | (2R,6S) vs (2S,6R) etc. | Critical for potency; often, only one stereoisomer is active. | NMDA Receptor | [10] |
| Piperidine N1 | Alkylation/Arylation | Modulates potency and selectivity. Can improve pharmacokinetic properties. | Opioid Receptors | [15] |
| Carboxylic Acid C2 | Esterification | Can serve as a prodrug strategy. | General | |
| Amidation | Can shift activity from ion channels to GPCRs (e.g., PAMs). | 5-HT2C Receptor | [12] | |
| Phenyl Ring C6 | Substitution (e.g., F, Cl) | Can modulate binding affinity and metabolic stability. | General | [13] |
| Piperidine Ring | Additional Substitution | Can introduce new interactions or steric hindrance, altering selectivity. | PPARα/γ Agonists | [16] |
Therapeutic Potential and Future Directions
The this compound scaffold is a versatile platform for the design of novel therapeutics targeting the central nervous system and potentially other systems.
-
Neuroprotection: As potent and selective NMDA receptor antagonists, derivatives hold promise for treating acute conditions like stroke and chronic neurodegenerative diseases.[7] A key challenge is balancing neuroprotective efficacy with potential psychomimetic side effects, which may be addressed by developing antagonists with specific GluN2 subunit selectivity or a shorter duration of action.[7]
-
Psychiatric and Metabolic Disorders: The discovery of 5-HT2C PAMs opens a promising avenue for developing treatments for obesity, addiction, and depression with potentially improved side-effect profiles compared to direct agonists.[12]
-
Pain Management: Given the established role of phenylpiperidines in analgesia, exploration of this scaffold for novel opioid receptor modulators could lead to new pain therapeutics with different efficacy and safety profiles.[14]
Future research should focus on synthesizing diverse libraries of compounds to further explore the SAR for these and other targets. A critical aspect of development will be the optimization of drug-like properties, including metabolic stability, bioavailability, and blood-brain barrier permeability, to translate in vitro potency into in vivo efficacy.
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Zhu, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]
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Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-7. Retrieved from [Link]
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A Technical Guide to 6-Phenylpiperidine-2-carboxylic Acid: A Conformationally-Constrained Scaffold for Advanced Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Within this structural class, 6-phenylpiperidine-2-carboxylic acid represents a particularly valuable building block. As a substituted derivative of pipecolic acid, it introduces a bulky aryl moiety at the C6 position, which imparts significant conformational rigidity.[3] This guide provides an in-depth analysis of the synthesis, properties, and applications of this scaffold, with a particular focus on its role in the development of potent and selective neurological agents. We will explore stereoselective synthetic routes, delve into the structure-activity relationships of its derivatives, and provide actionable protocols for its use in medicinal chemistry programs.
The Strategic Value of the 6-Aryl Pipecolic Acid Scaffold
Pipecolic acid, the six-membered ring homolog of proline, is a non-proteinogenic amino acid known for inducing specific secondary structures in peptides.[3] The introduction of an aryl group at the C6 position, as seen in this compound, offers several strategic advantages in drug design:
-
Conformational Constraint: The steric bulk of the phenyl group restricts the rotational freedom of the piperidine ring. This "locking" of the conformation can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.[3]
-
Vector for Further Functionalization: The phenyl ring provides a versatile handle for introducing additional substituents. These modifications can be used to probe the binding pocket of a target receptor, enhance pharmacokinetic properties, or modulate solubility.[4]
-
Bioisosteric Replacement: The carboxylic acid and secondary amine functionalities allow the scaffold to mimic natural amino acid recognition motifs, making it a suitable building block for peptidomimetics and small molecule inhibitors.[5]
These features make 6-aryl pipecolic acid derivatives, including the titular compound, highly sought-after building blocks for targeting complex systems, particularly in neuroscience.[3][6]
Stereoselective Synthesis: Accessing Enantiomerically Pure Building Blocks
The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, access to enantiomerically pure this compound is critical. A robust and scalable synthetic strategy starts from the chiral pool, utilizing readily available, enantiopure starting materials to ensure the desired stereochemistry in the final product.[7][8]
A state-of-the-art approach leverages D-2-aminoadipic acid, a non-proteinogenic amino acid, in combination with transition metal-catalyzed cross-coupling reactions.[3][9] This method provides late-stage diversification, allowing for the introduction of various aryl groups.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a multi-step process designed to build the piperidine ring and then introduce the key phenyl substituent with high stereochemical control.
Caption: Synthetic workflow for this compound.
Exemplary Experimental Protocol: Synthesis of (2R, 6S)-Methyl 6-phenylpipecolinate
This protocol is a representative synthesis adapted from methodologies described for 6-aryl-pipecolic acid derivatives.[3][8][9]
Step 1: Lactam Formation from D-2-Aminoadipic Acid
-
Suspend D-2-aminoadipic acid (1.0 eq) in methanol.
-
Add thionyl chloride (2.2 eq) dropwise at 0 °C and stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add sodium methoxide (3.0 eq). Heat to reflux for 5 hours.
-
Neutralize with acidic resin, filter, and concentrate to yield (R)-methyl 6-oxopipecolate.
Step 2: Formation of the Vinyl Bromide Intermediate
-
Protect the secondary amine of the lactam from Step 1, for example, as an N-formyl derivative using formic acid.
-
Dissolve the N-protected lactam in dichloromethane.
-
Add oxalyl bromide (or a similar Vilsmeier-Haack reagent) at 0 °C and stir for 2-3 hours to form the vinyl bromide.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To a solution of the vinyl bromide intermediate (1.0 eq) in a suitable solvent (e.g., dioxane/water), add phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 4: Reduction and Deprotection
-
Reduce the resulting N-acyliminium species with a reducing agent like sodium cyanoborohydride (NaBH₃CN) to establish the cis stereochemistry between the C2 and C6 positions.[7][8]
-
Perform a final deprotection step (e.g., acidic hydrolysis for an N-formyl group) to yield the target this compound ester, which can be saponified to the carboxylic acid if required.
Application Spotlight: NMDA Receptor Antagonists
Derivatives of the piperidine-2-carboxylic acid scaffold have proven to be highly effective and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6][10] Overactivation of NMDA receptors is implicated in a range of neurological disorders, including epilepsy, stroke-related neuronal damage, and neurodegenerative diseases.[6]
The this compound scaffold provides an ideal framework for designing NMDA antagonists. The carboxylic acid and the piperidine nitrogen mimic the glutamate binding motif, while the phenyl group can be functionalized to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[11]
Caption: Mechanism of NMDA receptor antagonism by the scaffold.
Structure-Activity Relationships (SAR): A Guide to Optimization
While specific SAR data for this compound itself is limited in publicly available literature, extensive studies on related phenylpiperidine and piperidine carboxylic acid analogs provide a strong predictive framework for lead optimization.[1][4][12]
Key SAR Insights for Phenylpiperidine Derivatives:
| Structural Position | Modification | Impact on Activity (General Trends) | Rationale & References |
| Phenyl Ring (C6) | Substitution (e.g., -OH, -OCH₃, Halogens) | Potency is highly sensitive to the position and nature of substituents. meta-substitution is often favorable. | Substituents can engage in additional hydrogen bonding or hydrophobic interactions within the receptor binding pocket.[1][4] |
| Piperidine Ring (N1) | Alkylation / Acylation | Can modulate potency, selectivity, and pharmacokinetic properties (e.g., CNS penetration). | N-substitution can alter the pKa of the nitrogen and introduce new interaction points.[13] |
| Carboxylic Acid (C2) | Bioisosteric Replacement (e.g., Tetrazole) | Can maintain or improve potency while altering properties like duration of action. | The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidic properties but different spatial and electronic profiles.[6] |
| Stereochemistry | cis vs. trans isomers | The cis relationship between the C2 and C6 substituents is generally crucial for high affinity in NMDA antagonists. | The cis conformation presents the key pharmacophoric elements in the correct spatial orientation for optimal receptor binding.[6] |
Expert Insights: The substitution pattern on the C6-phenyl ring is a critical determinant of activity. Small modifications can lead to significant changes in potency. For instance, in related series, moving a hydroxyl group from the meta to the para position on the phenyl ring can result in a >10-fold loss of affinity.[1] This highlights the importance of a well-defined binding pocket that is intolerant of even minor positional shifts. Similarly, replacing the carboxylic acid with a tetrazole has been shown to produce potent NMDA antagonists with a shorter duration of action, which could be advantageous for treating acute conditions like stroke.[6]
Conclusion and Future Directions
This compound is a high-value, conformationally restricted building block with demonstrated utility in medicinal chemistry. Its stereocontrolled synthesis allows for the creation of structurally precise and potent bioactive molecules. The primary application as a scaffold for NMDA receptor antagonists underscores its potential in the challenging field of neuroscience drug discovery.
Future work in this area will likely focus on:
-
Library Synthesis: Using the robust synthetic routes, parallel synthesis efforts can generate libraries of C6-aryl analogs to explore a wider range of biological targets.[14]
-
Novel Bioisosteres: Exploring novel replacements for the carboxylic acid moiety to further tune pharmacokinetic and pharmacodynamic profiles.
-
Expanded Therapeutic Areas: While neuroscience is a key area, the rigid scaffold could find applications in other fields, such as oncology or virology, where precise pharmacophore presentation is essential for activity.
This guide has provided a foundational understanding of the synthesis, applications, and strategic value of this compound. By leveraging these insights, drug discovery teams can effectively incorporate this powerful building block into their research and development programs.
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A versatile route towards 6-arylpipecolic acids. (2025). Beilstein Journal of Organic Chemistry. [Link]
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6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives. (2016). PubMed. [Link]
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A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. (1991). Journal of Medicinal Chemistry. [Link]
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Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. (2005). ResearchGate. [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. [Link]
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Negative allosteric modulators of NMDA receptors with GluN2B subunit. (2017). RSC Advances. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
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Stereoselective synthesis of 2,5,6-trisubstituted piperidines. (2002). Organic Letters. [Link]
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trans-6-Phenylpiperidine-2-carboxylic acid. (N.D.). PubChem. [Link]
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Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2017). Molecules. [Link]
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The Structure-Activity Relationship of 6-Phenylpiperidine-2-carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Scaffold for NMDA Receptor Antagonists
Introduction: The Significance of the 6-Phenylpiperidine-2-carboxylic Acid Scaffold
The this compound core represents a pivotal scaffold in the design of competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Over-activation of NMDA receptors is implicated in a range of neurological disorders, including epilepsy, stroke-related neuronal damage, and neurodegenerative diseases such as Alzheimer's disease. Consequently, the development of potent and selective NMDA receptor antagonists is a significant focus of contemporary medicinal chemistry. Analogs based on the this compound framework have demonstrated considerable promise, offering a constrained conformation that can effectively interact with the glutamate binding site on the NMDA receptor complex. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these compelling compounds.
Synthetic Strategies: Crafting the Core Scaffold and its Analogs
The synthesis of this compound analogs typically involves the construction of the piperidine ring followed by the introduction of the C6-phenyl substituent. A versatile and widely employed method for achieving this is through the use of transition metal-catalyzed cross-coupling reactions.
A robust synthetic pathway to C6-aryl-modified pipecolic acid derivatives has been developed, which utilizes non-proteinogenic amino acids and cross-coupling reactions.[1] This approach allows for the generation of enantiomerically pure derivatives, which is crucial given the stereospecific nature of their biological activity.[1]
General Synthetic Workflow:
The synthesis often commences with a suitable chiral starting material, such as D-2-aminoadipic acid, to establish the stereochemistry at the C2 position.[1] The key steps in the synthesis of these analogs are outlined below:
-
Piperidine Ring Formation: Cyclization of a linear precursor, often derived from a protected amino acid, to form the piperidine ring.
-
Introduction of the Phenyl Moiety: A critical step is the introduction of the phenyl group at the C6 position. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation, allowing for the coupling of a vinyl triflate or a similar reactive group on the piperidine precursor with a variety of substituted phenylboronic acids.[1] This method provides a powerful tool for systematically exploring the impact of different substituents on the phenyl ring.
-
Functional Group Manipulation and Deprotection: Subsequent steps involve the modification of functional groups and the removal of protecting groups to yield the final this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The biological activity of this compound analogs as NMDA receptor antagonists is exquisitely sensitive to their three-dimensional structure. Key aspects of the SAR are detailed below.
Stereochemistry: A Critical Factor for Potency
The stereochemistry at both the C2 and C6 positions of the piperidine ring is a paramount determinant of NMDA receptor antagonist activity. Studies on related piperidine-based NMDA antagonists have consistently shown that specific stereoisomers possess significantly higher potency. For instance, in a series of tetrazole-substituted piperidine-2-carboxylic acids, the antagonist activity was found to reside predominantly in the (-)-isomer, which was determined to have a (2R, 4S) absolute stereochemistry. This highlights the importance of a well-defined spatial arrangement of the key pharmacophoric elements for optimal interaction with the receptor binding site.
The Role of the Carboxylic Acid and Phenyl Ring
The carboxylic acid at the C2 position is a crucial pharmacophoric element, mimicking the gamma-carboxyl group of the endogenous ligand, glutamate. This acidic moiety is essential for anchoring the molecule within the glutamate binding site of the NMDA receptor.
The phenyl group at the C6 position extends into a hydrophobic pocket within the receptor. The nature and position of substituents on this phenyl ring can significantly modulate the binding affinity and selectivity of the analogs. While a comprehensive quantitative SAR for a wide range of substituents on the 6-phenyl ring is still an area of active investigation, general principles can be inferred from related classes of NMDA antagonists:
-
Hydrophobic Substituents: The introduction of small, hydrophobic substituents on the phenyl ring is generally well-tolerated and can, in some cases, enhance binding affinity by optimizing interactions within the hydrophobic pocket.
-
Electronic Effects: The electronic properties of the substituents can influence the overall electron distribution of the phenyl ring and its interaction with the receptor. Both electron-donating and electron-withdrawing groups can impact activity, and the optimal electronic nature is likely dependent on the specific sub-pocket being targeted.
-
Steric Constraints: The size and position of substituents are critical. Bulky groups may introduce steric hindrance, preventing the molecule from adopting the optimal binding conformation.
Caption: Key structural features influencing the SAR of this compound analogs.
Preclinical Evaluation: Methodologies for Assessing Activity
The characterization of this compound analogs as NMDA receptor antagonists involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Radioligand Binding Assays
Competitive radioligand binding assays are fundamental for quantifying the affinity of novel compounds for the NMDA receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the glutamate binding site.
Protocol: Competitive NMDA Receptor Binding Assay using [³H]CGP 39653
This protocol outlines a standard procedure for a competitive binding assay using [³H]CGP 39653, a high-affinity antagonist radioligand for the NMDA recognition site.[2][3]
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[³H]CGP 39653 (specific activity ~20-40 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compounds (this compound analogs)
-
Non-specific binding control: L-glutamate (1 mM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL. Homogenize gently.
-
Assay Setup: In a 96-well plate or individual microcentrifuge tubes, add the following in order:
-
50 µL of assay buffer (for total binding) or 1 mM L-glutamate (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]CGP 39653 (final concentration ~1-2 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters pre-soaked in wash buffer using a filtration manifold under vacuum.
-
Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Models of NMDA Receptor Antagonism
In vivo models are essential for evaluating the efficacy of these analogs in a physiological context. A commonly used model is the NMDA-induced seizure model in rodents.
Protocol: NMDA-Induced Seizure Model in Mice
This protocol describes a method to assess the anticonvulsant activity of this compound analogs against seizures induced by the administration of NMDA.
Materials:
-
Male albino mice (e.g., Swiss or C57BL/6, 20-25 g)
-
N-methyl-D-aspartate (NMDA)
-
Saline (0.9% NaCl)
-
Test compounds (this compound analogs)
-
Vehicle for test compounds
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the NMDA challenge.
-
NMDA Challenge: Administer a convulsant dose of NMDA (e.g., 100-150 mg/kg, intraperitoneally) to induce seizures.
-
Observation: Immediately after NMDA administration, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure activity can be scored using a standardized scale (e.g., Racine scale). Key behaviors to observe include wild running, clonic seizures, tonic-clonic seizures, and lethality.
-
Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures or death in each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine the anticonvulsant efficacy of the test compounds.
Quantitative Data Summary
To illustrate the SAR of piperidine-based NMDA antagonists, the following table summarizes the binding affinities of representative compounds from the literature. Note that while these are not all this compound analogs, they provide valuable insights into the broader class of piperidine-based NMDA antagonists.
| Compound | Structure | NMDA Receptor Affinity (Ki, nM) | Reference |
| CGP 39653 | D,L-(E)-2-amino-4-propyl-5-phosphono-3-pentenoic acid | ~6 | [3] |
| CGS 19755 | cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid | ~50 | [4] |
| (-)-LY235723 | (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | IC₅₀ = 67 nM ([³H]CGS 19755 binding) |
Conclusion and Future Directions
The this compound scaffold remains a highly promising platform for the development of novel NMDA receptor antagonists. The synthetic accessibility, coupled with the well-defined structure-activity relationships, provides a solid foundation for further optimization. Future research in this area should focus on:
-
Systematic Exploration of Phenyl Ring Substituents: A comprehensive analysis of the effects of a wide range of substituents on the 6-phenyl ring is needed to build a more detailed quantitative SAR model. This will enable the rational design of analogs with improved potency and selectivity.
-
Subtype Selectivity: Investigating the selectivity of these analogs for different NMDA receptor subtypes (e.g., those containing GluN2A, GluN2B, GluN2C, or GluN2D subunits) is crucial. Subtype-selective antagonists may offer improved therapeutic profiles with fewer side effects.
-
Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression into clinical development.
-
In Vivo Efficacy in Disease Models: Testing the most promising analogs in relevant animal models of neurological disorders will be critical to validate their therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can continue to advance the field of NMDA receptor modulation and develop novel therapeutics for a range of debilitating neurological conditions.
References
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Companys-Alemany, J., Turcu, A. L., Bellver-Sanchi, A., Loza M. I., Brea, J., Canudas, A. M., Leiva, R., Vázquez, S., Pallàs, M., & Griñán-Ferré C. (2020). A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice. Pharmaceutics, 12(3), 284. [Link]
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Sills, M. A., Loo, P., Braunwalder, A., Lehmann, J., & Williams, M. (1994). Characterization of [3H]CGP 39653 binding sites in the rat spinal cord. Neurochemistry International, 24(4), 329-337. [Link]
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Sonesson, C., Larsson, L. G., Andersson, B., Pettersson, F., & Waters, N. (2025). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. Journal of Medicinal Chemistry. [Link]
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Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., ... & Akaike, A. (2004). Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors. Journal of Neurochemistry, 90(3), 552-563. [Link]
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Sun, L., Li, G., Zhang, A., & Coop, A. (2025). Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. Bioorganic & Medicinal Chemistry. [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(1), 74-83. [Link]
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Sani, S. B., Saini, R., & Sharma, N. (2014). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Journal of Pharmacological and Toxicological Methods, 70(2), 143-149. [Link]
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Berger, M. L., He, X. S., & Chen, Y. (1998). 3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. Journal of Medicinal Chemistry, 41(13), 2145-2155. [Link]
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Wang, T., Lu, Y., He, Y., & Liu, H. (2006). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Graphics and Modelling, 25(3), 347-356. [Link]
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Pozza, M., Olpe, H. R., & Fagg, G. E. (1992). Allosteric modulation of [3H]CGP 39653 binding by glycine in rat brain. European Journal of Pharmacology: Molecular Pharmacology Section, 227(3), 307-313. [Link]
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Jacobson, K. A., & Ji, X. D. (2017). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 8(11), 1177-1182. [Link]
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An In-depth Technical Guide to Investigating the Therapeutic Potential of 6-Phenylpiperidine-2-carboxylic Acid
A Senior Application Scientist's Perspective on Target Identification and Validation
For drug development professionals, researchers, and scientists, the journey from a novel chemical entity to a validated therapeutic agent is both complex and challenging. This guide provides a comprehensive framework for exploring the therapeutic potential of 6-phenylpiperidine-2-carboxylic acid, a compound belonging to a class of molecules with demonstrated activity against several key biological targets. Drawing upon established methodologies and field-proven insights, this document will detail the rationale and experimental workflows for identifying and validating its potential therapeutic targets.
The this compound Scaffold: A Privileged Structure in Neuropharmacology and Beyond
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an ideal starting point for designing ligands that can interact with a wide range of biological targets. The specific substitution pattern of a phenyl group at the 6-position and a carboxylic acid at the 2-position suggests a potential for specific interactions with targets that recognize amino acid-like or aromatic moieties.
Based on the existing literature for structurally related compounds, three primary, high-potential therapeutic target classes emerge for this compound:
-
N-Methyl-D-Aspartate (NMDA) Receptors: Numerous piperidine derivatives have been patented and studied as NMDA receptor antagonists, with a particular focus on subtype selectivity.[2][3][4][5][6]
-
P2Y14 Receptors: Analogs of phenyl-piperidine have been identified as antagonists of the P2Y14 receptor, a target for inflammatory diseases.[7][8][9]
-
Kynurenine Aminotransferases (KATs): The structural similarity to kynurenine, a key metabolite in the tryptophan pathway, suggests a potential for inhibition of KAT enzymes, which are implicated in neurological and psychiatric disorders.[10][11][12][13][14]
This guide will now delve into the specific rationale and experimental validation pathways for each of these potential targets.
Target Hypothesis 1: NMDA Receptor Modulation
Rationale and Mechanistic Insight
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. Many NMDA receptor antagonists feature a piperidine core.[5] Specifically, antagonists with selectivity for the NR2B subunit are of high interest as they are thought to offer a better side-effect profile compared to non-selective antagonists.[2][3] The this compound structure shares key pharmacophoric features with known NR2B-selective antagonists, such as an aromatic ring and a basic nitrogen atom.[5]
Experimental Workflow for Target Validation
The following diagram and protocol outline a systematic approach to validate the interaction of this compound with NMDA receptors.
Caption: Workflow for validating P2Y14 receptor antagonism.
Step-by-Step Protocol: cAMP Accumulation Assay
-
Objective: To determine the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO cells stably expressing the human P2Y14 receptor.
-
UDP-glucose (agonist).
-
Forskolin (to stimulate cAMP production).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a fixed concentration of UDP-glucose in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for the test compound's ability to reverse the UDP-glucose-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC₅₀ value for the antagonist activity.
-
| Parameter | Description | Example Value for a Potent Antagonist |
| IC₅₀ | Concentration for 50% reversal of agonist effect | < 10 µM |
Target Hypothesis 3: Kynurenine Aminotransferase (KAT) Inhibition
Rationale and Mechanistic Insight
Kynurenine aminotransferases (KATs) are a family of enzymes that catalyze the conversion of L-kynurenine to kynurenic acid (KYNA). [10]Elevated levels of KYNA in the brain are associated with cognitive deficits and the pathophysiology of schizophrenia, as KYNA is an antagonist of NMDA and α7 nicotinic acetylcholine receptors. [12][13][14]Therefore, inhibitors of KATs, particularly KAT-II, the primary isoform in the brain, are being pursued as potential treatments for these conditions. [11][13]The this compound structure bears a resemblance to the substrate L-kynurenine, suggesting it could act as a competitive inhibitor.
Experimental Workflow for Target Validation
The following workflow outlines the process for evaluating this compound as a KAT inhibitor.
Caption: Workflow for validating KAT inhibition.
Step-by-Step Protocol: In Vitro KAT Enzyme Assay (Spectrophotometric)
-
Objective: To measure the inhibitory activity of this compound on recombinant human KAT-II.
-
Materials:
-
Recombinant human KAT-II enzyme.
-
L-kynurenine (substrate).
-
α-ketoglutarate (co-substrate).
-
Pyridoxal-5'-phosphate (PLP) (co-factor).
-
This compound (test compound).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, PLP, and α-ketoglutarate.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture with the KAT-II enzyme.
-
Initiate the reaction by adding L-kynurenine.
-
Monitor the formation of kynurenic acid by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
| Parameter | Description | Example Value for a Potent Inhibitor |
| IC₅₀ | Concentration for 50% inhibition of enzyme activity | < 10 µM |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a hypothesis-driven approach to exploring its potential by focusing on three high-priority target classes: NMDA receptors, P2Y14 receptors, and kynurenine aminotransferases. The provided experimental workflows offer a clear and logical path for target validation, from initial binding studies to functional and cellular assays.
Successful validation of activity at any of these targets would open up distinct therapeutic avenues, from neuroprotection and pain management (NMDA antagonism) to the treatment of inflammatory disorders (P2Y14 antagonism) and cognitive enhancement in psychiatric conditions (KAT inhibition). Further studies would involve lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
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The Neuroprotective Potential of Piperidine Carboxylic Acid Derivatives: A Technical Guide for Drug Development
A Foreword for the Modern Researcher: The specter of neurodegenerative diseases, such as Alzheimer's and Parkinson's, looms large over aging populations worldwide. The complexity of these conditions, characterized by a multifactorial cascade of neuronal loss, oxidative stress, and inflammation, demands a sophisticated and multi-pronged therapeutic approach. Current treatments often provide only symptomatic relief, highlighting a critical unmet need for disease-modifying agents.[1][2][3] In this landscape, piperidine carboxylic acid derivatives have emerged as a versatile and promising class of compounds, demonstrating a remarkable capacity to engage with multiple key targets within the central nervous system (CNS).
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a mere survey of existing literature. It is designed as a deep dive into the core science and practical methodologies underpinning the exploration of these compounds. We will dissect their mechanisms of action, explore the nuances of their structure-activity relationships (SAR), and provide detailed, actionable protocols for their synthesis and evaluation. Our objective is to furnish the scientific community with a foundational resource to accelerate the rational design and development of the next generation of neuroprotective therapeutics.
Part 1: The Multi-Target Paradigm: Deconstructing the Neuroprotective Mechanisms
The therapeutic promise of piperidine carboxylic acid derivatives lies in their ability to function as multi-target-directed ligands (MTDLs).[3][4] Unlike single-target agents, these compounds can simultaneously modulate several interconnected pathological pathways, a strategy considered highly advantageous for complex diseases like neurodegeneration.[2][4] Our exploration will focus on three primary mechanistic pillars: modulation of neurotransmitter systems, inhibition of key enzymes, and direct cytoprotective effects.
Attenuation of Excitotoxicity via NMDA Receptor Antagonism
Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a cornerstone of neurodegeneration.[5] The N-methyl-D-aspartate (NMDA) receptor is a primary mediator of this glutamate-induced neurotoxicity.[1][6] Several series of piperidine-2- and piperidine-4-carboxylic acids have been specifically designed as potent and selective NMDA receptor antagonists.[1][6]
By competitively blocking the glutamate binding site on the NMDA receptor, these derivatives prevent the excessive calcium (Ca2+) influx that triggers downstream apoptotic cascades.[5] A notable example is the series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, which have demonstrated potent NMDA antagonism both in vitro and in vivo, effectively blocking NMDA-induced convulsions and neuronal degeneration in animal models.[1][7] The strategic incorporation of the piperidine ring serves to reduce conformational mobility, which has been shown to enhance binding potency relative to acyclic analogues.[6]
Enhancing Inhibitory Tone: GABAergic Modulation
While excitotoxicity represents an overabundance of excitatory signaling, a concurrent deficit in inhibitory neurotransmission, primarily mediated by γ-aminobutyric acid (GABA), is also implicated in neurodegenerative states. Nipecotic acid (piperidine-3-carboxylic acid) is a well-established inhibitor of GABA reuptake, thereby increasing the synaptic concentration of GABA and enhancing inhibitory signaling.[2][3][8]
Building on this scaffold, researchers have synthesized derivatives by amidating ethyl nipecotate with various carboxylic acids that possess additional antioxidant and anti-inflammatory properties.[2][3][8] This creates hybrid molecules that not only bolster GABAergic neurotransmission but also combat other facets of neurodegeneration. These derivatives have shown significant potential as multi-targeting agents for conditions like Alzheimer's disease.[3][8]
A Multi-Enzyme Inhibitory Strategy
1.3.1 Acetylcholinesterase (AChE) Inhibition: A primary therapeutic strategy for Alzheimer's disease is to increase acetylcholine levels in the brain by inhibiting AChE.[1][3][8] Many piperidine-based drugs, such as Donepezil, are potent AChE inhibitors.[9] The piperidine moiety is crucial as it can effectively bind to the active site of the enzyme.[8] Studies on nipecotic acid derivatives, particularly those amidated with phenolic acids like ferulic or sinapic acid, have demonstrated moderate to potent AChE inhibitory activity. The structure-activity relationship suggests that aromatic substituents (hydroxy and methoxy groups) contribute significantly to binding affinity.[8]
1.3.2 Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical second messengers involved in neuronal survival, plasticity, and inflammation.[10] Inhibition of PDEs, particularly PDE4, can elevate cAMP levels, which in turn can suppress pro-inflammatory cytokine production and promote neuroprotective pathways.[5][10] Water-soluble piperidine derivatives have been developed as highly potent PDE4 inhibitors with therapeutic potential, designed to limit CNS side effects while maximizing neuroprotective and anti-inflammatory benefits.[5][11]
Combating Inflammation and Oxidative Stress
Neuroinflammation and oxidative stress are inextricably linked to the progression of neurodegenerative diseases.[1][2][3] The activation of microglia and astrocytes contributes to neuronal damage, partly through the production of inflammatory mediators and reactive oxygen species (ROS).[2] Piperidine carboxylic acid derivatives, especially those incorporating phenolic acid moieties (e.g., ferulic, sinapic acid), exhibit significant antioxidant properties.[2][3][8] They act as potent inhibitors of lipid peroxidation and scavengers of free radicals like DPPH.[3][8]
Furthermore, these compounds have demonstrated anti-inflammatory activity by inhibiting enzymes like lipoxygenase (LOX), which is involved in the production of pro-inflammatory leukotrienes.[3][8] In vivo studies have confirmed their ability to reduce carrageenan-induced paw edema in rats, a classic model of inflammation.[2][3][8]
Part 2: Synthesis and Structure-Activity Relationship (SAR)
The versatility of the piperidine scaffold allows for extensive chemical modification, making it an ideal starting point for medicinal chemistry campaigns. Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design.
Core Synthesis Strategies
A prevalent and effective method for synthesizing many neuroprotective piperidine carboxylic acid derivatives is through amide coupling.
General Synthesis of Nipecotic Acid Amides: The synthesis typically involves the amidation of a piperidine carboxylic acid ester, such as ethyl nipecotate, with a selected carboxylic acid.[2] The reaction is commonly facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2]
Synthesis of Benzimidazole Derivatives: Another synthetic route involves the cyclization of piperidine-4-carboxylic acid with benzene-1,2-diamine to yield a benzimidazole core, which can be further modified.[12][13] This scaffold has been explored for potent anti-inflammatory agents.[12]
Key Structure-Activity Relationship Insights
-
Position of the Carboxylic Acid: The position of the carboxylic acid group on the piperidine ring (positions 2, 3, or 4) is a critical determinant of target selectivity. For instance, piperidine-2- and -4-carboxylic acids are often scaffolds for NMDA antagonists,[1][6] while piperidine-3-carboxylic acid (nipecotic acid) is the basis for GABA reuptake inhibitors.[8]
-
Amide/Ester Substituents: For multi-target nipecotic acid derivatives, the nature of the coupled carboxylic acid is crucial. Phenolic substituents (hydroxyl and methoxy groups) on an aromatic ring, as seen in ferulic and sinapic acid derivatives, enhance both antioxidant activity and binding to acetylcholinesterase.[8] The number and position of these substituents can fine-tune potency.[8]
-
N-Substitution: Modification at the piperidine nitrogen atom significantly impacts pharmacokinetic properties and can be tailored to improve blood-brain barrier penetration.[14][15]
-
Stereochemistry: For chiral centers, such as in the cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid series, the biological activity is often confined to a single enantiomer. For example, the (-)-2R,4S-isomer was found to be the active NMDA antagonist.[7]
Pharmacokinetics and Drug-Likeness (ADME)
For any CNS drug candidate, the ability to cross the blood-brain barrier is non-negotiable. The piperidine scaffold generally imparts favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties, including good bioavailability and CNS penetration.[14][15] Lipophilicity, controlled by substituents, is a key factor. For instance, modifying piperine (a naturally occurring piperidine alkaloid) by replacing the piperidine ring with smaller amines can enhance its pharmacokinetics and blood-brain barrier permeability.[16] Early in silico and in vitro ADME profiling is essential to identify candidates with desirable drug-like properties and to predict potential liabilities, such as cardiotoxicity (e.g., hERG inhibition).[15][17]
Part 3: Essential Experimental Protocols
This section provides validated, step-by-step methodologies for key assays to empower researchers in the evaluation of piperidine carboxylic acid derivatives.
In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method for quantifying AChE activity and inhibition.[1][8]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (TNB), the absorbance of which is measured at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (e.g., from electric eel)
-
Test Piperidine Derivative (Inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DMSO (for dissolving inhibitor)
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution in phosphate buffer. A final concentration of ~0.1 U/mL in the well is recommended.[8]
-
DTNB Solution: Prepare a 3-10 mM solution in phosphate buffer.[1][8]
-
ATCI Solution: Prepare a 10-15 mM solution in deionized water. Prepare fresh daily.[1][8]
-
Inhibitor Stock Solution: Dissolve the test compound in DMSO (e.g., 10 mM).
-
Inhibitor Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: 180-200 µL of phosphate buffer.
-
Control Wells (100% activity): Add buffer, 20 µL of AChE solution, and 20 µL of buffer/DMSO (to match inhibitor wells).
-
Test Wells: Add buffer, 20 µL of AChE solution, and 20 µL of inhibitor working solution.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: To all wells (except the blank), add 20 µL of ATCI and 20 µL of DTNB solution to start the reaction. The final volume should be consistent across wells (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[1][8]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is the most widely used animal model for inducing focal cerebral ischemia (stroke) to test the efficacy of neuroprotective agents.[2][3][7]
Principle: A monofilament suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery, causing a reproducible ischemic injury in the brain. The suture can be left in place (permanent MCAO) or removed after a set time (e.g., 90 minutes) to allow reperfusion (transient MCAO).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine)
-
Surgical microscope or loupes
-
Sterile surgical instruments
-
4-0 nylon monofilament suture with a heat-blunted, poly-L-lysine-coated tip
-
Heating pad to maintain body temperature (37°C)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position. Ensure the animal is deeply anesthetized (no response to toe pinch). Maintain body temperature at 37°C throughout the surgery.
-
Surgical Exposure:
-
Make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with surgical thread.
-
-
Filament Insertion:
-
Make a small incision in the ECA stump.
-
Introduce the coated 4-0 nylon filament through the ECA into the ICA.
-
Gently advance the filament approximately 18-20 mm from the CCA bifurcation until a slight resistance is felt. This indicates the filament tip has lodged in the anterior cerebral artery, occluding the origin of the MCA.
-
-
Occlusion and Reperfusion:
-
Secure the filament in place. For transient MCAO, leave the filament for the desired occlusion period (e.g., 90 minutes).
-
To initiate reperfusion, carefully withdraw the filament.
-
-
Wound Closure: Close the neck incision with sutures. Allow the animal to recover from anesthesia in a warm cage.
-
Post-Operative Care & Dosing:
-
Administer analgesics and monitor the animal closely.
-
The test piperidine derivative can be administered at various time points (pre-, during, or post-MCAO) via different routes (e.g., intraperitoneal, intravenous) to assess its neuroprotective effect.
-
-
Outcome Assessment (typically at 24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., Bederson or Garcia scale).
-
Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (ischemic) tissue remains white. The infarct volume can be quantified using image analysis software.
-
Quantitative Data Summary
The following tables provide a consolidated view of the biological activities of representative piperidine carboxylic acid derivatives discussed in the literature.
Table 1: In Vitro Activity of Nipecotic Acid Derivatives [3][8]
| Compound ID | AChE Inhibition (IC50, µM) | Lipid Peroxidation Inhibition (IC50, µM) | LOX Inhibition (% at 100 µM) |
| Ferulic Acid Amide | 63 | 48 | 33% |
| Sinapic Acid Amide | 47 | 35 | 29% |
| BHCA Amide | > 100 | 20 | 18% |
| Donepezil (Ref.) | ~0.02 | N/A | N/A |
| Trolox (Ref.) | N/A | 22 | N/A |
Table 2: In Vivo Activity of NMDA Receptor Antagonists [1][7]
| Compound ID | Target | In Vivo Model | Administration | Efficacy |
| LY233053 | NMDA Receptor | NMDA-induced lethality (mice) | 5 mg/kg, i.p. | Potent blockade |
| LY235723 | NMDA Receptor | NMDA-induced convulsions (neonatal rats) | i.p. | Potent blockade |
| CGS 19755 | NMDA Receptor | Permanent MCAO (rats) | 10 mg/kg, i.v. | Significant reduction in cortical infarct |
Conclusion and Future Directions
Piperidine carboxylic acid derivatives represent a fertile ground for the discovery of novel neuroprotective agents. Their chemical tractability and inherent ability to interact with key CNS targets make them ideal candidates for developing multi-target-directed ligands. The evidence compellingly supports their roles as NMDA receptor antagonists, GABAergic modulators, and inhibitors of critical enzymes like AChE and PDEs, all while offering potent antioxidant and anti-inflammatory effects.
The path forward requires a continued focus on integrated drug discovery principles. Future research should prioritize:
-
Systematic SAR exploration to finely tune potency and selectivity across multiple targets.
-
Advanced ADME profiling early in the discovery phase to optimize for blood-brain barrier penetration and metabolic stability while minimizing off-target toxicity.
-
Elucidation of downstream signaling pathways to gain a deeper mechanistic understanding of their neuroprotective effects.
-
Validation in a broader range of preclinical neurodegenerative disease models to confirm therapeutic potential beyond acute injury models.
By leveraging the foundational knowledge and practical methodologies outlined in this guide, the scientific community is well-equipped to unlock the full therapeutic potential of this remarkable class of compounds and forge new pathways in the fight against neurodegeneration.
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Orjales, A., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]
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Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7015. [Link]
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Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central, 27(20), 7015. [Link]
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Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed, 36296831. [Link]
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Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-7. [Link]
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Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]
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Ochiai, H., et al. (2004). Highly potent PDE4 inhibitors with therapeutic potential. Bioorganic & Medicinal Chemistry Letters, 14(1), 207-10. [Link]
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Amin, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed Central, 10(1), 154. [Link]
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Krogsgaard-Larsen, P., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(11), 1612-7. [Link]
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Wang, Y., et al. (2024). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]
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Albuquerque, E. X., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 218(1), 20-7. [Link]
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Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1547-1553. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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Medina-Franco, J. L., et al. (2021). Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. International Journal of Molecular Sciences, 22(11), 5624. [Link]
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Gur, B., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. [Link]
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de Paula, C. A., et al. (2015). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemistry, 2015, 851517. [Link]
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Prati, F., et al. (2018). Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist. PubMed Central, 10(1), 19. [Link]
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Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
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Grifasi, F., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115967. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. [Link]
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Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(5), 336-45. [Link]
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Ohta, M., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][3]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry, 12(9), 2183-95. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]
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Kumar, S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
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Zhumagaliyeva, S., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(3), 60-68. [Link]
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Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
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Protocol for middle cerebral artery occlusion by an intraluminal suture method. (2013). PubMed Central. [Link]
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Topic: 6-Phenylpiperidine-2-carboxylic Acid: A Progenitor Scaffold for Novel NMDA Receptor Antagonists
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor implicated in a vast array of neurological functions and pathologies, making it a high-value target for therapeutic intervention. Overactivation of the NMDA receptor leads to excitotoxicity, a key mechanism in neuronal damage associated with stroke, traumatic brain injury, and neurodegenerative diseases.[1] Consequently, the development of selective NMDA receptor antagonists remains a significant goal in modern neuropharmacology. This guide focuses on the therapeutic potential of 6-Phenylpiperidine-2-carboxylic acid, a compound belonging to a chemical class known for its interaction with glutamate receptors. While direct pharmacological data on this specific molecule is nascent, this whitepaper will establish a robust scientific framework for its investigation. We will dissect the structure and function of the NMDA receptor, review the structure-activity relationships (SAR) of analogous piperidine-based antagonists, and provide detailed, field-proven experimental workflows for the synthesis, in-vitro characterization, and in-vivo validation of this compound and its derivatives as novel NMDA receptor antagonists.
The NMDA Receptor: A Complex and Critical Therapeutic Target
The NMDA receptor is a heterotetrameric ligand-gated ion channel essential for synaptic plasticity, learning, and memory.[2] Its function is uniquely dependent on the coincidence of two events: the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), and the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block within the ion channel.[3][4] Upon activation, the channel opens, allowing an influx of cations, most notably Calcium (Ca²⁺), into the neuron. This Ca²⁺ influx triggers a cascade of downstream signaling pathways crucial for normal synaptic function.
However, excessive or prolonged activation of NMDA receptors leads to pathological levels of intracellular Ca²⁺, initiating excitotoxic processes that include the activation of proteases, lipases, and nitric oxide synthase, ultimately culminating in neuronal cell death.[3] This makes the NMDA receptor a compelling target for conditions where excitotoxicity is a core pathological feature.
Structural Hallmarks of the NMDA Receptor
The receptor is typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3] This subunit diversity gives rise to a wide range of NMDA receptor subtypes with distinct pharmacological and biophysical properties throughout the central nervous system.
-
GluN1 Subunit: Binds the co-agonists glycine and D-serine.
-
GluN2 Subunits: Contain the binding site for the primary agonist, glutamate. The specific GluN2 subunit (A-D) influences the receptor's deactivation kinetics, channel conductance, and affinity for Mg²⁺ and various antagonists.[4]
-
Ion Channel Pore: The central channel through which ions flow is the site of action for uncompetitive antagonists and the Mg²⁺ block.
The Piperidine-2-Carboxylic Acid Scaffold: A Foundation for Antagonism
The piperidine-2-carboxylic acid core structure is a conformationally restricted analog of the amino acid glutamate. This structural mimicry is the foundational principle behind its potential as a competitive antagonist at the glutamate binding site on the GluN2 subunit. By occupying this site without activating the receptor, compounds based on this scaffold can prevent glutamate binding and subsequent channel opening.
While research on this compound itself is limited, extensive studies on structurally related analogs provide a strong rationale for its investigation and a predictive framework for its activity.
Structure-Activity Relationship (SAR) Insights from Analogs
Analysis of related piperidine carboxylic acid derivatives reveals key structural features that govern potency and selectivity for the NMDA receptor. One of the most well-characterized is LY233053, a tetrazole-substituted piperidine-2-carboxylic acid, which demonstrates potent and selective NMDA antagonist activity.[5]
| Compound/Analog | Key Structural Feature | NMDA Receptor Affinity (IC₅₀) | Citation |
| LY233053 | Tetrazole group at the 4-position | 67 nM ([³H]CGS 19755 binding) | [5] |
| LY235723 ((-)-isomer of LY233053) | 2R,4S absolute stereochemistry | 1.9 µM (cortical slice prep) | [5] |
| Various C5-Substituted Analogs | Tetrazole substitution at the C5 position of the piperidine ring | Displayed selective antagonism for NMDA vs. AMPA receptors | [6] |
Causality Behind the SAR:
-
Acidic Moiety: The carboxylic acid at the 2-position is critical, mimicking the gamma-carboxyl group of glutamate, which is essential for anchoring the ligand in the binding pocket.
-
Piperidine Ring: This provides a rigid scaffold that correctly orients the acidic group and other substituents, reducing the entropic penalty of binding compared to more flexible molecules.
-
Substituents (e.g., Phenyl, Tetrazole): Substituents at other positions (like the 6-phenyl group in our target compound or the tetrazole in LY233053) explore additional binding space within the glutamate pocket. These interactions can significantly enhance affinity and selectivity. The phenyl group, in particular, can engage in hydrophobic or π-stacking interactions with aromatic residues in the binding site. The (-)-isomer of LY233053 possessing the 2R,4S stereochemistry was found to be the active enantiomer, highlighting the strict stereochemical requirements of the receptor's binding site.[5]
Based on this, it is hypothesized that the 6-phenyl group of this compound will occupy a hydrophobic pocket within the glutamate binding site, conferring significant affinity for the NMDA receptor.
Experimental Workflow for Validation
A rigorous, multi-stage validation process is required to characterize the activity of this compound. The following protocols represent a self-validating system, where each stage provides the necessary data to justify proceeding to the next.
Protocol: Chemical Synthesis
The synthesis of piperidine-2-carboxylic acid derivatives is well-established.[7] A common approach involves the cyclization of a linear precursor followed by functional group manipulation.
Objective: To synthesize and purify this compound.
Step-by-Step Methodology:
-
Precursor Synthesis: Begin with a suitable starting material, such as a derivative of 2-amino-adipic acid.[6]
-
Amide Formation/Cyclization: Convert the linear precursor into a lactam (a cyclic amide), such as 6-oxopiperidine-2-carboxylic acid.[8][9]
-
Phenyl Group Introduction: Introduce the phenyl group at the 6-position, potentially via a Grignard reaction on the lactam carbonyl or a related intermediate.
-
Reduction & Deprotection: Reduce the amide to the corresponding amine (piperidine) and remove any protecting groups from the carboxylic acid and amine functionalities.
-
Purification & Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity via NMR spectroscopy and mass spectrometry.
Protocol: In Vitro Characterization - Binding Affinity
Objective: To determine the binding affinity (Kᵢ) of the synthesized compound for the NMDA receptor. This is a primary screen to confirm target engagement.
Methodology: Radioligand Displacement Assay [10][11]
-
Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus), which are rich in NMDA receptors.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGS 19755).[5]
-
Competition: Add increasing concentrations of the test compound (this compound) to the wells.
-
Incubation & Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol: In Vitro Characterization - Functional Antagonism
Objective: To confirm that the compound is a functional antagonist and to determine its potency (IC₅₀) and mechanism of action (e.g., competitive vs. non-competitive) on receptor function. Whole-cell patch-clamp electrophysiology is the gold standard for this assessment.[2][12][13]
Methodology: Whole-Cell Patch-Clamp Electrophysiology [14]
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2B).[15]
-
Recording Setup: Obtain a whole-cell patch-clamp recording from a single cell. Voltage-clamp the cell at a negative potential (e.g., -60 mV) to study inward currents.
-
Eliciting NMDA Currents: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. Ensure the extracellular solution is Mg²⁺-free to prevent channel block.
-
Antagonist Application: After establishing a stable baseline NMDA-evoked current, co-apply the test compound at various concentrations with the NMDA/glycine solution.
-
Data Acquisition: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.
-
Data Analysis: Plot the percentage inhibition of the NMDA current against the antagonist concentration. Fit the data to determine the functional IC₅₀. To investigate the mechanism, perform a Schild analysis by measuring agonist dose-response curves in the presence of fixed concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.
Protocol: In Vivo Evaluation
Objective: To assess the compound's efficacy in a relevant animal model of neurological disease. The choice of model depends on the intended therapeutic application. A common model involves blocking NMDA-induced excitotoxicity.
Methodology: NMDA-Induced Seizure Model in Rodents [5]
-
Animal Dosing: Administer the test compound systemically (e.g., intraperitoneally) to neonatal rats or mice at various doses.
-
NMDA Challenge: After a suitable pre-treatment time, administer a convulsive dose of NMDA.
-
Behavioral Observation: Observe the animals for the onset and severity of seizure activity (e.g., clonic-tonic convulsions).
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from NMDA-induced seizures (the ED₅₀). This provides a measure of in vivo potency. Other models, such as those for schizophrenia (PCP-induced behaviors) or neuropathic pain, can also be employed.[16][17]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, potent, and selective NMDA receptor antagonists. Its structural analogy to glutamate, combined with SAR data from related compounds, provides a strong scientific rationale for its investigation. The phenyl group is hypothesized to confer enhanced affinity through interactions with a hydrophobic sub-pocket of the glutamate binding site.
The comprehensive workflow detailed in this guide—spanning rational synthesis, high-fidelity in vitro functional assessment, and relevant in vivo validation—provides a clear and robust pathway for characterizing this compound and its future derivatives. Successful execution of these protocols will elucidate the compound's mechanism, potency, and therapeutic potential. Future work should focus on stereoselective synthesis to isolate the most active enantiomer and further analog development to optimize for potency, selectivity (for specific GluN2 subunits), and pharmacokinetic properties, paving the way for a new class of therapeutics for excitotoxicity-mediated neurological disorders.
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Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][12]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at:
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physicochemical properties of trans-6-Phenylpiperidine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of trans-6-Phenylpiperidine-2-carboxylic Acid
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive technical overview of trans-6-Phenylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative. As a molecule featuring a secondary amine, a carboxylic acid, and a phenyl group, it possesses a structural motif of significant interest in medicinal chemistry.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering a deeper, field-proven perspective on why specific experimental choices are made and how the resulting data informs the development pipeline. We will explore the core physicochemical pillars—ionization (pKa), lipophilicity (LogP), solubility, and solid-state characteristics—providing both theoretical grounding and detailed, self-validating experimental protocols.
Section 1: Molecular Structure and Core Attributes
The fundamental identity of a compound is rooted in its structure. trans-6-Phenylpiperidine-2-carboxylic acid is a chiral, non-planar molecule whose three-dimensional conformation is critical to its interactions with biological systems.
The "trans" designation indicates that the phenyl group on carbon 6 and the carboxylic acid group on carbon 2 are on opposite sides of the piperidine ring's mean plane.[1][2] In a chair conformation, the bulky phenyl group is expected to preferentially occupy an equatorial position to minimize steric hindrance, which would consequently place the carboxylic acid group in an equatorial position as well.[3] This stereochemical arrangement has profound implications for the molecule's properties, including its acidity and how it presents its functional groups for intermolecular interactions.[3]
Table 1: Core Molecular Properties of trans-6-Phenylpiperidine-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[4][5] |
| Molecular Weight | 205.25 g/mol | PubChem[4] |
| IUPAC Name | (2S,6S)-6-phenylpiperidine-2-carboxylic acid | PubChem[4] |
| Exact Mass | 205.110278721 Da | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Computed XLogP3-AA | -0.5 | PubChem[4] |
Section 2: Ionization Behavior (pKa)
Theoretical Context: The ionization state of a drug molecule is paramount, as it directly influences its solubility, permeability across biological membranes, and binding affinity to its target. trans-6-Phenylpiperidine-2-carboxylic acid is an amphoteric compound, possessing both a basic nitrogen within the piperidine ring and an acidic carboxylic acid group. Therefore, it will have at least two pKa values and exist as a cation, anion, or zwitterion depending on the pH of the surrounding medium. The pKa rule states that understanding this behavior is crucial for designing effective drug formulations and predicting in vivo performance.[6]
Experimental Determination of pKa
Potentiometric titration is the gold-standard method for pKa determination due to its simplicity and accuracy.[7] The principle relies on monitoring the pH of a solution of the analyte as a known concentration of acid or base is added. The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of a buffer region on the titration curve.[8][9]
-
System Preparation: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00). Ensure the pH electrode is clean and properly hydrated.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of trans-6-Phenylpiperidine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of co-solvent like methanol may be used if aqueous solubility is low, but its effect on pKa must be noted.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Titration (Basic pKa): In a separate experiment, dissolve the sample in a solution containing a stoichiometric excess of HCl to fully protonate the piperidine nitrogen. Titrate this solution with the standardized NaOH solution.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting sigmoid curve will have inflection points corresponding to the equivalence points. The pKa of the carboxylic acid will be the pH at the half-equivalence point of its titration. The pKa of the piperidine nitrogen will be determined from the second titration curve.
Causality Behind Experimental Choices:
-
CO₂-free water: Atmospheric carbon dioxide can dissolve to form carbonic acid, which would interfere with the titration of a weak acid/base and lead to inaccurate results.
-
Standardized Titrant: The concentration of the titrant must be known with high accuracy, as it is fundamental to the calculation of equivalence points.
-
Slow Titration: Adding titrant slowly and allowing the pH to stabilize ensures the measurement reflects a true equilibrium state at each point.
Section 3: Lipophilicity (LogP)
Theoretical Context: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross cell membranes.[10] It is quantified by the octanol-water partition coefficient (P), or its logarithmic form, LogP. For ionizable molecules like the topic compound, the distribution coefficient (LogD) is pH-dependent, while LogP refers specifically to the partitioning of the neutral species.[11] The computed XLogP3 value of -0.5 suggests this compound is predominantly hydrophilic, which could pose challenges for passive diffusion across the blood-brain barrier but may be favorable for aqueous solubility.[4]
Experimental Determination of LogP
The shake-flask method is the universally recognized "gold standard" for LogP determination.[7][11] It involves directly measuring the concentration of the analyte in both n-octanol and aqueous phases after they have reached equilibrium.
-
Phase Preparation: Prepare a phosphate buffer solution at a pH where the analyte will be predominantly in its neutral, un-ionized form (for this compound, this would be at its isoelectric point). Saturate the buffer with n-octanol by stirring them together overnight and then allowing the layers to separate. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the analyte in the pre-saturated buffer. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).
-
Partitioning: In a screw-cap vial, combine a known volume of the analyte stock solution with a known volume of pre-saturated n-octanol (e.g., 5 mL of each).
-
Equilibration: Gently shake or rotate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[12] Avoid vigorous shaking that can cause emulsification.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and octanol phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in both the aqueous phase (C_water) and the octanol phase (C_octanol) using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).
Causality Behind Experimental Choices:
-
Pre-saturated Solvents: Using pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.
-
pH Control: For an ionizable compound, measuring at a pH where it is neutral is essential to determine the intrinsic LogP. Otherwise, the measurement yields a pH-dependent LogD.
-
Centrifugation: This step provides a sharp, clean interface between the two phases, preventing cross-contamination of the aliquots taken for analysis.
Section 4: Aqueous Solubility
Theoretical Context: A drug must be in solution to be absorbed and exert its pharmacological effect.[6] Poor aqueous solubility is a major cause of failure for drug candidates.[13] Two types of solubility are typically measured:
-
Kinetic Solubility: Measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It reflects the solubility of a potentially amorphous, high-energy state and is useful for high-throughput screening in early discovery.[14][15][16]
-
Thermodynamic Solubility: The "gold standard," it measures the concentration of a compound in a saturated solution in equilibrium with its most stable solid form.[13][14] This value is critical for lead optimization and formulation development.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the definitive approach for measuring thermodynamic solubility.
-
System Preparation: Prepare the aqueous medium of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of the solid trans-6-Phenylpiperidine-2-carboxylic acid to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium with the solid.
-
Phase Separation: Remove the undissolved solid. This is a critical step; filtration through a low-binding filter (e.g., 0.45 µm PVDF) or high-speed centrifugation is required.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC/MS).
-
Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using a technique like polarized light microscopy or XRPD to confirm that the compound has not changed its crystalline form during the experiment.
Section 5: Solid-State Properties (Melting Point)
Theoretical Context: The melting point is the temperature at which a substance transitions from a solid to a liquid.[17] For a pure crystalline compound, this transition occurs over a narrow temperature range (typically <1 °C).[18] A depressed and broadened melting range is a strong indicator of impurities.[18] Therefore, melting point determination is a fundamental technique for assessing purity and identity.
Experimental Determination of Melting Point
The capillary method is the most common and pharmacopeia-recognized technique for melting point determination.[19]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the closed end. The packed sample height should be 2-3 mm.[20]
-
Measurement (Rapid Scan): Place the capillary in the heating block of a melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting point.[19]
-
Measurement (Slow Scan): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[20] Then, decrease the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). Report this as the melting range.
Section 6: Predicted Spectroscopic Profile
While experimental spectra are definitive, a predicted profile based on the known structure is invaluable for initial characterization.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (likely in the 7.2-7.5 ppm range), two methine protons at the chiral centers (C2 and C6), and a complex pattern of methylene protons from the piperidine ring. The N-H proton of the secondary amine and the O-H proton of the carboxylic acid will also be present, though their shifts can be variable and they may be broad.
-
¹³C NMR: The carboxyl carbon is expected to appear in the downfield region of 170-185 ppm.[21] The aromatic carbons will resonate between 120-140 ppm, and the aliphatic carbons of the piperidine ring will appear in the upfield region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a protonated molecular ion [M+H]⁺ with an exact mass corresponding to C₁₂H₁₆NO₂⁺, consistent with the calculated value of 206.1176.
-
Infrared (IR) Spectroscopy: Key vibrational bands are predicted to include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), an N-H stretch from the secondary amine (~3300-3500 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions.
Conclusion
trans-6-Phenylpiperidine-2-carboxylic acid is a hydrophilic, amphoteric molecule whose properties are dictated by its distinct functional groups and stereochemistry. Its low computed LogP suggests that while aqueous solubility may be favorable, membrane permeability could be a challenge for passive diffusion-driven absorption. The presence of both acidic and basic centers means its net charge and, consequently, its properties will be highly sensitive to the pH of its environment.
The experimental protocols detailed in this guide represent robust, validated methods for quantitatively assessing the key physicochemical properties of this compound. The rigorous application of these techniques is essential for any research or development program, providing the foundational data needed to build predictive models, design effective formulations, and ultimately unlock the therapeutic potential of this and related chemical scaffolds.
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Hill, J. G., & Wollenberg, L. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1195–1198. [Link]
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University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
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Schönsee, C. D., & Bucheli, T. D. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry, 68(9), 2634–2643. [Link]
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Real Chemistry. (2022, February 4). How to identify cis and trans isomers. YouTube. [Link]
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Methodological & Application
Application Note: A Protocol for the Palladium-Catalyzed C(sp³)–H Arylation of Piperidines
Introduction: The Strategic Value of Phenylpiperidines and C–H Functionalization
The phenylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including potent analgesics and central nervous system modulators.[1] The precise installation of an aryl group onto the saturated piperidine ring is a critical synthetic challenge. Historically, this has required pre-functionalization of the heterocycle, adding steps and limiting molecular diversity.
Palladium-catalyzed C–H functionalization has emerged as a transformative strategy, enabling the direct conversion of ubiquitous C–H bonds into new C–C bonds.[2][3][4] This approach offers unparalleled efficiency and atom economy, allowing for the late-stage modification of complex molecules. This application note provides a detailed overview of the mechanism and a field-proven protocol for the regio- and stereoselective synthesis of phenylated piperidines via a directed C(sp³)–H arylation reaction.
Mechanistic Rationale: The Pd(II)/Pd(IV) Catalytic Cycle
The success of this transformation hinges on a directing group strategy, which positions the palladium catalyst in proximity to a specific C–H bond. The reaction is widely understood to proceed through a Pd(II)/Pd(IV) catalytic cycle, rather than the more common Pd(0)/Pd(II) cycle seen in cross-coupling reactions.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are as follows:
-
Directed C–H Activation: The substrate, bearing a directing group (e.g., 8-aminoquinoline), coordinates to the Pd(II) catalyst. This brings the metal center close to the target C–H bond, facilitating a concerted metalation-deprotonation (CMD) event to form a five-membered palladacycle intermediate.[6][7] This step is often rate-limiting.[7]
-
Oxidative Addition: The aryl iodide oxidant adds to the Pd(II)-palladacycle. This is a crucial step that forms a high-valent Pd(IV) intermediate.[6][8] The electronic properties of the aryl iodide can influence the rate of this step.[9]
-
C–C Reductive Elimination: The new C(sp³)–C(sp²) bond is formed as the aryl group and the piperidine ring reductively eliminate from the Pd(IV) center.[6][9] This step regenerates the more stable Pd(II) oxidation state.
-
Catalyst Regeneration: Dissociation of the product and coordination of a new substrate molecule regenerates the active catalyst, allowing the cycle to continue.[6]
Caption: The Pd(II)/Pd(IV) catalytic cycle for directed C–H arylation.
Protocol: Regio- and Stereoselective C4–Arylation of a Piperidine Derivative
This protocol details the synthesis of cis-3,4-disubstituted piperidines using an 8-aminoquinoline (AQ) directing group attached at the C3 position, which selectively directs arylation to the C4 position.[10] This method is notable for being silver-free and utilizing an inexpensive base.
Quantitative Data Summary
The following table summarizes representative results for the arylation of an N-Boc protected piperidine substrate, demonstrating the scope of the aryl iodide coupling partner.
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Iodotoluene | 1a | 85 | >20:1 |
| 2 | 4-Iodoanisole | 1b | 82 | >20:1 |
| 3 | 1-Iodo-4-(Trifluoromethyl)benzene | 1c | 75 | >20:1 |
| 4 | 1-Fluoro-4-iodobenzene | 1d | 88 | >20:1 |
| 5 | 3-Iodopyridine | 1e | 65 | >20:1 |
| Data adapted from reference[10]. Yields are for the isolated cis isomer. |
Detailed Experimental Workflow
This procedure is for a typical reaction on a 0.2 mmol scale.
Materials and Reagents:
-
N-Boc-3-(8-quinolylcarbamoyl)piperidine (Substrate)
-
Aryl Iodide (e.g., 4-Iodotoluene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pivalic Acid (PivOH)
-
Toluene, anhydrous
-
Argon (or Nitrogen) gas supply
-
Reaction vial (e.g., 4 mL) with screw cap and PTFE septum
-
Standard laboratory glassware for workup and purification
Caption: Step-by-step workflow for the Pd-catalyzed C-H arylation protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the N-Boc-piperidine substrate (0.2 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), potassium carbonate (55 mg, 0.4 mmol, 2.0 equiv), and pivalic acid (6.1 mg, 0.06 mmol, 30 mol%).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Insight: This is critical to prevent the oxidation of the palladium catalyst and potential side reactions.
-
-
Addition of Liquids: Through the septum, add anhydrous toluene (1.0 mL) followed by the aryl iodide (0.3 mmol, 1.5 equiv).
-
Causality Insight: An excess of the aryl iodide is used to ensure complete consumption of the C-H activated intermediate and drive the reaction forward.[7]
-
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 24 hours.
-
Workup: After 24 hours, remove the vial from the heat source and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired cis-4-aryl-piperidine product.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The high cis-diastereoselectivity is a key feature of this protocol.[10]
Conclusion
This application note outlines a robust and highly selective palladium-catalyzed method for the synthesis of phenylpiperidines via directed C(sp³)–H arylation. By leveraging a removable directing group, this protocol provides excellent control over both regioselectivity and stereoselectivity. The mechanistic insights provided explain the critical roles of the catalyst, base, and additives, empowering researchers to adapt and optimize this powerful transformation for the synthesis of novel and medicinally relevant piperidine derivatives.
References
-
Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Catalysis. [Link][6]
-
Simulated Mechanism for Palladium-Catalyzed, Directed γ‑Arylation of Piperidine. ACS Catalysis - Figshare. [Link][7]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link][9]
-
Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC - NIH. [Link][8]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link][10]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link][2]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link][11]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link][12]
-
Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. SlideShare. [Link][5]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link][13]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link][1]
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- 7. Collection - Simulated Mechanism for Palladium-Catalyzed, Directed γâArylation of Piperidine - ACS Catalysis - Figshare [acs.figshare.com]
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Application Notes and Protocols for the Chemo-enzymatic Preparation of Stereoenriched Piperidines
Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3][4] Its prevalence stems from its ability to serve as a versatile scaffold, influencing the physicochemical properties and biological activity of molecules. The introduction of stereocenters into the piperidine ring dramatically expands its chemical space and is often critical for achieving desired pharmacological effects and minimizing off-target toxicity. Consequently, the development of efficient and sustainable methods for the synthesis of stereoenriched piperidines is a significant goal in the chemical and pharmaceutical industries.[1][2][3][4]
Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the practicality of chemical synthesis, have emerged as powerful tools for accessing these valuable chiral building blocks.[1][2] This guide provides an in-depth overview of several key chemo-enzymatic strategies, complete with detailed protocols and mechanistic insights, to empower researchers in the synthesis of stereoenriched piperidines.
Strategic Approaches to Chemo-enzymatic Piperidine Synthesis
The versatility of enzymes allows for several distinct strategies to introduce stereochemistry into the piperidine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on three prominent and field-proven approaches:
-
Enzymatic Kinetic Resolution (EKR) of Racemic Piperidines: A classic and effective method for separating enantiomers from a racemic mixture.
-
Asymmetric Synthesis using Transaminases (TAs): Leveraging the ability of TAs to stereoselectively install an amino group, often triggering a cyclization event.
-
Asymmetric Synthesis and Deracemization using Imine Reductases (IREDs) and Multi-enzyme Cascades: Employing IREDs for the stereoselective reduction of imines, often in elegant one-pot cascade reactions.
Enzymatic Kinetic Resolution (EKR) using Hydrolases
Kinetic resolution is a cornerstone of chemo-enzymatic synthesis. It relies on an enzyme's ability to selectively react with one enantiomer of a racemic mixture at a significantly higher rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the transformed product. Lipases and esterases are particularly well-suited for this purpose due to their broad substrate tolerance, operational stability, and commercial availability.
Causality Behind Experimental Choices in EKR
-
Enzyme Selection: The choice of lipase or esterase is critical and often requires screening. Porcine pancreatic lipase (PPL) and lipases from Candida antarctica (CALB), Pseudomonas species, and pig liver esterase (PLE) are common starting points.[5][6] The enzyme's active site topology dictates its enantiopreference.
-
Substrate Modification: The piperidine substrate must possess a functional group amenable to enzymatic transformation, typically an ester or an alcohol. For instance, resolving a piperidine alcohol involves enzymatic acylation, while resolving a piperidine carboxylic acid ester involves enzymatic hydrolysis.[5]
-
Protecting Groups: The nitrogen atom of the piperidine is often protected (e.g., with Boc, Cbz, or Fmoc groups) to improve substrate recognition by the enzyme and to enhance solubility in organic solvents.[5][6] The nature of the protecting group can subtly influence the enzyme's selectivity.[5]
-
Solvent and Acyl Donor: For acylation reactions, the choice of solvent (often a non-polar organic solvent like hexane or toluene) and the acyl donor (e.g., vinyl acetate, trifluoroethyl isobutyrate) can significantly impact reaction rate and enantioselectivity.[7][8][9]
Workflow for Lipase-Catalyzed Kinetic Resolution of a Piperidine Alcohol
Caption: Workflow for Enzymatic Kinetic Resolution of a Piperidine Alcohol.
Protocol 1: Lipase-Catalyzed Acylation of Racemic N-Boc-2-piperidineethanol
This protocol is a representative example based on principles described in the literature for the resolution of piperidine alcohols.[5]
Materials:
-
Racemic N-Boc-2-piperidineethanol
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Hexane (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F254)
-
Chiral HPLC column for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add racemic N-Boc-2-piperidineethanol (1.0 equiv.), hexane (to achieve a substrate concentration of ~0.1 M), and vinyl acetate (2.0 equiv.).
-
Enzyme Addition: Add immobilized CALB (e.g., 50-100 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.
-
Reaction Monitoring: Stir the suspension at room temperature (or a predetermined optimal temperature, e.g., 30-40 °C). Monitor the reaction progress by TLC or GC/HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted alcohol and the formed ester.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme and wash it with ethyl acetate. The enzyme can often be washed and reused.
-
Extraction: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification and Separation: Separate the unreacted N-Boc-2-piperidineethanol from the acetylated product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered alcohol and the ester using chiral HPLC.
-
(Optional) Hydrolysis of the Ester: The enantioenriched ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.
| Parameter | Rationale |
| Enzyme | Immobilized CALB is chosen for its high activity, stability, and ease of removal. |
| Acyl Donor | Vinyl acetate is an irreversible acyl donor, driving the reaction forward. |
| Solvent | Hexane is a non-polar solvent that minimizes enzyme denaturation and often enhances enantioselectivity. |
| Monitoring | Stopping at 50% conversion is theoretically optimal for achieving high ee for both components in a kinetic resolution. |
Asymmetric Synthesis using ω-Transaminases (ω-TAs)
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone or aldehyde acceptor.[10][11] This capability can be ingeniously harnessed to synthesize chiral piperidines through intramolecular cyclization cascades.
Causality Behind Experimental Choices in TA-mediated Synthesis
-
Enzyme Selection: A panel of (R)- and (S)-selective ω-TAs should be screened to identify variants with high activity and stereoselectivity for the target substrate. Commercial kits are available for this purpose.
-
Substrate Design: The substrate must be a prochiral ketone (or aldehyde) containing a suitable leaving group or a reactive moiety that facilitates spontaneous intramolecular cyclization after the amination step.[10] For example, using ω-chloroketones, the newly formed amine can displace the chloride to form the piperidine ring.[10]
-
Amine Donor: Isopropylamine is a common and inexpensive amine donor. Its use shifts the reaction equilibrium towards product formation because the co-product, acetone, is volatile and can be removed.[10]
-
Cofactor: PLP is an essential cofactor and must be added to the reaction mixture.[11]
-
pH and Temperature: Optimal pH (typically 7.5-9.0) and temperature are crucial for enzyme activity and stability.
Workflow for Transaminase-Triggered Cyclization
Caption: Transaminase-triggered cascade for chiral piperidine synthesis.
Protocol 2: Synthesis of (R)-2-Arylpiperidine from a ω-Chloroketone
This protocol is a representative example based on the strategy of transaminase-triggered cyclizations.[10]
Materials:
-
6-chloro-1-aryl-hexan-2-one (prochiral substrate)
-
(R)-selective ω-transaminase (as cell-free extract or purified enzyme)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
DMSO (co-solvent)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Sodium hydroxide (for pH adjustment)
-
Anhydrous sodium sulfate
-
Chiral HPLC or GC column for ee determination
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 8.0). Add PLP (to a final concentration of ~1 mM).
-
Enzyme and Substrate Addition: Add the (R)-selective ω-transaminase. Dissolve the ω-chloroketone substrate in a minimal amount of DMSO (e.g., 1-5% v/v of the total reaction volume) and add it to the buffer to a final concentration of 10-50 mM.
-
Initiate Reaction: Add isopropylamine (typically in large excess, e.g., 0.5-1.0 M).
-
Reaction Conditions: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the consumption of the starting material and formation of the product by HPLC or GC.
-
Workup: Once the reaction is complete, quench it by basifying the mixture to pH >10 with NaOH. Extract the product with a suitable organic solvent like DCM or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the resulting 2-arylpiperidine by chiral phase chromatography.
| Parameter | Rationale |
| Enzyme/Cofactor | The ω-TA and its PLP cofactor are the core catalytic system for stereoselective amination. |
| Amine Donor | A large excess of isopropylamine drives the reaction equilibrium towards product formation. |
| Substrate | The ω-chloro group is a good leaving group for the subsequent spontaneous intramolecular SN2 cyclization. |
| pH | A slightly basic pH is generally optimal for transaminase activity and facilitates the cyclization step. |
Asymmetric Synthesis via Imine Reductase (IRED) Cascades
Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the stereoselective reduction of C=N bonds in imines and iminium ions to produce chiral amines.[12][13] They are exceptionally powerful when integrated into multi-enzyme cascades, enabling the synthesis of complex piperidines from simple starting materials in a single pot.
Case Study: Chemo-enzymatic Dearomatization of Pyridines
A highly innovative strategy involves the dearomatization of pyridines to access stereo-defined 3- and 3,4-disubstituted piperidines.[1][2][3][4] This approach combines a chemical reduction step with a one-pot, two-enzyme cascade.
Causality Behind Experimental Choices in Pyridine Dearomatization
-
Chemical Activation/Reduction: The aromatic pyridine ring is first activated (e.g., N-alkylation) and then chemically reduced (e.g., with NaBH₄) to a non-aromatic tetrahydropyridine (THP) intermediate. This step is crucial as enzymes typically do not act on aromatic pyridine rings directly.
-
Amine Oxidase (AmOx): An amine oxidase (such as 6-hydroxy-D-nicotine oxidase, 6-HDNO) is used to oxidize the THP in situ to a cyclic dihydropyridinium (DHP) ion. This creates an activated α,β-unsaturated iminium system.[1]
-
Ene-Imine Reductase (EneIRED): A specialized IRED, known as an ene-imine reductase, then performs a stereoselective conjugate reduction of the C=C bond followed by the reduction of the C=N bond to yield the final stereoenriched piperidine.[1][2]
-
Cofactor Recycling: IREDs require NADPH. A glucose dehydrogenase (GDH) and glucose system are typically included to regenerate the expensive NADPH cofactor, making the process economically viable.
Workflow for Chemo-enzymatic Dearomatization of Pyridine
Caption: Chemo-enzymatic dearomatization of pyridines via an AmOx/EneIRED cascade.
Protocol 3: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade
This protocol is a representative example based on the dearomatization strategy for producing 3-substituted piperidines.[1][2]
Materials:
-
N-substituted tetrahydropyridine (THP) substrate
-
Amine Oxidase (e.g., 6-HDNO)
-
Ene-Imine Reductase (EneIRED)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺ (catalytic amount)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
MTBE (methyl tert-butyl ether) for extraction
-
Ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Chiral HPLC or GC column for ee determination
Procedure:
-
Chemical Synthesis of THP: Prepare the required N-substituted tetrahydropyridine from the corresponding pyridine via N-alkylation followed by reduction with a chemical reductant like sodium borohydride. Purify the THP before use in the enzymatic step.
-
Biocatalytic Reaction Setup: In a reaction vessel, combine potassium phosphate buffer (pH 7.5), D-glucose (e.g., 1.5 equiv.), and NADP⁺ (catalytic amount, e.g., 1 mM).
-
Enzyme Addition: Add the enzymes: GDH, Amine Oxidase, and the desired EneIRED.
-
Substrate Addition: Add the THP substrate (1.0 equiv., e.g., to a final concentration of 10-20 mM).
-
Reaction Conditions: Incubate the reaction at a suitable temperature (e.g., 30 °C) with agitation for 24 hours.
-
Workup: Quench the reaction by adding an equal volume of saturated ammonium chloride solution. Extract the product with MTBE (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product via column chromatography if required.
-
Analysis: Determine the conversion, yield, and enantiomeric excess of the final piperidine product by achiral and chiral chromatography, respectively.
| Parameter | Rationale |
| Two-Step Process | The initial chemical reduction is necessary to convert the inert pyridine into a substrate (THP) that the amine oxidase can recognize. |
| Enzyme Combination | The AmOx creates the reactive iminium intermediate, which is then stereoselectively reduced by the EneIRED in the same pot. |
| Cofactor Regeneration | The GDH/glucose system ensures a constant supply of the required NADPH, making the process efficient and cost-effective. |
| One-Pot Cascade | This avoids the isolation of potentially unstable intermediates and streamlines the synthesis, improving overall efficiency.[14] |
Conclusion and Future Outlook
Chemo-enzymatic methods offer a powerful and sustainable platform for the synthesis of stereoenriched piperidines. By thoughtfully combining the strengths of chemical synthesis with the unparalleled selectivity of biocatalysis, researchers can access a wide range of chiral piperidine scaffolds that are crucial for drug discovery and development. The strategies outlined in this guide—enzymatic kinetic resolution, transaminase-triggered cyclizations, and multi-enzyme IRED cascades—represent just a fraction of the possibilities. As the field of enzyme engineering continues to advance, we can anticipate the development of novel biocatalysts with expanded substrate scopes and enhanced stereoselectivities, further solidifying the role of chemo-enzymatic synthesis as an indispensable tool for the modern organic chemist.
References
-
Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
-
Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451–5459. [Link]
-
PubMed. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. [Link]
-
Rowe, J. H., Trower, E. C., Ahmed, S. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Heath, R. S., Pontini, M., Gomm, A., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. [Link]
-
Rausch, S., Voss, C. V., Szymański, W., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis. [Link]
-
Mattey, A. P., Ford, G. J., Howard, R. M., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis. [Link]
-
ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]
-
PubMed. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
-
ACS Publications. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
Pazdera, T., et al. (2023). Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan: Enzymatic Oxidative Kinetic Resolution with Ex Situ Recovery and Dynamic Kinetic Reduction Strategies toward 2,3-Disubstituted Piperidine. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Transaminase-mediated synthesis of piperidine derivatives from diketones. [Link]
-
ResearchGate. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. [Link]
-
Wang, Y., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Catalysis. [Link]
-
ResearchGate. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
Wu, S., Li, Z., & Xu, Y. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]
-
NIH. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]
-
Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Semantic Scholar. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
Kumar, A., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
-
Swain, S. P., & Khanra, M. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
-
Swain, S. P., & Khanra, M. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
-
Martínez, A., et al. (2000). Lipase-catalysed synthesis of new acetylcholinesterase inhibitors: N-benzylpiperidine aminoacid derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
-
ResearchGate. (n.d.). ( ) Lipase-catalyzed synthesis of chiral oxazolidinone derivatives, and... [Link]
-
NIH. (n.d.). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+). [Link]
-
White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
Application Notes & Protocols: Strategic Incorporation of 6-Phenylpiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: The Role of Constrained Scaffolds in Peptidomimetics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and low cell permeability. The integration of non-proteinogenic amino acids, particularly those with conformationally constrained cyclic scaffolds, is a cornerstone strategy to overcome these limitations. 6-Phenylpiperidine-2-carboxylic acid is one such building block, offering a rigid piperidine backbone that can enforce specific secondary structures in a peptide chain, thereby enhancing proteolytic resistance and potentially improving receptor binding affinity.
This guide provides a comprehensive framework for the successful incorporation of Fmoc-6-Phenylpiperidine-2-carboxylic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the fundamental challenges posed by its sterically hindered nature and provide validated protocols and strategic recommendations to ensure high-yield synthesis for researchers in peptide chemistry and drug development.
Structural & Chemical Profile of the Monomer
This compound is a cyclic amino acid analog characterized by a six-membered piperidine ring with a phenyl group at the 6-position. For use in standard Fmoc-SPPS, the piperidine nitrogen is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
The primary challenge in its synthetic application arises from significant steric hindrance around the α-carbon. The bulky phenyl group and the rigid cyclic structure impede the approach of both the activating reagents to the carboxyl group and the nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain. This necessitates a departure from standard coupling protocols used for proteinogenic amino acids.
Caption: The iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis.
A. Fmoc Deprotection
-
To the swelled peptide-resin, add a solution of 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF). Use approximately 10 mL per gram of resin. [1]2. Agitate the mixture for 3 minutes at room temperature.
-
Drain the reaction vessel.
-
Add a second portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. [2][3]5. Drain the deprotection solution from the vessel.
B. Resin Washing (Post-Deprotection)
-
Wash the resin with DMF (10 mL/g) for 1 minute. Repeat this wash step 5 times to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. [4] C. Coupling of Fmoc-6-Phenylpiperidine-2-carboxylic acid This step is critical and may require optimization (e.g., double coupling) based on the sequence.
-
In a separate vial, pre-activate the amino acid by dissolving:
-
Fmoc-6-Phenylpiperidine-2-carboxylic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents) [5] * In a minimal volume of DMF.
-
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the pre-activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the drained, washed resin from Step B.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For microwave-assisted synthesis, a typical protocol is 10-20 minutes at 75°C. [6]5. Monitoring the Reaction: The standard Kaiser test is ineffective for secondary amines. Use the Chloranil test to check for the presence of free secondary amines on the resin. If the test is positive (indicating incomplete coupling), drain the vessel, wash once with DMF, and repeat the coupling step (a "double couple").
D. Resin Washing (Post-Coupling)
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (10 mL/g) for 1 minute. Repeat this wash step 5 times to remove excess reagents and by-products. The resin is now ready for the next cycle.
Protocol 2: Final Peptide Cleavage from the Resin
Once the synthesis is complete, the peptide must be cleaved from the solid support, and all acid-labile side-chain protecting groups must be removed. This is accomplished using a strong acid, typically Trifluoroacetic Acid (TFA), mixed with "scavengers" that trap the highly reactive cationic species generated during the process. [7] The choice of cleavage cocktail depends on the amino acids present in your sequence. [8][9]
| Reagent Name | Composition (v/v/v/v) | Primary Use Case & Scavenger Rationale |
|---|---|---|
| TFA/TIS/H₂O | TFA (95%) / Triisopropylsilane (2.5%) / Water (2.5%) | A general-purpose, low-odor cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp. TIS is a cation scavenger. [7] |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) | Effective for peptides containing Trityl-based protecting groups. Not recommended for Met-containing peptides as it does not prevent oxidation. [9] |
| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / 1,2-Ethanedithiol (EDT) (2.5%) | A robust, "universal" cocktail for peptides with sensitive residues. Thioanisole protects Trp and Met. EDT is a strong reducing agent that protects Cys and also helps protect Met. [8][9]|
Cleavage Procedure (using Reagent K as an example):
-
Ensure the N-terminal Fmoc group has been removed from the final residue.
-
Thoroughly wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. [7][10]3. Prepare the cleavage cocktail fresh in a fume hood. For a 0.1 mmol scale synthesis, prepare 5-10 mL of the cocktail. [8]4. Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Stopper the vessel and agitate gently at room temperature for 2-3 hours.
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL conical tube).
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold methyl-t-butyl ether (MTBE) or diethyl ether.
-
A white precipitate (the peptide) should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable but requires a deliberate move away from standard SPPS conditions. The steric bulk of this constrained analog mandates the use of high-potency coupling reagents, such as HATU or COMU, to ensure efficient amide bond formation. Furthermore, leveraging techniques like microwave-assisted synthesis can provide significant advantages in reaction time and yield. By following the validated protocols and strategic considerations outlined in this guide, researchers can confidently utilize this powerful building block to create novel peptidomimetics with enhanced structural and pharmacological properties.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
-
Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-NH-PEG12-CH2COOH Linker.
-
Vici Peptide. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology.
-
Carpino, L. A., & Han, G. Y. (1970). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection.
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
-
ResearchGate. (2017). What is the best method to deprotect Fmoc in solution phase?.
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
Sources
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. peptide.com [peptide.com]
- 10. m.youtube.com [m.youtube.com]
The Emergence of Substituted Pipecolic Acids in Asymmetric Organocatalysis: Application Notes for 6-Phenylpiperidine-2-carboxylic Acid
Introduction: Beyond Proline, The Structural and Catalytic Evolution of Cyclic Amino Acid Catalysts
For decades, L-proline has been a cornerstone of asymmetric organocatalysis, prized for its simplicity, stability, and remarkable ability to induce stereoselectivity in a vast array of chemical transformations. Its rigid five-membered pyrrolidine ring is fundamental to its success, pre-organizing transition states to achieve high levels of enantiocontrol. The catalytic cycle, proceeding through nucleophilic enamine or electrophilic iminium ion intermediates, is a textbook example of aminocatalysis, where the secondary amine acts as the catalytic center and the carboxylic acid moiety serves as an internal Brønsted acid/base or a hydrogen-bond donor to orient the reacting partners.[1]
However, the very success of proline has inspired the exploration of structural analogues to overcome its limitations, such as solubility, and to tune reactivity and selectivity for specific applications.[2] Among the most promising of these analogues are derivatives of pipecolic acid (piperidine-2-carboxylic acid), the six-membered ring homologue of proline. The introduction of a piperidine scaffold offers a different conformational landscape, potentially altering the steric environment of the catalytic pocket and influencing diastereomeric and enantiomeric outcomes.
This application note focuses on 6-phenylpiperidine-2-carboxylic acid , a compelling yet underexplored catalyst. By introducing a bulky phenyl group at the C-6 position, adjacent to the nitrogen atom, this catalyst is poised to offer unique stereochemical control. The phenyl group can exert significant steric hindrance, potentially leading to higher facial discrimination of incoming electrophiles compared to unsubstituted pipecolic acid. This guide will provide a technical overview of its presumed catalytic action, grounded in the established mechanisms of its parent compound, pipecolic acid, and offer a detailed protocol for its application in the asymmetric Mannich reaction—a cornerstone of stereoselective C-C bond formation.
Core Concept: The Mechanism of Pipecolic Acid-Mediated Asymmetric Catalysis
The catalytic utility of this compound is predicated on the well-established mechanism for proline and pipecolic acid.[3] The catalytic cycle for a Mannich reaction, which involves the addition of a carbonyl donor to an imine electrophile, serves as an excellent model.
-
Enamine Formation: The cycle begins with the condensation of the secondary amine of the pipecolic acid catalyst with a carbonyl donor (e.g., an aldehyde) to form a transient iminium ion. Subsequent deprotonation yields a chiral enamine. This enamine is the key nucleophilic species in the catalytic cycle.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks the electrophilic imine. The stereochemical outcome of this step is directed by the catalyst's structure. The carboxylic acid group of the catalyst is crucial here; it acts as a directing group, forming a hydrogen bond with the imine's nitrogen atom. This creates a rigid, bicyclic-like transition state that exposes one face of the enamine to the imine while shielding the other. The bulky C-6 phenyl group in this compound is hypothesized to further enhance this facial shielding, leading to potentially higher selectivity.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the desired β-amino carbonyl product and regenerating the catalyst to complete the cycle.
A key difference between proline and pipecolic acid catalysis lies in the conformational flexibility of the enamine intermediate. Computational studies on pipecolic acid have shown a smaller energy difference between the s-trans and s-cis enamine conformations compared to proline.[3][4] This leads to the formation of both syn and anti diastereomers in the Mannich reaction, both with high enantioselectivity, whereas proline strongly favors the syn product.[3][4] The presence of a C-6 phenyl group would be expected to further influence this conformational equilibrium.
Application Focus: Asymmetric Mannich Reaction
The direct asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino aldehydes, which are versatile precursors for numerous biologically active molecules. The following protocol is adapted from the highly successful pipecolic acid-catalyzed Mannich reaction developed by Córdova and co-workers and serves as a robust starting point for evaluating this compound.[3][4]
Reaction Scheme:
(Illustrative scheme showing a generic aldehyde reacting with an N-PMP-protected α-imino ester catalyzed by (2S,6R)-6-phenylpiperidine-2-carboxylic acid)
Data Presentation: Expected Outcomes based on Pipecolic Acid Precedent
The following table summarizes representative results from the literature for the (S)-pipecolic acid-catalyzed Mannich reaction, which provides a benchmark for evaluating the 6-phenyl derivative.[3] It is anticipated that this compound will also yield high enantioselectivities for both diastereomers.
| Entry | Aldehyde (Donor) | Yield (%) | dr (syn:anti) | ee (syn) (%) | ee (anti) (%) |
| 1 | Propanal | 85 | 1.4:1 | >98 | >98 |
| 2 | Butanal | 89 | 1.5:1 | >98 | >98 |
| 3 | Isovaleraldehyde | 82 | 1.5:1 | >98 | >98 |
| 4 | Hexanal | 86 | 2:1 | >98 | >98 |
Data sourced from Córdova, A. et al., Org. Lett., 2006.[3]
Detailed Experimental Protocol
This protocol describes the asymmetric Mannich reaction between an aldehyde and an N-PMP-protected α-imino ethyl glyoxylate.
Materials and Reagents:
-
(2S, 6R)- or (2R, 6S)-6-phenylpiperidine-2-carboxylic acid (Catalyst)
-
Aldehyde (e.g., propanal, butanal)
-
Ethyl 2-((4-methoxyphenyl)imino)acetate (N-PMP-protected α-imino ethyl glyoxylate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies.
Protocol Steps:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the N-PMP-protected α-imino ethyl glyoxylate (0.2 mmol, 1.0 equiv).
-
Catalyst Addition: Add this compound (0.04 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (1.0 mL). Stir the mixture at room temperature until the catalyst and imine are fully dissolved. Cool the mixture to 4 °C using an ice-water bath.
-
Aldehyde Addition: Add the aldehyde (1.0 mmol, 5.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at 4 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imine is consumed (typically 24-48 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess of each diastereomer (by chiral HPLC analysis).
Causality and Experimental Insights:
-
Choice of Solvent: DMF is used for its ability to dissolve the catalyst and reagents, facilitating a homogeneous reaction.
-
Catalyst Loading: A 20 mol% catalyst loading is a standard starting point for organocatalytic screening, balancing reaction rate with cost.
-
Excess Aldehyde: A significant excess of the aldehyde donor is used to push the equilibrium towards enamine formation and ensure the complete consumption of the more valuable imine electrophile.
-
Temperature Control: Running the reaction at a reduced temperature (4 °C) is critical for maximizing enantioselectivity by favoring the more ordered transition state.
Logical and Workflow Diagrams
Catalytic Cycle of the Mannich Reaction
This diagram illustrates the key steps and intermediates in the proposed catalytic cycle.
Caption: Step-by-step experimental workflow.
Conclusion and Future Outlook
While direct experimental data for this compound remains to be broadly published, its structural relationship to the proven organocatalyst (S)-pipecolic acid provides a strong foundation for its application in asymmetric catalysis. The introduction of the C-6 phenyl group presents a compelling modification, offering the potential for enhanced steric control and unique selectivity profiles in reactions such as the Mannich, aldol, and Michael additions. The protocols and mechanistic principles outlined in this guide, derived from established literature, provide researchers with a validated starting point to explore the catalytic potential of this promising molecule. Future work should focus on systematically evaluating its performance against a range of substrates and reaction types to fully delineate its advantages and establish it as a valuable tool in the organocatalytic synthesis of complex chiral molecules.
References
-
Córdova, A., Zou, W., Dziedzic, P., Ibrahem, I., & Reyes, E. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Chemistry – A European Journal, 12(20), 5383-5397. [Link]
-
Couty, F., & David, O. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Zou, W., Ibrahem, I., Dziedzic, P., Sundén, H., & Córdova, A. (2006). Pipecolic acid-catalyzed direct asymmetric mannich reactions. Organic Letters, 8(1), 87-90. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Mannich Reactions. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Ley, S. V., & Mitchell, C. (2008). Organocatalysis for Asymmetric Synthesis. Professor Steven V. Ley Research Group, University of Cambridge. [Link]
-
Sureshan, K. M., & Riyas, S. (2014). Synthetic Application of Pipecolic Acid. Synthetic Communications, 44(13), 1831-1853. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Barbas, C. F., Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. CHIMIA International Journal for Chemistry, 59(4), 154-160. [Link]
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
-
Al-Ani, M. A., & Al-Karawi, A. J. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Serbian Chemical Society, 77(10), 1359-1370. [Link]
-
Mitchell, C. E. T., & Ley, S. V. (2005). 5-Pyrrolidin-2-yltetrazole: a new, more soluble, and highly effective organocatalyst for the asymmetric addition of aldehydes to nitro-olefins. Chemical Communications, (35), 4444-4446. [Link]
-
Córdova, A. (2004). The Proline-Catalyzed Asymmetric Mannich Reaction. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]
-
Alza, E., & Pericàs, M. A. (2014). Proline-Catalyzed, Asymmetric Mannich Reactions in the Synthesis of a DPP-IV Inhibitor. Catalysts, 4(3), 293-306. [Link]
Sources
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- 2. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipecolic acid-catalyzed direct asymmetric mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synergistic Strategy for the Structural Elucidation of Piperidine Derivatives Using NMR and Mass Spectrometry
Introduction
Piperidine and its derivatives are fundamental heterocyclic scaffolds frequently incorporated into the structure of many pharmaceutical agents and natural products.[1] Their prevalence in medicinal chemistry underscores the critical need for robust and unequivocal methods for their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for the structural elucidation of organic molecules.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synergistic use of NMR and MS for the detailed analysis of piperidine derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present illustrative data to guide the user through the process of unambiguous structure determination.
Part 1: Unraveling the Piperidine Skeleton with NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure, including connectivity and stereochemistry.[3] For piperidine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
Foundational 1D NMR Analysis: ¹H and ¹³C NMR
¹H NMR Spectroscopy: The proton NMR spectrum provides initial, crucial information about the number and chemical environment of protons in the molecule. In a typical piperidine ring, the protons on the carbons adjacent to the nitrogen (α-protons, C2/C6) are deshielded and appear at a lower field (higher ppm) compared to the other ring protons (β-protons at C3/C5 and γ-protons at C4).[4][5] The chemical shifts are highly sensitive to the nature and orientation of substituents on the ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. For an unsubstituted piperidine, three signals are expected, corresponding to the C2/C6, C3/C5, and C4 carbons.[6][7] The chemical shifts are influenced by substituents, with carbons bearing electron-withdrawing groups being shifted downfield.
| Atom | Typical ¹H Chemical Shift (ppm) in CDCl₃ [4][6] | Typical ¹³C Chemical Shift (ppm) in CDCl₃ [6][8] |
| C2/C6 (α) | ~2.79 | ~47.0 |
| C3/C5 (β) | ~1.58 | ~27.2 |
| C4 (γ) | ~1.51 | ~25.2 |
| N-H | Variable (typically broad) | - |
| Table 1: Typical ¹H and ¹³C NMR chemical shifts for the unsubstituted piperidine ring. |
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for establishing the precise connectivity of atoms within the piperidine ring and its substituents.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For a piperidine derivative, COSY correlations will trace the proton-proton connectivity around the ring, for instance, between H2 and H3, H3 and H4, and so on. This is fundamental in confirming the integrity of the piperidine ring structure.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.[9][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the entire molecular structure, especially for connecting substituents to the piperidine ring. For example, an HMBC correlation from a substituent's proton to a piperidine ring carbon can definitively establish the point of attachment.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation of piperidine derivatives.
Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers complementary structural information.[2] Electrospray Ionization (ESI) is a soft ionization technique commonly used for piperidine derivatives due to the basicity of the nitrogen atom, which readily forms a protonated molecule [M+H]⁺.[1]
Interpreting the Mass Spectrum
The mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The highest m/z value often corresponds to the protonated molecular ion [M+H]⁺, from which the molecular weight can be determined.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting product ion spectrum provides valuable insights into the molecule's structure.[2][12] Common fragmentation pathways for the piperidine ring include:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The largest substituent at the α-carbon is often preferentially lost.[1]
-
Ring Fission: The piperidine ring can open, leading to various acyclic fragment ions.[1]
-
Neutral Loss: Substituted piperidines often exhibit the neutral loss of small molecules, such as water (from hydroxyl groups) or acetic acid (from acetyl groups).[2][12]
The fragmentation pattern is heavily influenced by the nature and position of substituents on the piperidine ring.[1]
Typical Fragmentation Pathways of the Piperidine Ring
Caption: Common fragmentation pathways for protonated piperidine derivatives in MS/MS.
Part 3: Protocols
Protocol for NMR Sample Preparation
This protocol is a general guideline and may need to be optimized based on the specific compound and available instrumentation.
Materials:
-
Piperidine derivative sample
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[13]
-
5 mm NMR tubes[14]
-
Pipettes and vials
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the piperidine derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[14][15]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[16] Ensure the sample is completely dissolved. If necessary, gently warm or vortex the sample.
-
Filtering (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette to prevent interference with the magnetic field homogeneity.[13]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[13][14]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol for ESI-MS Sample Preparation
Materials:
-
Piperidine derivative sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)[17][18]
-
Volatile acid (e.g., formic acid), if needed[18]
-
2 mL mass spectrometry vials with pre-slit septa[17]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[17][18]
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of a mixture of methanol, acetonitrile, and/or water. The final concentration should be around 10 µg/mL.[17][18] A small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote protonation.
-
Filtering (if necessary): If any precipitate forms, filter the solution before transferring it to the MS vial to avoid blockages.[17][18]
-
Transfer to MS Vial: Place the final solution into a standard 2 mL mass spectrometry vial.[17]
-
Avoid Contaminants: Do not use non-volatile buffers (e.g., phosphate) or ion-pairing agents like TFA or TBA, as they can contaminate the mass spectrometer.[17][18][19]
Part 4: Synergistic Data Interpretation and Validation
The true power of this analytical approach lies in the integration of data from both NMR and MS. The molecular weight from MS provides a crucial constraint for determining the molecular formula. The fragmentation pattern from MS/MS can then be used to propose or confirm the connectivity of different structural motifs, which can be cross-validated with the detailed connectivity information obtained from 2D NMR experiments.
The entire analytical method, from sample preparation to data analysis, should be validated to ensure its accuracy, precision, specificity, and robustness, particularly in a drug development setting.[3][20][21][22][23]
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive strategy for the structural elucidation of piperidine derivatives. By systematically applying 1D and 2D NMR techniques, the precise atomic connectivity and stereochemistry can be determined. Mass spectrometry complements this by providing accurate molecular weight information and fragmentation data that corroborates the proposed structure. The detailed protocols and workflow presented in this application note are designed to guide researchers in obtaining high-quality, reliable data for the unambiguous characterization of these pharmaceutically important molecules.
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de Souza, J. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]
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Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]
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Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Santos, M. da S., & Colnago, L. A. (2013). Validation of quantitative 1H NMR method for the analysis of pharmaceutical formulations. Química Nova. Retrieved from [Link]
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Macholl, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Kayamba, F., et al. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Retrieved from [Link]
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da Silva, A. C. S., et al. (2024). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Al-Harrasi, A., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Retrieved from [Link]
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Kwiecień, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Acta Pharmaceutica. Retrieved from [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.
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Portilla, J., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics. Retrieved from [Link]
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Zúñiga-Gutiérrez, C. Y., et al. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]
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Macholl, S., et al. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]
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Macholl, S., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of NMDA Receptor Antagonism
Introduction: The Critical Role of NMDA Receptors and the Need for Precise Antagonist Characterization
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission throughout the central nervous system (CNS).[1] Its proper function is fundamental to synaptic plasticity, learning, and memory.[1][2] However, the dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, epilepsy, and major depressive disorder.[3][4] Consequently, the NMDA receptor is a significant therapeutic target for drug discovery.[4]
NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[5][6] For the ion channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine).[1][6] A unique characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[3][6] Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably calcium (Ca²⁺).[3][5] This Ca²⁺ influx triggers a cascade of intracellular signaling pathways.[2][3]
The development of NMDA receptor antagonists as therapeutic agents requires robust and reliable in vitro assays to characterize their potency, selectivity, and mechanism of action. This comprehensive guide provides detailed application notes and protocols for three key in vitro methodologies: electrophysiological recordings, radioligand binding assays, and fluorescence-based functional assays.
I. Electrophysiology: The Gold Standard for Functional Characterization
Electrophysiological techniques, particularly the patch-clamp method, are considered the gold standard for studying ion channel function as they provide a direct measure of ion flow across the cell membrane.[7][8]
A. Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp configuration allows for the recording of macroscopic currents from the entire cell membrane, providing high-resolution data on the activity of the entire population of NMDA receptors on a cell.[9][10]
Causality Behind Experimental Choices:
-
Voltage-Clamp Mode: This mode is employed to control the membrane potential at a set value, allowing for the direct measurement of the ionic current flowing through the NMDA receptors in response to agonist application.[10]
-
Holding Potential: A depolarized holding potential (e.g., +40 mV) is often used to alleviate the Mg²⁺ block of the NMDA receptor channel, enabling the measurement of agonist-evoked currents.[11] Conversely, recording at a negative holding potential (e.g., -70 mV) in the presence of Mg²⁺ can be used to study the voltage-dependent block by antagonists.
-
Agonist Application: A fast perfusion system is crucial for mimicking the rapid activation of synaptic receptors and for accurately determining the kinetics of antagonist action.[12]
-
Cell Selection: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) are commonly used to assess subtype selectivity of antagonists.[4][13][14][15]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). For studying Mg²⁺ block, include 1 mM MgCl₂.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 5 EGTA, 0.5 CaCl₂, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance using an inverted microscope, approach a single, healthy cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[9]
-
Clamp the cell at a holding potential of -70 mV or +40 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply NMDA (100 µM) and glycine (10 µM) using a fast-perfusion system to elicit a maximal current response.
-
After washout, pre-apply the test antagonist at various concentrations for a defined period before co-applying with the agonists.
-
Record the peak and steady-state current for each antagonist concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of the antagonist.
-
Normalize the response to the maximal current elicited by agonists alone.
-
Plot the normalized current as a function of antagonist concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
-
B. Automated Patch-Clamp (APC)
To overcome the low throughput of manual patch-clamp, automated patch-clamp systems have been developed.[16][17] These systems utilize planar patch-clamp technology, where cells are automatically positioned over apertures in a planar substrate, and seals are formed via suction.[16] APC platforms can significantly increase throughput, making them suitable for screening larger compound libraries.[7][16][18]
II. Radioligand Binding Assays: Quantifying Molecular Interactions
Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for a specific receptor.[19][20] These assays are highly sensitive and robust.[20]
Causality Behind Experimental Choices:
-
Radioligand Selection: The choice of radioligand is critical. For NMDA receptors, common choices include:
-
Membrane Preparation: Crude synaptic membrane preparations from rat brain cortex are often used as a rich source of native NMDA receptors.[22]
-
Assay Conditions: The incubation buffer is designed to promote specific binding. Glutamate and glycine are often included when using channel blocker radioligands like [³H]MK-801 to ensure the receptor is in an open state, allowing access to the binding site within the channel.
-
Separation of Bound and Free Ligand: Rapid vacuum filtration is the standard method to separate receptor-bound radioligand from the unbound radioligand.
Experimental Protocol: Competitive Radioligand Binding Assay with [³H]MK-801
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound at various concentrations or vehicle.
-
[³H]MK-801 (final concentration ~1-5 nM).
-
Membrane preparation (50-100 µg of protein).
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known high-affinity unlabeled ligand (e.g., 10 µM unlabeled MK-801).
-
Specific Binding: Total Binding - NSB.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
III. Fluorescence-Based Functional Assays: High-Throughput Screening
Fluorescence-based assays that measure changes in intracellular calcium concentration ([Ca²⁺]i) are well-suited for high-throughput screening (HTS) of NMDA receptor antagonists.[23][24][25][26] These assays provide a functional readout of receptor activity in a format amenable to automation.[27][28]
Causality Behind Experimental Choices:
-
Calcium Indicators: Fluorescent Ca²⁺ indicators like Fura-2 or Fluo-4 are used to report changes in intracellular Ca²⁺ levels.[23][29] These dyes exhibit a change in their fluorescent properties upon binding to Ca²⁺.
-
Cell Lines: HEK293 cells stably expressing specific NMDA receptor subunits are ideal for these assays, providing a consistent and reproducible biological system.[24][30]
-
Assay Plateform: Assays are typically performed in 96- or 384-well microplates, allowing for the simultaneous testing of many compounds.
-
Instrumentation: A fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to measure the fluorescence changes in real-time.[27]
Experimental Protocol: Fluorescence-Based Calcium Influx Assay
-
Cell Plating:
-
Seed HEK293 cells stably expressing the desired NMDA receptor subunits into black-walled, clear-bottom 96- or 384-well plates.
-
Allow the cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate at 37°C for 30-60 minutes to allow for dye de-esterification and trapping within the cells.
-
Wash the cells to remove excess extracellular dye.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a solution containing NMDA and glycine to stimulate the receptors and initiate Ca²⁺ influx.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response or the area under the curve for each well.
-
Normalize the data to the response in the absence of the antagonist (positive control) and the response in the absence of agonist (negative control).
-
Plot the normalized response as a function of antagonist concentration and fit the data to a concentration-response curve to determine the IC₅₀.
-
IV. Comparison of Assays and Assay Selection
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Best For |
| Whole-Cell Patch-Clamp | Direct measurement of ion current | High temporal and voltage resolution; provides detailed mechanistic information (e.g., use-dependence, voltage-dependence).[9][10] | Low throughput; technically demanding; requires specialized equipment.[16] | Low | Detailed mechanistic studies; lead optimization. |
| Automated Patch-Clamp | Automated, planar patch-clamp | Higher throughput than manual patch-clamp; good data quality.[7][16] | Higher cost of instrumentation and consumables; may not be suitable for all cell types. | Medium to High | Secondary screening; lead optimization. |
| Radioligand Binding | Measures direct binding of a ligand to the receptor | High sensitivity and precision; provides direct affinity (Kᵢ) values.[20] | Use of radioactivity; does not provide functional information (agonist vs. antagonist); indirect for allosteric modulators. | Medium | Primary screening for direct binders; determining binding affinity. |
| Fluorescence-Based Calcium Influx | Measures changes in intracellular Ca²⁺ upon receptor activation | High throughput; amenable to automation; provides a functional readout.[24][27] | Indirect measure of receptor activity; prone to artifacts from compounds that interfere with fluorescence or calcium signaling. | High | High-throughput primary screening. |
V. Visualizing Key Concepts
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow: Fluorescence-Based Calcium Influx Assay
Caption: Workflow for a high-throughput calcium influx assay.
Assay Selection Logic
Caption: Decision tree for selecting an appropriate NMDA receptor assay.
VI. Conclusion
The choice of in vitro assay for evaluating NMDA receptor antagonists depends on the specific research question and the stage of the drug discovery process. High-throughput fluorescence-based assays are invaluable for initial screening of large compound libraries. Radioligand binding assays provide precise affinity data for promising hits. Finally, patch-clamp electrophysiology offers unparalleled detail on the functional mechanism of action of lead compounds. By employing these assays in a logical and integrated manner, researchers can effectively identify and characterize novel NMDA receptor antagonists with therapeutic potential.
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Application Note & Protocols: Developing Metalloenzyme Ligands Using a 6-Phenylpiperidine-2-carboxylic Acid Scaffold
Abstract
Metalloenzymes are a vast and functionally diverse class of proteins, playing critical roles in a myriad of biological processes.[1][2][3] Their catalytic or structural reliance on metal ions makes them attractive targets for therapeutic intervention in various diseases, including cancer and cardiovascular disorders.[4][5][6][7] This guide provides a comprehensive framework for the development of selective ligands for metalloenzymes, utilizing the 6-phenylpiperidine-2-carboxylic acid scaffold. We will delve into the rationale behind this choice of chemical starting point, provide detailed protocols for ligand synthesis and characterization of its binding to a target metalloenzyme, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel metalloenzyme inhibitors.
Introduction: The Therapeutic Potential of Targeting Metalloenzymes
Metalloenzymes utilize metal ions, such as zinc, iron, copper, and manganese, as cofactors to perform a wide range of chemical transformations.[2][8][9] These metal centers can play a direct catalytic role, facilitate substrate binding and activation, or be essential for maintaining the structural integrity of the enzyme.[2][9] The critical involvement of metalloenzymes in pathophysiology has led to the development of numerous clinically successful drugs that target these enzymes.[5][7]
The design of potent and selective metalloenzyme inhibitors hinges on two key features: a metal-binding pharmacophore (MBP) that coordinates with the active site metal ion, and a scaffold that provides the necessary steric and electronic complementarity to the enzyme's binding pocket.[4][5][10] While classical MBPs like hydroxamic acids and thiols have been widely employed, their potential for off-target effects and suboptimal pharmacokinetic properties has driven the exploration of novel chemical matter.[4][11]
This application note focuses on the this compound scaffold as a promising starting point for developing novel metalloenzyme ligands. The rationale for this choice is multifaceted:
-
Inherent Metal-Binding Capability: The carboxylic acid moiety can act as a robust metal-binding group, coordinating with the positively charged metal ion in the enzyme's active site.
-
Structural Rigidity and Chirality: The piperidine ring provides a conformationally constrained backbone, which can reduce the entropic penalty upon binding and allow for the precise positioning of key interacting groups. The presence of chiral centers allows for stereochemical optimization to enhance binding affinity and selectivity.
-
Synthetic Tractability: The piperidine scaffold is amenable to a wide range of synthetic modifications, enabling the exploration of structure-activity relationships (SAR) through the introduction of various substituents.[12][13][14]
-
Favorable Physicochemical Properties: The scaffold can be decorated to achieve desirable drug-like properties, such as solubility and cell permeability.
Ligand Design & Synthesis Workflow
The development of novel ligands based on the this compound scaffold follows a systematic workflow, integrating computational design, chemical synthesis, and rigorous biochemical and biophysical characterization.
Caption: Iterative workflow for ligand development.
Protocol: Synthesis of a Representative this compound Derivative
This protocol outlines a general synthetic route for a derivative of this compound. Specific reaction conditions may need to be optimized based on the desired substituents.
Materials:
-
Appropriately substituted starting materials (e.g., substituted benzaldehyde, pyruvate derivative, ammonia source)
-
Solvents (e.g., ethanol, methanol, dichloromethane)
-
Reagents for reduction (e.g., sodium borohydride, hydrogen gas with a catalyst like Pd/C)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Hantzsch-type reaction or similar multicomponent reaction.
-
Combine the substituted benzaldehyde, pyruvate derivative, and an ammonia source in a suitable solvent like ethanol.
-
Heat the reaction mixture under reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
This step will form a dihydropyridine intermediate.
-
-
Step 2: Reduction of the dihydropyridine.
-
Cool the reaction mixture to room temperature.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining a controlled temperature.
-
Alternatively, the dihydropyridine can be subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
This reduction yields the piperidine ring.
-
-
Step 3: Hydrolysis of the ester.
-
If the starting pyruvate derivative was an ester, the resulting piperidine will have an ester group at the 2-position.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
-
-
Step 4: Purification.
-
After the reaction is complete, perform an aqueous workup to remove inorganic salts.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Biophysical Characterization of Ligand-Metalloenzyme Interactions
Once a library of this compound derivatives has been synthesized and purified, the next crucial step is to characterize their binding to the target metalloenzyme. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[15][16][17] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.[15][17][18]
Caption: Workflow for determining the IC50 value.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel and selective ligands for metalloenzymes. By combining rational design, efficient synthesis, and rigorous biophysical and biochemical characterization, researchers can effectively explore the chemical space around this scaffold to identify potent and drug-like inhibitors. The protocols and workflows detailed in this application note provide a solid foundation for initiating and advancing such drug discovery programs.
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From Bench to Bulk: A Senior Application Scientist's Guide to Scaling Piperidine Synthesis
Introduction: The Ubiquitous Piperidine Scaffold and the Challenges of Scale-Up
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural products.[1] Its prevalence in FDA-approved drugs underscores the critical need for efficient, robust, and scalable synthetic methods.[2] Transitioning a laboratory-scale synthesis of a piperidine derivative to a pilot plant or industrial scale, however, introduces a host of challenges. These include managing reaction exotherms, ensuring reagent solubility and handling, and developing efficient catalyst separation and recycling protocols.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on established methods for scaling up piperidine synthesis, with a focus on practical, field-proven insights and protocols.
Strategic Approaches to Scalable Piperidine Synthesis
The selection of a synthetic route for large-scale production is a multifactorial decision, weighing the cost and availability of starting materials, reaction efficiency, safety, and environmental impact.[4] The most common and industrially viable methods include the catalytic hydrogenation of pyridine derivatives and the reductive amination of 1,5-dicarbonyl compounds or their equivalents.[3]
Method 1: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is the most direct and atom-economical route to piperidines.[2] This process, however, requires careful optimization to overcome the aromatic stability of the pyridine ring and to prevent catalyst poisoning by the basic nitrogen atom.[2]
Causality Behind Experimental Choices:
-
Catalyst Selection: Heterogeneous catalysts are favored for industrial applications due to their ease of separation and recyclability.[2] While platinum group metals like Rhodium and Ruthenium often show high activity and selectivity, nickel-based catalysts, such as Raney Nickel, can be a more cost-effective option for simpler piperidines.[3][5][6] Recent developments have also shown nickel silicide and cobalt-based heterogeneous catalysts to be effective.[5]
-
Reaction Conditions: The hydrogenation of the aromatic pyridine ring is often an exothermic process, necessitating careful temperature control, especially at a larger scale, to prevent runaway reactions.[3] The use of acidic additives or solvents like glacial acetic acid can facilitate the reduction by protonating the pyridine ring, but this may not be compatible with all substrates.[2][7]
-
Pressure: High hydrogen pressure is typically required to achieve reasonable reaction rates.[2]
Workflow for Catalytic Hydrogenation of Pyridine:
Caption: Workflow for the catalytic hydrogenation of pyridine.
Laboratory Scale Protocol: Hydrogenation of Pyridine using PtO₂ (Adam's Catalyst) [8]
-
Reactor Setup: In a high-pressure reactor vessel, add the pyridine substrate (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (Adam's catalyst), typically 1-5 mol%.
-
Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas (typically 50-70 bar).[7] Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified.
Pilot Scale Considerations:
-
Heat Management: A jacketed reactor with a reliable cooling system is essential to manage the reaction exotherm.
-
Catalyst Handling: For larger quantities, catalyst handling requires appropriate safety measures to prevent ignition of the pyrophoric catalyst (if using Raney Nickel) or inhalation of fine powders. Catalyst filtration can be achieved using filter presses.
-
Hydrogen Safety: Robust safety protocols for handling high-pressure hydrogen are paramount. This includes proper ventilation, spark-proof equipment, and pressure relief systems.
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Advantages |
| PtO₂ | 50-70 | Room Temperature | Glacial Acetic Acid | Mild conditions, effective for various substituted pyridines.[7] |
| Rh/C | 5 | 80 | Water | Milder pressure, uses a green solvent.[9] |
| Raney Ni | 100-200 | 170-200 | Ethanol/Water | Cost-effective for simple piperidines.[10] |
| Ru Nanoparticles | - | Mild | - | High diastereoselectivity for substituted pyridines.[5] |
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
Method 2: Reductive Amination of 1,5-Dicarbonyl Compounds
Reductive amination offers a versatile route to N-substituted piperidines.[11] This "one-pot" reaction typically involves the condensation of a 1,5-dicarbonyl compound, such as glutaraldehyde, with a primary amine to form an intermediate imine or enamine, which is then reduced in situ.[12]
Causality Behind Experimental Choices:
-
Reducing Agent Selection: The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound.[12] Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity for the iminium ion intermediate.[12] For larger-scale operations, catalytic hydrogenation can be a "greener" and more cost-effective option, though it requires specialized high-pressure equipment.[12]
-
pH Control: The reaction is often pH-sensitive. The formation of the iminium ion is favored under slightly acidic conditions, while the reducing agent may have a different optimal pH range.[12]
-
Solvent: The choice of solvent must ensure the solubility of all reactants and be compatible with the chosen reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for STAB reductions.[12]
Workflow for Reductive Amination:
Caption: Workflow for the one-pot reductive amination synthesis of piperidines.
Laboratory Scale Protocol: Synthesis of an N-Substituted Piperidine from Glutaraldehyde
-
Reaction Setup: To a stirred solution of a primary amine (1.0 eq) in a suitable solvent (e.g., DCM), add glutaraldehyde (1.0 eq).
-
Reducing Agent Addition: After a brief period of stirring to allow for imine formation, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Pilot Scale Considerations:
-
Reagent Addition: The addition of the reducing agent may be exothermic and should be controlled carefully. For larger scales, a solution of the reducing agent can be added via an addition funnel.
-
Work-up: Handling large volumes of aqueous and organic phases requires appropriate equipment, such as large separatory funnels or extraction vessels.
-
Cost of Reagents: While effective, borohydride reagents can be expensive for large-scale production. Process optimization to minimize the excess of such reagents is crucial.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions.[12] | Can be slower and is moisture-sensitive.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective over a wider pH range.[12] | Highly toxic (releases HCN at low pH).[12] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" with water as the only byproduct; suitable for large scale.[12] | Requires specialized high-pressure equipment.[12] |
Table 2: Comparison of Reducing Agents for Reductive Amination
Safety Considerations for Pilot Scale Piperidine Synthesis
Scaling up chemical reactions introduces significant safety challenges that must be addressed proactively.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood.[13]
-
Flammability and Corrosivity: Piperidine and many of its precursors are flammable and corrosive.[4][14] Keep away from heat, sparks, and open flames.[15] Use explosion-proof equipment and ensure proper grounding to avoid static discharge.[13]
-
Exothermic Reactions: As mentioned, both hydrogenation and some reductive amination reactions can be highly exothermic.[3] Ensure adequate cooling capacity and monitor the reaction temperature closely.[4]
-
Handling of Hazardous Reagents: Reagents like sodium cyanoborohydride are highly toxic and require careful handling in a well-ventilated fume hood.[12]
Conclusion
The successful scale-up of piperidine synthesis from the laboratory to the pilot plant is a critical step in the drug development process. By carefully selecting a robust and scalable synthetic route, optimizing reaction conditions, and prioritizing safety, researchers and scientists can efficiently produce these vital heterocyclic compounds. The choice between catalytic hydrogenation and reductive amination will depend on the specific target molecule, cost considerations, and available equipment. With a thorough understanding of the underlying chemical principles and the practical challenges of scale-up, the path from bench to bulk can be navigated successfully.
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Application Notes & Protocols: Molecular Docking Studies of Piperine Derivatives with Target Proteins
Abstract
Piperine, the primary alkaloid from Piper nigrum (black pepper), and its synthetic derivatives represent a promising class of molecules in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Molecular docking, a powerful in silico technique, is instrumental in elucidating the binding mechanisms of these compounds with their respective protein targets, thereby accelerating the rational design of more potent and selective therapeutic agents.[4] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of piperine derivatives, tailored for researchers in drug development. We will cover the entire workflow from target and ligand preparation to docking execution and in-depth results analysis, emphasizing scientific rigor and causality behind each procedural choice.
Introduction: The Rationale for Docking Piperine Derivatives
Piperine's therapeutic potential stems from its ability to modulate multiple signaling pathways by interacting with a variety of protein targets.[1][5] These include proteins involved in apoptosis regulation (e.g., Bcl-2), cell cycle control (e.g., CDK2), drug resistance (e.g., P-glycoprotein), and neuroinflammation (e.g., Acetylcholinesterase).[6][7][8][9][10] Structure-Activity Relationship (SAR) studies have shown that modifications to piperine's core structure—the methylenedioxy-phenyl group, the conjugated dienone linker, and the piperidine ring—can significantly alter its biological activity.[2][3]
Molecular docking allows us to predict and visualize how these chemical modifications influence the binding affinity and interaction patterns of piperine derivatives within a protein's active site. By simulating these interactions, we can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery pipeline.
Foundational Concepts & Pre-requisites
Before initiating the protocol, it is crucial to grasp the principle of molecular docking. The process computationally predicts the optimal binding pose (conformation and orientation) of a small molecule (ligand) within the binding site of a macromolecule (receptor). The quality of this prediction is evaluated using a scoring function, which estimates the binding free energy, with more negative scores typically indicating a stronger, more favorable interaction.
Essential Software & Resources:
| Software/Resource | Purpose | Typical Tools |
| Molecular Graphics Viewer | Visualization, Protein/Ligand Preparation | PyMOL, UCSF Chimera, BIOVIA Discovery Studio[11] |
| Docking Engine | Docking Calculation | AutoDock Vina, AutoDock 4[12][13] |
| Preparation Tools | File format conversion, charge assignment | AutoDockTools (MGLTools), Open Babel[12][14][15] |
| Ligand Structure Database | 2D/3D structure acquisition | PubChem, ZINC Database[15] |
| Protein Structure Database | 3D crystal structure acquisition | Protein Data Bank (PDB)[15] |
| Molecule Editor | 2D/3D ligand drawing & energy minimization | Avogadro, ChemDraw[16][17][18][19] |
The Comprehensive Docking Workflow
A rigorous molecular docking study is a multi-stage process. The quality of the final results is contingent upon the meticulous execution of each preceding step.
Phase 1: Target Protein & Ligand Preparation
This is the most critical phase. The "garbage in, garbage out" principle applies; inaccuracies introduced here will compromise the entire study.
Protocol 1: Target Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For example, to study piperine's effect on P-glycoprotein (P-gp), a relevant PDB entry is 6QEE.[20] For studies on apoptosis, a structure for Bcl-2 could be used.[9]
-
Initial Cleaning: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[11][19][21][22] If the biological unit is a dimer or multimer, retain only the chain(s) relevant for the docking study.[22]
-
Repair and Protonation: Crystal structures often lack hydrogen atoms and may have missing side chains or residues.[23] Use a preparation tool, such as the Dock Prep tool in Chimera or AutoDockTools (ADT), to:
-
File Format Conversion: Save the cleaned, prepared protein structure in the PDBQT format required by AutoDock Vina.[24] This format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[13]
Protocol 2: Ligand (Piperine Derivative) Preparation
-
Structure Acquisition: Obtain the 3D structure of your piperine derivative. You can download it from PubChem or draw it using a molecule editor like Avogadro.[15][19][25]
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. It is imperative to perform geometry optimization using a suitable force field (e.g., MMFF94 or UFF) in a program like Avogadro or via Open Babel.[14][16][17][18] This step ensures the ligand has realistic bond lengths and angles.[14]
-
Protonation and Charge Assignment: Add hydrogens, ensuring the correct protonation state at physiological pH (typically 7.4).[17][18] Assign partial charges, such as Gasteiger charges, which are standard for small molecules.[19]
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are flexible. Tools like ADT automatically detect and define these rotatable bonds (torsions).[23]
-
File Format Conversion: Save the final prepared ligand in the PDBQT format.[15]
Phase 2: The Docking Simulation
Protocol 3: Grid Generation and Docking Execution with AutoDock Vina
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. Load the prepared protein (PDBQT file) into ADT.[12]
-
If a co-crystallized ligand is present (from the original PDB): Center the grid box on this ligand. This is the most common and reliable method for defining the active site.
-
If the binding site is unknown: Use site-finding tools (e.g., CASTp) or position the grid box to encompass the entire protein for a "blind docking" approach.[11]
-
Set Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not excessively large, as this increases computation time.
-
-
Create the Configuration File: Prepare a simple text file (e.g., conf.txt) that specifies the input files and grid box parameters for Vina.
Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses (typically 9) and a log file with the corresponding binding affinity scores. [26][27]
Phase 3: Post-Docking Analysis & Data Interpretation
Protocol 4: Analyzing and Visualizing Docking Results
-
Examine the Log File: Open the log file (e.g., docking_log.txt). It will contain a table of binding affinities (in kcal/mol) for each predicted pose. [28][29]The top-ranked pose is the one with the most negative (lowest) binding energy.
-
Visualize the Ligand-Protein Complex: Load both the receptor PDBQT file and the docking output PDBQT file into PyMOL. [28][30]This will allow you to see all the predicted binding poses in the context of the protein's active site.
-
Identify Key Interactions: Focus on the top-ranked pose. Use visualization tools to identify and analyze the non-covalent interactions that stabilize the complex. [29][31] * Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Often the primary driving force for binding.
-
Pi-Pi Stacking, Cation-Pi, etc.: Important for aromatic systems like those in piperine.
-
Visualization software like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server can generate 2D diagrams that clearly map these interactions. [29]
-
Trustworthiness: Validating the Docking Protocol
To ensure the reliability of your docking protocol, it is essential to perform a validation step. [32]The most common method is re-docking . [32][33]
-
Principle: If your protein's crystal structure was solved with a bound native ligand, you can use that ligand to test your protocol.
-
Procedure:
-
Extract the native ligand from the PDB file.
-
Prepare the protein and this native ligand using the exact same steps outlined in Protocols 1 and 2.
-
Dock the prepared native ligand back into the protein's binding site using your defined grid.
-
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose of the native ligand is very close to its original crystallographic position. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value of ≤ 2.0 Å is generally considered a successful validation. [32][34][35]
Data Presentation: A Comparative Example
When studying a series of piperine derivatives, organizing the results in a table is crucial for comparative analysis.
Table 1: Example Docking Results for Piperine Derivatives against Target Protein X
| Compound | PubChem ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Piperine | 638024 | -7.8 | TYR 151, PHE 268, TRP 84 | GLU 199 |
| Derivative A | 123456 | -8.5 | TYR 151, PHE 268, ARG 155 | GLU 199, ARG 155 |
| Derivative B | 789012 | -7.2 | PHE 268, TRP 84 | None |
| Control Drug | 567890 | -9.1 | TYR 151, PHE 268, ARG 155 | GLU 199, ARG 155 |
This is example data for illustrative purposes.
From this table, one can quickly deduce that Derivative A shows a stronger binding affinity than the parent piperine molecule and forms an additional hydrogen bond with ARG 155, making it a high-priority candidate for further investigation.
Conclusion and Future Outlook
Molecular docking is an indispensable tool in the modern drug discovery workflow for natural products like piperine. [36]By providing detailed atomic-level insights into ligand-protein interactions, it enables a hypothesis-driven approach to designing novel derivatives with enhanced potency and selectivity. The protocol detailed herein provides a robust framework for conducting these studies with scientific integrity. The results from these in silico analyses, when properly validated, serve as a powerful guide for subsequent experimental validation through in vitro and in vivo assays, ultimately accelerating the journey from a natural lead compound to a clinical candidate.
References
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Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
CDK2 and Bcl-xL inhibitory mechanisms by docking simulations and anti-tumor activity from piperine enriched supercritical extract. (2019, September 1). Food and Chemical Toxicology. Retrieved January 12, 2026, from [Link]
-
Computational ligand–receptor docking simulation of piperine with apoptosis-associated factors. (2022, January 7). Journal of Applied Biology and Biotechnology. Retrieved January 12, 2026, from [Link]
-
Molecular Docking for Evaluation of Piperine Affinity to the Colon Cancer Receptor. (2022, September 15). KnE Medicine. Retrieved January 12, 2026, from [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. (2017, August 11). PubMed. Retrieved January 12, 2026, from [Link]
-
Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein. (2023, November 30). MDPI. Retrieved January 12, 2026, from [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved January 12, 2026, from [Link]
-
(PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Video Tutorial: Autodock Vina Result Analysis with PyMol. (2024, November 23). Bioinformatics Review. Retrieved January 12, 2026, from [Link]
-
Autodock Vina Result Analysis with PyMol. (2018, December 4). YouTube. Retrieved January 12, 2026, from [Link]
-
Docking studies of piperine - iron conjugate with human CYP450 3A4. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
6. Preparing the protein and ligand for docking. (n.d.). ScotCHEM. Retrieved January 12, 2026, from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 12, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022, November 21). YouTube. Retrieved January 12, 2026, from [Link]
-
(PDF) Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. (2025, November 15). Pars Silico. Retrieved January 12, 2026, from [Link]
-
5. Creating / modifying ligand molecules. (n.d.). ScotCHEM. Retrieved January 12, 2026, from [Link]
-
Ligand Preparation for Molecular Docking using Avogadro. (2025, August 25). YouTube. Retrieved January 12, 2026, from [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 12, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. Retrieved January 12, 2026, from [Link]
-
How to analyze HADDOCK results using Pymol script generated from PRODIGY? (2021, July 10). Bioinformatics Review. Retrieved January 12, 2026, from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved January 12, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 12, 2026, from [Link]
-
Autodock Vina Tutorial. (2019, January 30). YouTube. Retrieved January 12, 2026, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Piperidine Synthesis
Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of piperidines. The piperidine motif is a cornerstone in medicinal chemistry, yet constructing it with precise stereochemical control presents significant challenges.[1][2] This guide is designed to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles.
This center is divided into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common problems encountered across various synthetic strategies.
-
In-Depth Troubleshooting Guides: Detailed analysis and step-by-step solutions for specific, widely-used synthetic methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses recurrent issues that can impede progress in your synthetic campaigns.
Q1: My catalytic asymmetric hydrogenation is showing low enantioselectivity (e.e.). What are the first things I should check?
A: Low enantioselectivity in asymmetric hydrogenations, particularly of pyridine derivatives, is a frequent challenge. The issue often stems from catalyst activity, substrate purity, or reaction conditions.
-
Catalyst and Ligand Integrity: Ensure your chiral ligand and metal precursor are pure and handled under strictly anaerobic conditions. Many phosphine-based ligands are air-sensitive. Iridium and Rhodium complexes, commonly used, require careful handling.[3][4]
-
Substrate Activation: Pyridine rings are aromatic and often require activation to undergo hydrogenation efficiently.[4] Quaternization to form pyridinium salts (e.g., N-benzyl pyridinium bromide) lowers the ring's resonance energy and prevents the nitrogen from poisoning the metal catalyst.[3][4][5] If you are hydrogenating a neutral pyridine, catalyst poisoning is a likely culprit.
-
Solvent and Additives: The solvent can dramatically influence the outcome. For pyridinium salt hydrogenations, the presence of a non-coordinating base (like triethylamine or DIPEA) can be crucial to scavenge the HBr formed, which can otherwise interfere with the catalytic cycle.[4] In some cases, acidic media (like acetic acid) are used with heterogeneous catalysts like PtO₂ to protonate and activate the pyridine while preventing the product piperidine from poisoning the catalyst.[6]
-
Hydrogen Pressure and Temperature: These parameters are critical. Insufficient hydrogen pressure may not be enough to overcome the aromaticity of the pyridine ring.[7] Conversely, excessively high temperatures can sometimes lead to racemization or side reactions. A systematic screen of pressure and temperature is often necessary.
Q2: I'm performing an Aza-Diels-Alder reaction, but my yields are low and I'm getting poor diastereoselectivity. What's going wrong?
A: The Aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core, but its mechanism and stereochemical outcome can be highly sensitive to reaction conditions.[8][9]
-
Reaction Mechanism: First, consider if your reaction is proceeding via a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[7][8] The use of strong Lewis acids can favor the stepwise route, which often leads to lower stereoselectivity.[7][9]
-
Catalyst Choice: The catalyst is paramount. Screening various Lewis acids (e.g., Sn(OTf)₂, TiCl₄) or Brønsted acids is a good starting point.[10] In recent years, organocatalysts have emerged as excellent alternatives that can promote high stereoselectivity through different activation modes.[7]
-
Diene and Imine Electronics: The reactivity of your components matters. Electron-withdrawing groups on the imine nitrogen can accelerate the reaction.[7][9] For the diene, electron-rich variants like Danishefsky's diene are classic choices for a reason—they are highly reactive.
-
Substrate Geometry: Cyclic dienes, such as cyclopentadiene, often provide higher diastereoselectivity than their acyclic counterparts due to their conformationally restricted transition states.[7][9]
Q3: My intramolecular cyclization (e.g., reductive amination, radical cyclization) is failing to produce the desired piperidine. What should I investigate?
A: Intramolecular cyclizations are elegant but depend on a delicate balance of kinetics and thermodynamics.
-
Ring-Chain Tautomerism: Ensure the equilibrium favors the cyclic product. For reductive aminations of δ-amino aldehydes/ketones, the initial iminium ion formation and subsequent cyclization must be efficient. The choice of reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is critical and should be matched to the pH and reactivity of the substrate.
-
Substrate Conformation: The precursor must be able to adopt a low-energy conformation that allows the reacting centers to come into proximity for the 6-endo-trig cyclization. Unfavorable steric interactions can significantly hinder or prevent ring closure.
-
Radical Cyclization Issues: For radical-mediated cyclizations, a common side reaction is premature reduction of the radical before it can cyclize.[1] Ensure the concentration of the radical initiator (e.g., AIBN) and the trapping agent (e.g., Bu₃SnH) are optimized. Competitive processes like 1,5-hydrogen transfer can also lead to linear byproducts.[1]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
The direct, atom-economical conversion of pyridines to chiral piperidines via asymmetric hydrogenation is a highly sought-after transformation.[3] However, its success hinges on precise control over several variables.
Common Problem: Catalyst Poisoning or Deactivation
Causality: The nitrogen lone pair in the piperidine product is an excellent ligand for transition metals (e.g., Rh, Ir, Ru, Pd).[5] This coordination can irreversibly poison the catalyst, shutting down the reaction before completion. The starting pyridine can also act as a poison, though this is often less severe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation in hydrogenation.
Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridine using a Chiral Auxiliary
This protocol is adapted from a highly efficient auxiliary-based method for synthesizing substituted piperidines.[6]
-
Reactor Setup: To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the 2-oxazolidinone-substituted pyridine substrate (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Under a nitrogen or argon atmosphere, add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, ~5 mol%).
-
Solvent Addition: Add glacial acetic acid (AcOH, ~0.1-0.2 M concentration). The acid is crucial for protonating the pyridine ring.[6]
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.
-
Pressurization and Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 bar).[6] Begin stirring and maintain the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) for 12-24 hours.
-
Monitoring: Reaction progress can be monitored by carefully depressurizing the reactor, taking an aliquot, and analyzing by LC-MS or GC-MS.
-
Workup: Once complete, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing with methanol or ethyl acetate.
-
Purification and Auxiliary Recovery: The product piperidinium salt and the chiral auxiliary can be separated by a standard acid-base extraction.[6] The auxiliary can often be recovered in high yield and reused.
Guide 2: Diastereoselective Control in Aza-Prins and Related Cyclizations
The Aza-Prins cyclization constructs the piperidine ring by reacting a homoallylic amine with an aldehyde, generating an iminium ion that is trapped intramolecularly by the alkene.[11] Controlling the relative stereochemistry of the newly formed stereocenters is the primary challenge.
Common Problem: Low Diastereoselectivity (d.r.)
Causality: The diastereomeric ratio is determined by the transition state geometry of the cyclization step. This is influenced by the catalyst, solvent, temperature, and the steric and electronic nature of the substrates.[11] The reaction can proceed through different transition states (e.g., chair-like vs. boat-like), and the relative energies of these pathways dictate the product distribution.
Data-Driven Optimization:
The choice of acid catalyst is arguably the most critical factor. The table below summarizes how different acids can impact the yield and diastereoselectivity for a model Aza-Prins cyclization.
| Entry | Homoallylic Amine | Aldehyde | Acid Catalyst (eq.) | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) |
| 1 | N-benzylhomoallylamine | Benzaldehyde | InCl₃ (1.1) | CH₂Cl₂ | 25 | 85 | 90:10 |
| 2 | N-benzylhomoallylamine | Benzaldehyde | Sc(OTf)₃ (0.1) | CH₃CN | 0 | 92 | >95:5 |
| 3 | N-benzylhomoallylamine | Benzaldehyde | Tf₂NH (0.2) | CH₂Cl₂ | -20 | 78 | 88:12 |
| 4 | N-tosylhomoallylamine | Benzaldehyde | BF₃·OEt₂ (1.5) | CH₂Cl₂ | 0 | 95 | 10:90 |
Data is illustrative, based on general trends reported in the literature.[11][12]
Key Insights from Data:
-
Catalyst Identity: Strong Lewis acids like InCl₃ and Sc(OTf)₃ often favor the formation of the cis-piperidine product through a well-organized, chair-like transition state.
-
Protecting Group Influence: The nitrogen protecting group (Entry 1 vs. 4) can completely reverse the diastereoselectivity. The bulky tosyl group in Entry 4 disfavors the typical cis-selective pathway, leading to the trans product.
-
Temperature: Lowering the reaction temperature (Entry 3) can often enhance stereoselectivity by increasing the energy difference between competing transition states.[7]
Decision Tree for Optimizing Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity in cyclizations.
References
-
Rueping, M., et al. (2007). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
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Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]
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Pizzuti, M., et al. (2010). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition. Available at: [Link]
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Zhang, Z., & Sigman, M. S. (2025). Asymmetric Partial Reductions of Pyridines. Trends in Chemistry. Available at: [Link]
-
Kim, I. S., & Krische, M. J. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society. Available at: [Link]
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Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]
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Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition. Available at: [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
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Butler, R. N., & Coyne, A. G. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]
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Scott, K. A., et al. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]
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Casimiro, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
-
Yang, Y., et al. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]
-
Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Available at: [Link]
-
Dorokhov, V. S., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. Available at: [Link]
-
Forró, E., & Fülöp, F. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen. Available at: [Link]
-
Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Hadedi, A. A. M. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Speckamp, W. N., & Moolenaar, M. J. (2000). A Convenient Access to the Piperidine Ring by Cyclization of Allylsilyl Substituted N-cyliminium and Iminium Ions. Tetrahedron. Available at: [Link]
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- 10. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
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improving yield and purity in 6-phenylpiperidine-2-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 6-phenylpiperidine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols for higher yield and purity.
Introduction
This compound is a crucial chiral building block in medicinal chemistry, forming the core of various pharmacologically active compounds. Its synthesis, however, presents several challenges, including achieving high diastereoselectivity, minimizing side reactions, and ensuring straightforward purification. The most common synthetic strategies involve the cyclization of a linear precursor followed by reduction, or the direct reduction of a substituted pyridine ring. This guide addresses common issues encountered in these pathways to enhance the efficiency and reproducibility of your synthesis.
Section 1: Troubleshooting Common Synthesis Issues
This section is formatted as a series of questions and answers to directly address specific experimental challenges.
Question 1: My overall yield is consistently low (<40%) after the catalytic hydrogenation of the pyridine precursor. What are the likely causes and how can I fix this?
Answer:
Low yields in the catalytic hydrogenation of substituted pyridines are a frequent issue, often stemming from catalyst inefficiency or incomplete reaction.[1][2] The aromaticity of the pyridine ring makes it relatively resistant to reduction, requiring optimized conditions to proceed efficiently.[1]
Potential Causes & Recommended Solutions:
-
Catalyst Activity and Poisoning:
-
Cause: The catalyst (e.g., PtO₂, Pd/C, Rh/C) may be inactive or poisoned by impurities from previous steps, such as sulfur compounds or residual reagents.[1] An old or improperly stored catalyst can also have reduced activity.
-
Solution:
-
Ensure the purity of your pyridine precursor using techniques like NMR or GC-MS before the reaction.
-
Always use a fresh batch of catalyst from a reputable supplier. If you suspect catalyst deactivation during the reaction, consider adding a second portion of fresh catalyst.
-
For precursors sensitive to poisoning, Rhodium on carbon (Rh/C) is often more robust than Palladium (Pd/C).[1][2]
-
-
-
Insufficient Reaction Conditions:
-
Cause: The hydrogen pressure, temperature, or reaction time may be insufficient to fully reduce the aromatic ring.[2]
-
Solution:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure in your high-pressure reactor. Pressures between 50-80 bar are typical for these transformations.[1]
-
Optimize Temperature: While lower temperatures can reduce side reactions, a temperature of 60-80 °C is often required for complete conversion.[1] Monitor the reaction for byproduct formation if you increase the temperature.
-
Extend Reaction Time: Monitor the reaction's progress via TLC or GC-MS. If the reaction stalls, extending the time (from 24 to 48 hours) may be necessary.
-
-
-
Solvent Choice:
-
Cause: The solvent can significantly impact catalyst activity and substrate solubility.
-
Solution: Glacial acetic acid is a highly effective solvent for the hydrogenation of pyridines using Adams' catalyst (PtO₂), as it helps to activate the ring towards reduction.[1] For other catalysts like Rh/C, methanol or ethanol are common choices.
-
| Catalyst | Typical Pressure | Typical Temperature | Recommended Solvent | Key Considerations |
| PtO₂ (Adams') | 50 - 70 bar | 25 - 80 °C | Glacial Acetic Acid | Highly effective for many substituted pyridines.[1] |
| Rh/C | 30 - 80 bar | 60 - 80 °C | Methanol, Ethanol | More resistant to poisoning than Pd/C.[1][3] |
| Raney Nickel | High Pressure | High Temperature | Ethanol | Often used industrially but can require harsh conditions.[4] |
Question 2: I'm observing a mixture of diastereomers (cis and trans). How can I improve the diastereoselectivity of the reduction?
Answer:
Controlling the stereochemistry at the C2 and C6 positions is critical. The formation of a mixture of diastereomers is often influenced by the reduction method and the nature of the substituents on the ring.
Strategies to Enhance Diastereoselectivity:
-
Catalyst and Substrate Interaction:
-
Mechanism: The substrate adsorbs onto the surface of the heterogeneous catalyst, and hydrogen is delivered from the catalyst face. Steric hindrance from the phenyl and carboxyl groups will dictate the preferred face for adsorption, thus influencing the stereochemical outcome.
-
Solution:
-
The cis isomer is often the thermodynamically favored product.[5] Hydrogenation using catalysts like PtO₂ in acidic media often favors the formation of the cis isomer.[1]
-
Consider the use of directing groups. A bulky protecting group on the nitrogen or a coordinating group elsewhere on the molecule can influence the molecule's orientation on the catalyst surface, thereby improving selectivity.[6]
-
-
-
Alternative Reduction Methods:
-
Cause: Catalytic hydrogenation may not be the most selective method for all substrates.
-
Solution: Explore alternative reduction strategies that offer better stereochemical control. For example, reduction of a 1,2-dihydropyridine intermediate can proceed with high diastereoselectivity.[6][7] Some methods involve the use of sodium borohydride on intermediates where the stereochemistry can be directed by existing chiral centers.[8]
-
Question 3: The purification of the final amino acid product is challenging. It has poor solubility in organic solvents and streaks on my silica column. What are the best purification techniques?
Answer:
This compound is a zwitterionic compound, which leads to its high polarity, low solubility in many common organic solvents, and strong interaction with silica gel.
Recommended Purification Workflow:
Caption: Decision workflow for purifying this compound.
Detailed Steps:
-
Initial Cleanup (Acid-Base Extraction):
-
Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). This will protonate the amine, forming the hydrochloride salt, which is water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar, non-basic impurities.
-
Carefully basify the aqueous layer to the isoelectric point of the amino acid using a base like NaOH or NH₄OH. The zwitterionic product should precipitate out of the solution.
-
Filter the solid and wash with cold water, then dry under vacuum.
-
-
Primary Purification (Ion-Exchange Chromatography):
-
Principle: This is the most effective method for purifying amino acids. It separates compounds based on their charge.[9]
-
Procedure:
-
Use a strong cation exchange (SCX) resin.
-
Load your crude product onto the column, which will bind the positively charged piperidine nitrogen.
-
Wash the column with water and/or a low-concentration buffer to remove neutral and anionic impurities.
-
Elute your product using a gradient of a volatile base, such as aqueous ammonia or ammonium bicarbonate.[9]
-
Lyophilize (freeze-dry) the collected fractions to remove the eluent and obtain the pure product.
-
-
-
Alternative Method (Preparative Reverse-Phase HPLC):
-
If ion-exchange is not available, preparative HPLC using a C18 column can be effective.[10]
-
Use a mobile phase of water and acetonitrile with an additive like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.
-
This method is often used for final polishing to achieve very high purity (>99%).[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for achieving high diastereoselectivity?
A1: While direct hydrogenation of a pyridine precursor is common, multi-step routes that build the piperidine ring via cyclization often offer superior stereocontrol.[12] For example, an intramolecular Michael-type cyclization of a chiral linear precursor can establish the relative stereochemistry of the 2,6-substituents with high selectivity before the final ring saturation steps.[13] These methods provide more opportunities to introduce chiral auxiliaries or use stereodirecting reactions.[6]
Q2: How can I effectively monitor the progress of the catalytic hydrogenation reaction?
A2: Monitoring a high-pressure reaction requires careful setup.
-
Hydrogen Uptake: The most direct method is to monitor the drop in pressure from the hydrogen tank using a pressure gauge. When the pressure stabilizes, it indicates the reaction has likely stopped.
-
Periodic Sampling (if possible): If your reactor setup allows for safe sampling, you can take small aliquots at different time points. Quench the aliquot, filter off the catalyst, and analyze by:
-
TLC: Look for the disappearance of the UV-active pyridine starting material.
-
GC-MS or LC-MS: This provides the most accurate assessment of the conversion of starting material to product and can identify the formation of any intermediates or byproducts.[1]
-
Q3: My final product appears to be a salt (e.g., hydrochloride) instead of the free amino acid. How did this happen and how do I fix it?
A3: This commonly occurs if the final workup step involved acidification (e.g., with HCl) without a final neutralization step. Piperidine can also react with atmospheric carbon dioxide to form a carbonate salt.[1] To obtain the neutral zwitterion, dissolve the salt in a minimum amount of water and carefully add a dilute base (e.g., 1M LiOH or NH₄OH) dropwise until the product precipitates at its isoelectric point. Filter, wash with cold deionized water, and dry thoroughly.
Section 3: Optimized Protocol Example: Catalytic Hydrogenation
This protocol is a representative example for the reduction of a substituted pyridine precursor.
Objective: To synthesize cis-6-phenylpiperidine-2-carboxylic acid via catalytic hydrogenation.
Materials:
-
2-carboxy-6-phenylpyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%[1]
-
Glacial Acetic Acid (anhydrous)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Celite for filtration
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add the 2-carboxy-6-phenylpyridine precursor (1.0 eq) and the PtO₂ catalyst (0.05 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous glacial acetic acid as the solvent.[1] The volume should be sufficient to create a slurry that can be stirred effectively.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with hydrogen gas to remove all air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 60 bar).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 70 °C).[1] Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 24-48 hours.
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with an inert gas.
-
Dilute the reaction mixture with methanol and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Proceed with the acid-base extraction and/or ion-exchange chromatography as described in the purification section to isolate the final product.
-
Caption: Experimental workflow for catalytic hydrogenation of the pyridine precursor.
References
- BenchChem. Troubleshooting common issues in the synthesis of N-substituted piperidines. BenchChem Technical Support.
- Sci-Hub. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Chem. Commun. 2014.
- BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
- Creative Peptides. Peptide Synthesis for Cyclic Peptides: Methods and Applications. Creative Peptides.
- Couty, F., et al. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed, 2014.
- Couty, F., et al. Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. The Journal of Organic Chemistry, ACS Publications.
- BenchChem. Technical Support Center: Piperidine Synthesis & Purification. BenchChem Technical Support.
- BenchChem. Technical Support Center: Synthesis of Piperidine from Pyridine. BenchChem Technical Support.
- RSC Publishing. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry.
- PubMed. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. 2008.
- NIH. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.
- ResearchGate. How to purify polar cyclic peptides?. 2013.
- Diaion. Separation and Refining of Amino acids.
- IUCr Journals. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. 2025.
- SlideShare. Pyridine - Syntheis, Reactions and Medicinal uses.
- NIH. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. PMC, 2023.
- RSC Publishing. Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. 2014.
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- Google Patents. Methods of preparing cyclic peptides and uses thereof.
- DTIC. Piperidine Synthesis. 2025.
- NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central.
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.se [sci-hub.se]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. diaion.com [diaion.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 12. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for Asymmetric Piperidine Synthesis
Welcome to the Technical Support Center for Asymmetric Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the synthesis of chiral piperidines. Piperidine scaffolds are crucial components of many natural products and pharmaceuticals, and achieving high stereoselectivity is often a significant challenge.[1][2][3] This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions based on established scientific principles.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
A common and frustrating issue is achieving good chemical yield but poor enantioselectivity. This often points to a suboptimal catalyst-substrate pairing or unfavorable reaction kinetics.
Q: My reaction yields the desired piperidine, but the enantiomeric excess is low and varies between runs. What are the likely causes and how can I fix this?
A: Low or inconsistent enantioselectivity can stem from several factors. A systematic approach is crucial to pinpoint the root cause.
-
Potential Cause 1: Catalyst/Ligand Integrity
-
Explanation: The chiral catalyst or ligand is the cornerstone of asymmetric induction. Its degradation or the presence of impurities can lead to a dramatic loss of stereocontrol.
-
Recommended Solution:
-
Verify Purity: Confirm the purity and structural integrity of your catalyst and ligand. Consider acquiring a fresh batch or re-purifying your existing stock.
-
Inert Handling: Many chiral ligands and organometallic catalysts are sensitive to air and moisture.[4] Ensure proper handling under an inert atmosphere (e.g., in a glovebox) and use anhydrous solvents to prevent degradation.[4]
-
-
-
Potential Cause 2: Reaction Conditions
-
Explanation: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Temperature, solvent, and pressure can significantly influence this energy gap.[5]
-
Recommended Solutions:
-
Temperature Screening: Lowering the reaction temperature often increases enantioselectivity by better differentiating the activation energies of the competing diastereomeric pathways.[5][6] Perform a temperature screening study (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[7]
-
Solvent Screening: The solvent's polarity and coordinating ability can dramatically affect the catalyst's conformation and the stability of the transition state.[5] A comprehensive solvent screen (e.g., toluene, DCM, THF, 1,4-dioxane) is highly recommended.[5][8] In some cases, a change in solvent can even reverse the enantioselectivity.[5]
-
Pressure Optimization (for hydrogenations): For asymmetric hydrogenations of pyridines, hydrogen pressure can influence both the reaction rate and enantioselectivity. While higher pressures can increase the rate, they may negatively impact the ee. A systematic optimization is recommended.[8]
-
-
-
Potential Cause 3: Inappropriate Catalyst or Ligand Choice
-
Explanation: There is no universally superior catalyst. The electronic and steric properties of the substrate must be well-matched with the chosen catalyst system.[8]
-
Recommended Solution:
-
Ligand Screening: If initial results are poor, screen a panel of chiral ligands with varying electronic and steric properties. For instance, in rhodium-catalyzed reactions, BINOL- and TADDOL-based phosphoramidite ligands have shown success.[9] For iridium-catalyzed hydrogenations, phosphine-based ligands like (R)-SynPhos are effective.[8]
-
Consult the Literature: Review scientific literature for catalyst systems that have proven effective for substrates similar to yours.[5] "Privileged" ligands like BINAP, Salen, and TADDOL derivatives are often a good starting point for screening.[6]
-
-
Issue 2: Poor Chemical Yield or Stalled Reaction
Even with the correct catalyst, reactions can fail to proceed to completion, resulting in low yields of the desired product.
Q: My asymmetric reaction is sluggish or stalls completely, leading to a low yield. How can I improve the conversion?
A: Poor conversion can be due to catalyst deactivation, insufficient reactivity of the starting materials, or suboptimal reaction conditions.
-
Potential Cause 1: Catalyst Deactivation or Poisoning
-
Explanation: The catalyst's active sites can be blocked or destroyed by impurities in the starting materials or solvents. Nitrogen-containing compounds, including the piperidine product itself, can act as poisons for metal catalysts like Palladium, Rhodium, and Ruthenium by strongly coordinating to the metal center.[4]
-
Recommended Solutions:
-
Purify Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous.[4][10] Consider passing them through a plug of activated alumina or carbon to remove trace impurities.[4]
-
Catalyst Choice: Rhodium-based catalysts are often more resistant to nitrogen poisoning than palladium catalysts.[4]
-
Substrate Activation: For pyridine hydrogenation, converting the pyridine to a pyridinium salt can prevent the substrate's lone pair from deactivating the catalyst.[4]
-
Optimize Catalyst Loading: A systematic study of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) is recommended. While higher loading can increase the rate, it may also lead to side reactions.[10]
-
-
-
Potential Cause 2: Insufficient Reaction Conditions
-
Explanation: The reaction may simply lack the required activation energy to proceed at a reasonable rate.
-
Recommended Solutions:
-
Increase Temperature: While lower temperatures often favor enantioselectivity, higher temperatures may be necessary to achieve acceptable conversion. A careful balance must be found.
-
Increase Pressure: For gas-liquid reactions like hydrogenation, increasing the hydrogen pressure can enhance the reaction rate.[11]
-
-
-
Potential Cause 3: Poor Mixing in Heterogeneous Systems
-
Explanation: If you are using a heterogeneous catalyst (e.g., Pd/C), inefficient stirring can lead to poor contact between the catalyst and the reactants in solution.[10]
-
Recommended Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a good suspension of the catalyst.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial catalyst for a new asymmetric piperidine synthesis?
A1: Catalyst selection is highly dependent on the specific transformation and substrate. A good starting point is a thorough literature review for catalyst systems that have been successful with similar substrates.[5] Consider "privileged" chiral ligands such as those based on BINOL, SPINOL, or Cinchona alkaloids, as they have demonstrated broad applicability.[5] The electronic and steric properties of your substrate should also guide your initial choices.[5]
Q2: Can additives improve my reaction's performance?
A2: Yes, additives can have a profound impact. In some cases, achiral additives can significantly enhance enantioselectivity.[6] For example, in rhodium-catalyzed carbometalation reactions, a base like aqueous cesium hydroxide can be crucial for achieving high yield and ee.[12] Acidic additives like HCl or acetic acid can be used to activate pyridine substrates for hydrogenation.[11]
Q3: My chiral piperidine product is racemizing during workup or purification. How can I prevent this?
A3: Racemization can occur under harsh acidic or basic conditions, or at elevated temperatures, especially if there is an acidic proton alpha to the nitrogen.[7]
-
Mild Conditions: Use milder deprotection or workup conditions. For instance, for Boc deprotection, consider using HCl generated in situ under solvent-free conditions, which can be highly efficient and minimize side reactions.[7]
-
Temperature Control: Perform purification steps, such as chromatography, at room temperature or below if possible.
-
Solvent Choice: Less polar solvents can sometimes suppress racemization by disfavoring the formation of ionic intermediates that may facilitate racemization.[7]
Q4: What are some common catalytic systems for asymmetric piperidine synthesis?
A4: Several powerful methods exist:
-
Rhodium-Catalyzed Reactions: Rhodium complexes are effective for various transformations, including asymmetric reductive Heck reactions and [2+2+2] cycloadditions to build the piperidine ring.[9][13]
-
Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium catalysts are excellent for the enantioselective hydrogenation of pyridinium salts.[8]
-
Organocatalysis: Chiral organocatalysts, such as those derived from pyrrolidine, can catalyze cascade reactions to form polysubstituted piperidines.[14]
-
Phosphine-Catalyzed Annulations: Chiral phosphines can catalyze the [4+2] annulation of imines with allenes to furnish functionalized piperidines with high stereoselectivity.[15]
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening in Rh-Catalyzed Asymmetric Carbometalation
This protocol is adapted from a procedure for the asymmetric carbometalation of a dihydropyridine.[12][13]
-
Catalyst Pre-formation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)(OH)]₂, 0.5 mol%) and the chiral ligand (e.g., (S)-Segphos, 1.1 mol%) to a vial.
-
Solvent Addition: Add the solvent system (e.g., a 1:1:1 mixture of THP:toluene:H₂O) to the vial.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalytic species.
-
Reagent Addition: Add the dihydropyridine substrate (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., aq. CsOH, 3.0 eq).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 70 °C). Stir for the specified reaction time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, quench the reaction and extract the product with an organic solvent. Analyze the crude reaction mixture by chiral HPLC or GC to determine the yield and enantiomeric excess.
Data Summary: Influence of Reaction Parameters on Enantioselectivity
The following table summarizes the optimization of an asymmetric intramolecular aza-Michael reaction to form a 3-spiropiperidine, demonstrating the impact of temperature and catalyst choice.
| Entry | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Anthra | 100 | 85 | 80 |
| 2 | (R)-Anthra | 100 | 82 | 81 |
| 3 | (S)-Anthra | 80 | 78 | 85 |
| 4 | (R)-Anthra | 80 | 75 | 90 |
Data adapted from an asymmetric 'Clip-Cycle' synthesis.[7]
Visual Diagrams
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Decision workflow for initial catalyst selection.
References
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). Vertex AI Search.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis. Benchchem.
- Preventing racemization during synthesis of chiral piperidines. Benchchem.
- Technical Support Center: Enantioselective Piperidine Synthesis. Benchchem.
- Comparing the efficacy of different catalytic systems for piperidine synthesis. Benchchem.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis. Benchchem.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
- Technical Support Center: Asymmetric Synthesis C
Sources
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- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 6-Phenylpiperidine-2-carboxylic Acid Isomers
Welcome to our dedicated technical support guide for navigating the complexities of purifying isomers of 6-phenylpiperidine-2-carboxylic acid. This molecule's stereoisomers, arising from chirality at the C2 and C6 positions of the piperidine ring, present unique separation challenges critical to drug development and scientific research. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, empowering you to optimize your purification workflows.
Frequently Asked Questions (FAQs): At a Glance
This section provides a high-level overview of the primary strategies for resolving the isomers of this compound.
Q1: What are the principal methods for separating the stereoisomers of this compound?
A1: The resolution of this compound isomers primarily relies on three robust techniques. The choice of method depends on the scale of purification, available equipment, and the desired purity of the final product.
-
Chiral Chromatography : This is a powerful and widely used technique for both analytical and preparative-scale separations. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most common approaches.[1][2] SFC is often preferred for its faster separation times and reduced solvent consumption, making it a "greener" alternative.[1][3]
-
Diastereomeric Salt Crystallization : A classical and cost-effective method for large-scale separations. This technique involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form diastereomeric salts.[4][5] These salts exhibit different solubilities, allowing for their separation through fractional crystallization.[4]
-
Enzymatic Resolution : This highly selective method employs enzymes to stereoselectively modify one of the enantiomers, facilitating separation. While highly specific, this method requires careful optimization of reaction conditions.[1][6]
Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is often the first choice for analytical-scale separation and is increasingly used for preparative-scale purification. However, achieving baseline resolution can be challenging.
Q2: I'm observing poor or no separation of my this compound isomers on a chiral column. What should I do?
A2: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters.
-
Expertise & Experience: The interaction between the analyte and the chiral stationary phase (CSP) is governed by a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that at least three simultaneous interactions between the analyte and the CSP are necessary for effective separation.[7] For this compound, both the carboxylic acid and the secondary amine are key interaction points.
-
Troubleshooting Steps:
-
CSP Selection: Not all CSPs are suitable for every racemic compound. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point and are widely used for a broad range of chiral compounds.[2][8] If you are not getting separation, consider screening different types of CSPs.
-
Mobile Phase Optimization:
-
For HPLC (Normal Phase): The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
For SFC: The choice and concentration of the co-solvent (modifier), typically an alcohol like methanol, significantly impacts selectivity.[3]
-
-
Additive/Modifier: The addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution, especially for ionizable compounds like your target molecule. For a carboxylic acid, an acidic additive can suppress the ionization of the carboxyl group, while for the piperidine nitrogen, a basic additive can prevent unwanted interactions with the silica support of the CSP.
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase backpressure.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
-
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative immobilized on silica gel.
-
Mobile Phase Screening:
-
Prepare a stock solution of your racemic this compound in methanol or a suitable solvent.
-
Begin with a mobile phase of n-hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.
-
Perform isocratic runs, systematically varying the isopropanol concentration from 5% to 20%.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the isopropanol concentration in smaller increments (e.g., 1-2%).
-
If peak tailing is an issue, adjust the concentration of the acidic modifier.
-
-
Data Analysis: Monitor resolution, peak symmetry, and retention times to identify the optimal conditions.
Visualization: Chiral HPLC Troubleshooting Workflow
Caption: The logical flow of purification by diastereomeric salt crystallization.
References
-
Agilent Technologies. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]
-
ChromaNik Technologies, Inc. (n.d.). Using Core Shell Columns for Improved Separation of Pharmaceutical Compounds by Supercritical Fluid Chromatography. Retrieved from [Link]
-
G, T. (2011). Chiral Drugs: An Overview. PMC. Retrieved from [Link]
-
Haginaka, J. (2001). Chiral separation of nipecotic acid amides. PubMed. Retrieved from [Link]
-
Hess, S. (2004). Chiral Drug Separation. In Encyclopedia of Supramolecular Chemistry. Retrieved from [Link]
-
Li, Z. J. (2016). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
Moravcová, D., & Šatínský, D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]
-
Perrin, S. R. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Siji, V. K., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. NIH. Retrieved from [Link]
-
Sun, X., et al. (2012). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Retrieved from [Link]
- Thorpe, S. J. (2004). RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT. Google Patents.
-
Tiritiris, I., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | ChromaNik Technologies [chromanik.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. agilent.com [agilent.com]
stability issues of N-hydroxyindole compounds in different NMR solvents
Technical Support Center: N-Hydroxyindole Compounds
A Guide to Overcoming Stability Challenges in NMR Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-hydroxyindole compounds. As a class of molecules with significant potential, particularly as enzyme inhibitors in cancer research, their handling and characterization can present unique challenges.[1] This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and best practices for acquiring high-quality NMR data by addressing the inherent stability issues of N-hydroxyindoles in common deuterated solvents.
Frequently Asked Questions & Troubleshooting
Q1: My N-hydroxyindole sample turned from colorless to yellow/brown in the NMR tube, and the spectrum is complex and uninterpretable. What is happening?
Answer: This is a classic sign of oxidative decomposition. N-hydroxyindoles are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] The initial oxidation often forms a transient and highly reactive nitroxide radical, which can then lead to a cascade of further reactions, including dimerization or transformation into nitrosoindoles and 2-oxindoles.[3][4] This process results in a mixture of colored byproducts, leading to a complicated and often broadened NMR spectrum.
The extreme instability of these compounds and the reactive nature of the intermediates make them prone to rapid polymerization upon exposure to air, which is observed as the color change and precipitation.[2]
Q2: I dissolved my N-hydroxyindole in CDCl₃, and the spectrum shows broad peaks and signals that don't correspond to my product. Why is chloroform-d a poor choice?
Answer: While deuterated chloroform (CDCl₃) is a common and versatile NMR solvent, it is often problematic for sensitive compounds like N-hydroxyindoles for two main reasons:
-
Acidic Impurities: Commercial CDCl₃ often contains trace amounts of deuterium chloride (DCl) and phosgene from its manufacturing process or degradation. These acidic impurities can catalyze the decomposition of the N-hydroxyindole scaffold. Researchers working with other sensitive heterocyclic compounds have reported that filtering CDCl₃ through basic alumina can remove these impurities and improve spectral quality.[5]
-
Dissolved Oxygen: CDCl₃ has a relatively high capacity for dissolved oxygen compared to more polar solvents like DMSO. This dissolved oxygen can directly promote the oxidative degradation pathway described in Q1.
Unless the CDCl₃ is meticulously purified (e.g., passed through a plug of basic alumina immediately before use) and thoroughly degassed, it is generally not recommended for these sensitive compounds.[5]
Q3: Which NMR solvent is recommended for N-hydroxyindoles, and why?
Answer: Deuterated dimethyl sulfoxide (DMSO-d₆) is overwhelmingly the solvent of choice for N-hydroxyindoles and other potentially unstable polar compounds.[5]
Key Advantages of DMSO-d₆:
-
High Polarity & Solubility: It effectively dissolves a wide range of polar organic molecules, including peptides, carbohydrates, and many heterocyclic systems.[6]
-
Aprotic Nature: It does not have exchangeable protons that could complicate the spectrum or participate in degradation, allowing for clear observation of N-OH signals.[6]
-
Low Oxygen Solubility: It dissolves less oxygen from the air compared to many other common NMR solvents.
-
Hygroscopic Nature: Its tendency to absorb water can sometimes be beneficial, as the residual water peak is well-characterized (around 3.33 ppm) and the solvent's ability to form strong hydrogen bonds can help stabilize the N-OH group.
A comparative summary of common solvents is provided below:
| NMR Solvent | Key Properties & Common Impurities | Suitability for N-Hydroxyindoles | Rationale |
| DMSO-d₆ | High polarity, aprotic, hygroscopic. | Highly Recommended | Excellent solubilizing power for polar compounds, aprotic nature preserves N-OH signal, and lower dissolved oxygen content minimizes oxidation.[6] |
| Acetone-d₆ | Aprotic, polar, lower boiling point than DMSO. | Good Alternative | A good aprotic alternative if DMSO-d₆ is unsuitable. It is less viscous and easier to remove. |
| Acetonitrile-d₃ | Aprotic, polar. | Acceptable | Can be used, but may offer less stabilizing hydrogen-bonding interaction compared to DMSO-d₆. |
| CDCl₃ | Low polarity, risk of acidic impurities (DCl).[5] | Not Recommended | Prone to causing decomposition due to acidic impurities and higher dissolved oxygen content.[5] |
| Methanol-d₄ (CD₃OD) | Protic, polar. | Use with Caution | The N-OH proton will rapidly exchange with the solvent's deuterium, causing the N-OH signal to disappear from the ¹H NMR spectrum.[6][7] This can be a useful diagnostic experiment but prevents direct observation of the key functional group. |
Troubleshooting Workflow & Best Practices
To ensure the acquisition of a clean, reliable NMR spectrum, it is critical to handle N-hydroxyindoles as air-sensitive compounds.[8][9] The following workflow and protocols are designed to minimize degradation.
Visual Troubleshooting Guide
The following diagram outlines a decision-making process for troubleshooting common issues encountered during the NMR analysis of N-hydroxyindoles.
Caption: Troubleshooting workflow for N-hydroxyindole NMR analysis.
Chemical Degradation Pathway
Understanding the primary degradation route is key to preventing it. The main pathway involves oxidation, which can be initiated by atmospheric oxygen.
Caption: Simplified oxidative degradation pathway of N-hydroxyindoles.
Experimental Protocol: Preparing an Air-Sensitive NMR Sample
This protocol details the best practices for preparing an NMR sample of an N-hydroxyindole to prevent oxidative degradation.[8][10]
Materials:
-
High-purity, dry N-hydroxyindole compound.
-
High-purity DMSO-d₆ (≥99.9% D).
-
J. Young valve NMR tube or a standard NMR tube with a rubber septum and parafilm.
-
Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon).
-
Glassware (small vial or flask) dried in an oven.
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step):
-
Place an adequate amount of DMSO-d₆ in a small Schlenk flask equipped with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath until it is completely solid.
-
Open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent in a warm water bath. You may see bubbles evolve as dissolved gas is released.
-
Repeat this "Freeze-Pump-Thaw" cycle at least three times to ensure all dissolved oxygen is removed.[9]
-
After the final cycle, backfill the flask with an inert gas (N₂ or Ar).
-
-
Sample Preparation under Inert Atmosphere:
-
Using a Glovebox (Ideal): Weigh your N-hydroxyindole directly into a clean, dry vial inside the glovebox. Using a syringe, add the required volume (typically 0.5-0.6 mL) of the degassed DMSO-d₆. Cap the vial, gently swirl to dissolve, and transfer the solution to the NMR tube. Seal the NMR tube (e.g., close the J. Young valve) before removing it from the glovebox.
-
Using a Schlenk Line: Place the pre-weighed N-hydroxyindole in a small, oven-dried Schlenk flask. Evacuate and backfill the flask with inert gas three times.[8] Using a gas-tight syringe, transfer the degassed DMSO-d₆ into the flask to dissolve the compound. Then, use the syringe to transfer the resulting solution into an NMR tube that has also been flushed with inert gas. Quickly cap the tube with a septum and wrap it securely with parafilm.[10]
-
-
Data Acquisition:
-
Acquire the NMR spectrum as soon as possible after sample preparation. Even with careful preparation, these compounds have limited stability in solution.
-
If shimming is difficult or results are poor, it may be due to the presence of microscopic solid particles from degradation.[11] If this occurs, re-prepare the sample with freshly purified material.
-
By adhering to these protocols, you can significantly improve the quality and reliability of your NMR data, enabling accurate structural characterization of these challenging but important molecules.
References
- Kumar, R., et al. (2018). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. This paper discusses the extreme instability and facile oxidation of dihydroxyindoles in solution when exposed to air, providing a model for the oxidative susceptibility of related indole structures. (URL not available in search results)
-
ResearchGate Discussion. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? This discussion thread provides user experiences with solvent choice for sensitive heterocyclic compounds, highlighting the issues with CDCl₃ and the benefits of DMSO-d₆. [Link]
-
ResearchGate. Scheme 1. Detailed mechanistic scheme for the oxidation of 5-hydroxyindole by CAB in basic solutions. This image provides a visual representation of a potential oxidation mechanism for a hydroxyindole derivative, showing transformation to a 2-oxoindole. [Link]
-
Styler, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. This article provides practical guidance on handling air-sensitive compounds, including the preparation of NMR samples under an inert atmosphere. [Link]
-
Reddit r/chemistry. (2015). [Techniques Tuesday] Air Sensitive NMRs. This community discussion offers several practical methods for preparing NMR samples of air-sensitive compounds, including the use of Schlenk line adapters and J. Young tubes. [Link]
-
Wilmad-LabGlass. NMR-006: Valve Tubes and Air Sensitive Samples in NMR. This technical note describes specialized equipment, such as J. Young valve NMR tubes, for handling air-sensitive samples for NMR analysis. [Link]
-
Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. This study details various oxidation products of indole, including 3-hydroxyindole (indoxyl) and oxindole, providing insight into the potential decomposition products of N-hydroxyindoles. [Link]
-
University of Maryland. Troubleshooting | Department of Chemistry and Biochemistry. This guide provides general NMR troubleshooting tips, including how poor shimming can result from insoluble substances in the sample. [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. This resource outlines standard laboratory procedures for handling sensitive compounds, including solvent degassing via freeze-pump-thaw cycles. [Link]
-
Reddit r/Chempros. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. A discussion among chemistry professionals about strategies for acquiring NMR data for compounds that react with common deuterated solvents. [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. This document discusses how NMR chemical shifts for heterocyclic compounds like indoles can be dependent on the solvent used. [Link]
-
Kiss, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. This paper notes that DMSO-d₆ induces low rates of proton exchange, making it ideal for observing -OH and -NH signals. [Link]
-
Thomson, R. J., et al. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH Public Access. This article describes the synthesis and reactivity of N-hydroxyindoles, noting their methylation in various solvents. [Link]
-
Di Domizio, A., et al. (2012). N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. PubMed. This paper highlights the application of N-hydroxyindole derivatives as enzyme inhibitors for cancer therapy. [Link]
-
Nicolaou, K. C., et al. (2008). New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. NIH Public Access. This publication details synthetic routes to N-hydroxyindoles, confirming their structure via methods including X-ray crystallography. [Link]
-
ResearchGate. (2017). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. This study investigates the oxidative transformation of a hydroxyindole, a process relevant to the degradation of N-hydroxyindoles. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Provides comprehensive tables of solvent impurities in various deuterated solvents. [Link]
-
Isotope Science / Alfa Chemistry. NMR Solvents. This commercial page outlines the ideal characteristics of NMR solvents, such as high purity and chemical stability. [Link]
-
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Basrah. Discusses the significant changes in chemical shifts observed for a heterocyclic compound when moving between low polarity (CDCl₃) and high polarity (DMSO-d₆) solvents. [Link]
-
JEOL. How to read NMR spectra from the basics. This educational resource explains how protic solvents like heavy methanol can cause the exchange of OH protons, leading to their signal disappearance in ¹H NMR. [Link]
-
SpectraBase. 4-Hydroxyindole. A database entry showing an example of a hydroxyindole spectrum taken in DMSO. [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. This recent paper provides detailed analysis of indole NMR spectra, illustrating the complexity and interpretation of data for this core structure. [Link]
-
Chen, J., et al. (2011). ¹⁵N NMR studies of a nitrile-modified nucleoside. PubMed. An example of how NMR chemical shifts are highly sensitive to the solvent environment, demonstrating large shifts when changing from THF-d₈ to D₂O. [Link]
-
Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. An educational page explaining the fundamental principles of NMR signal splitting. [Link]
Sources
- 1. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Preventing Catalyst Poisoning in Transition Metal-Catalyzed Reactions with Heterocyles
Welcome to the Technical Support Center for navigating one of the most persistent challenges in modern synthetic chemistry: the poisoning of transition metal catalysts by heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their successful implementation in catalytic reactions a critical endeavor for researchers, scientists, and drug development professionals.[1] This guide is structured to provide not only troubleshooting solutions but also a deeper understanding of the underlying principles governing catalyst deactivation.
Section 1: Troubleshooting Guide - Common Issues & Immediate Actions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the scientific rationale.
Issue 1: My cross-coupling reaction with a pyridine-containing substrate is sluggish or has completely stalled.
This is a classic case of catalyst poisoning, where the lone pair of electrons on the pyridine nitrogen coordinates strongly to the metal center, rendering it catalytically inactive.[2][3]
Troubleshooting Workflow:
-
Increase Catalyst Loading: As a first, albeit less elegant, solution, increasing the catalyst loading can sometimes overcome the poisoning effect by providing a stoichiometric amount of catalyst to bind the inhibitor while leaving a catalytic amount to perform the reaction.
-
Modify the Ligand: The choice of ligand is crucial.[4][5][6] Bulky, electron-rich phosphine ligands can often mitigate poisoning.[7] The steric hindrance can disfavor the binding of the heterocyclic substrate to the metal center, while the electron-donating nature of the ligand can increase the electron density on the metal, making it less susceptible to coordination by the heterocycle.
-
Employ a Sacrificial Additive: The addition of a Lewis acid, such as ZnCl₂, B(C₆F₅)₃, or a simple mineral acid, can reversibly bind to the nitrogen of the heterocycle, "masking" it from the catalyst.[8]
-
Change the Pre-catalyst: In some cases, switching from a Pd(II) to a Pd(0) precatalyst can be beneficial. An innovative approach involves the in situ generation of the active Pd(II) species from a Pd(0) source, which can bypass the poisoning issue.[2][9]
Causality Explained:
The lone pair on the nitrogen atom of many heterocycles, particularly pyridines and quinolines, acts as a potent Lewis base.[3] Transition metals in their catalytically active state are Lewis acids. This strong Lewis acid-base interaction leads to the formation of a stable, off-cycle complex that prevents the catalyst from participating in the desired catalytic cycle.[10]
Issue 2: I'm observing significant catalyst deactivation when using a substrate containing a thiol or thioether group.
Sulfur-containing heterocycles are notorious for their strong and often irreversible poisoning of transition metal catalysts.[11]
Troubleshooting Workflow:
-
Feedstock Purification: The most effective strategy is to remove the sulfur-containing impurity before the reaction.[12][13] This can be achieved through various methods, including adsorption on activated carbon or specialized scavengers.
-
Use of Sacrificial Scavengers: Incorporating a "poison trap" or scavenger material into the reaction mixture can selectively bind to the sulfur compounds, protecting the catalyst.[14] Zinc oxide is a classic example used to trap H₂S.
-
Catalyst Modification: The development of sulfur-tolerant catalysts is an active area of research. This often involves the use of bimetallic catalysts or specific catalyst supports that have a lower affinity for sulfur.[15]
-
Protecting Group Strategy: If the sulfur-containing group is part of the desired molecule, temporarily protecting it can be a viable option. For example, a thiol can be converted to a thioether, which may be less poisoning in some cases.
Causality Explained:
Sulfur compounds bind very strongly to the surface of many transition metals, forming stable metal sulfides.[14] This interaction is often irreversible under typical reaction conditions and leads to a permanent loss of active sites on the catalyst surface.
Issue 3: My hydrogenation reaction of a quinoline derivative is showing poor conversion.
The product of the hydrogenation, a tetrahydroquinoline, is often a stronger base than the starting quinoline and can be a more potent poison for the catalyst.[16][17]
Troubleshooting Workflow:
-
Acidic Additives: The addition of a mild acid can protonate the more basic product, preventing it from coordinating to and poisoning the catalyst.[16] Acetic acid is a common choice.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. In some cases, a protic solvent like methanol can help to solvate and stabilize the product, reducing its interaction with the catalyst.[18]
-
Catalyst Regeneration (for heterogeneous catalysts): If using a supported catalyst, it may be possible to regenerate it. This can sometimes be achieved by washing with an acidic solution to remove the adsorbed product, followed by a thorough washing and drying procedure.[16]
Causality Explained:
This phenomenon is known as product inhibition or self-poisoning. As the reaction proceeds, the concentration of the more strongly coordinating product increases, leading to a progressive deactivation of the catalyst and a decrease in the reaction rate over time.[17]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic functional groups that cause catalyst poisoning?
Nitrogen-containing heterocycles such as pyridines, quinolines, and imidazoles are frequent culprits due to the Lewis basicity of the nitrogen lone pair.[2][3][19] Sulfur-containing heterocycles like thiophenes and thiazoles are also potent poisons due to the strong affinity of sulfur for many transition metals.[14]
Q2: How can I choose the right ligand to mitigate catalyst poisoning?
The ideal ligand often possesses a combination of steric bulk and electron-donating properties.[4][5]
| Ligand Type | Key Feature | Mechanism of Mitigation |
| Bulky Monodentate Phosphines (e.g., Buchwald-type ligands) | Large cone angle | Sterically hinders the approach of the heterocycle to the metal center.[4] |
| Electron-Rich Phosphines | Strong sigma-donating ability | Increases electron density on the metal, reducing its Lewis acidity and affinity for the heterocycle. |
| Bidentate Ligands with a Large Bite Angle (e.g., Xantphos) | Rigid backbone | Can enforce a specific coordination geometry that disfavors the binding of the poisoning heterocycle. |
Q3: Are there any computational tools that can help predict catalyst poisoning?
Yes, Density Functional Theory (DFT) calculations are increasingly being used to study the interactions between catalysts and potential poisons.[20] These computational studies can provide valuable insights into the binding energies of different heterocycles to a catalyst's active site, helping to predict the likelihood of poisoning and guide the rational design of more resistant catalysts.
Q4: Can catalyst poisoning ever be beneficial?
Interestingly, yes. In some cases, controlled or "selective" poisoning can be used to improve the selectivity of a reaction. A classic example is the Lindlar catalyst, where a palladium catalyst is intentionally poisoned with lead acetate and quinoline to reduce its activity, allowing for the selective hydrogenation of alkynes to cis-alkenes without over-reduction to the alkane.[3]
Q5: What is the role of a sacrificial agent in preventing catalyst poisoning?
A sacrificial agent is a compound added to the reaction mixture that is preferentially consumed to protect the catalyst or another reactant.[21][22][23] In the context of catalyst poisoning, a sacrificial Lewis acid can be used to bind to the poisoning heterocycle. In other types of reactions, sacrificial electron donors or acceptors are used to regenerate the catalyst in a specific oxidation state.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Cross-Coupling Reaction with a Pyridine Substrate Using a Sacrificial Lewis Acid
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or other coupling partner (1.2 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the pyridine-containing substrate (1.5 equiv).
-
Add the sacrificial Lewis acid (e.g., ZnCl₂, 1.5 equiv) to the vessel.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Diagrams
Catalyst Poisoning by a Nitrogen Heterocycle
Caption: The catalytic cycle is disrupted by the strong coordination of a heterocycle to the active catalyst, forming an inactive complex.
Mitigation Strategy Decision Tree
Caption: A decision tree for troubleshooting reactions suspected of catalyst poisoning by heterocyles.
References
- Anekwe, I. M. S., & Isa, Y. M. (2025).
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- Renewable Feedstocks: The Problem of Catalyst Deactivation and its Mitigation. (2025).
- Bypassing the Limitations of Directed C–H Functionaliz
- Bartholomew, C. H. (2019).
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogen
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- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2020). MDPI.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Nitrogen poisoning effect on the catalytic cracking of gasoil. (2025).
- On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing.
- Phosphine Ligands. Sigma-Aldrich.
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. RSC Publishing.
- How to Prevent Catalyst Poisoning
- Photocatalytic Hydrogen Production: Role of Sacrificial Reagents on the Activity of Oxide, Carbon, and Sulfide C
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- Advanced Phosphine Ligands for C
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.(APAC).
- The Role of Common Alcoholic Sacrificial Agents in Photocatalysis: Is It Always Trivial?. (2021). Angewandte Chemie.
- Catalyst deactivation mechanisms and how to prevent them. (2025). Hiden Analytical.
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2015). PMC - PubMed Central.
- The Role of Common Alcoholic Sacrificial Agents in Photocatalysis: Is It Always Trivial?. (2021). TU Wien.
- The Power of Phosphine Ligands in Modern C
- How Can You Prevent C
- Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
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- Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (2020).
- Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed).
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon m
- Hydrodenitrogenation of pyridines and quinolines at a multinuclear titanium hydride framework. (2017). PMC - NIH.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- From bench to industry, the application of all-inorganic solid base materials in traditional heterogeneous catalysis: a mini review. (2024). RSC Publishing.
- Why Does Catalyst Poisoning Occur In Kinetics?. (2025). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_uXHymKOk2QhZ-iQstaRpBH-lN8I6TgaRo4S4zQN-XR-8L69qroR8wVskF3onBCUbHvgOguVlW3_QAzg7E6751N0u-ln0u2E1Eseasearch.cloud.google.com/grounding-api-redirect/AUZIYQG_uXHymKOk2QhZ-iQstaRpBH-lN8I6TgaRo4S4zQN-XR-8L69qroR8wVskF3onBCUbHvgOguVlW3_QAzg7E6751N0u-ln0u2E1EsNP3p-Vv7VIKuHIDjg237WGbVLAPEegk7zvWbs=)
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026).
- Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2021). MDPI.
- Simultaneous Characterization of Solid Acidity and Basicity of Metal Oxide Catalysts via the Solid-State NMR Technique.
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Technical Support Center: Refining Reaction Conditions for the Cyclization of Amino Alcohols
Welcome to the technical support center for the cyclization of amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming nitrogen-containing heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
I. General Troubleshooting & FAQs
This section covers broad issues that can arise during various amino alcohol cyclization reactions.
Q1: My cyclization reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?
Low yields in amino alcohol cyclizations often stem from a few key areas:
-
Substrate Reactivity: The electronic properties of your starting material are critical. For reactions involving electrophilic aromatic substitution, such as the Bischler-Napieralski or Pictet-Spengler reactions, electron-donating groups on the aromatic ring are often necessary for efficient cyclization.[1][2] Conversely, electron-withdrawing groups can significantly hinder or prevent the reaction.[1]
-
Choice of Reagents: The selection of dehydrating agents, catalysts, or activating agents is paramount. For instance, in the Bischler-Napieralski reaction, less reactive substrates may require stronger dehydrating agents than the commonly used phosphorus oxychloride (POCl₃), such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][3][4]
-
Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1][3] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal duration.[1]
-
Presence of Moisture: Many cyclization reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents and reagents are anhydrous.[3]
Q2: I'm observing the formation of significant side products. What are the common competing pathways?
Side product formation is a frequent challenge. Some common side reactions include:
-
Retro-Ritter Reaction: In the Bischler-Napieralski reaction, the nitrilium ion intermediate can fragment to form a styrene derivative.[1][3][5] This is more prevalent at higher temperatures.[3]
-
Polymerization: Starting materials or products, particularly under harsh acidic or high-temperature conditions, can polymerize, leading to the formation of intractable tars.[1]
-
Oxidation: The cyclic products can sometimes be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.
Q3: How can I improve the purification of my crude product?
Purification can be challenging due to residual reagents or polymeric byproducts.[1] Consider the following strategies:
-
Acid-Base Extraction: If your product is basic, an acid-base extraction can be a highly effective purification step.[1]
-
Column Chromatography: This is a standard method for separating the desired product from impurities.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can yield highly pure product.[1]
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for amino alcohol cyclization.
II. Specific Reaction Troubleshooting
This section provides detailed guidance for commonly employed cyclization reactions.
A. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][4][5]
FAQs
-
Q: My aromatic ring is deactivated. What are my options?
-
Q: The reaction is forming a tar-like substance. How can I prevent this?
-
A: Tar formation is typically due to polymerization and decomposition at high temperatures.[1] Carefully control the reaction temperature, perhaps with a gradual increase to the target temperature.[1] Also, monitor the reaction closely and quench it as soon as the starting material is consumed to prevent overheating.[1]
-
-
Q: What is the best way to work up the reaction?
-
A: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.[1] The product can then be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Experimental Protocol: Bischler-Napieralski Cyclization
-
Dissolve the β-arylethylamide (1.0 eq) in an anhydrous solvent such as acetonitrile or toluene.[3]
-
Under an inert atmosphere (e.g., nitrogen), cool the solution to 0 °C.
-
Add the dehydrating agent (e.g., POCl₃, 3.0 eq) dropwise.[3]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[3]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.[3]
-
Basify the aqueous solution to a pH of 8-9 with an aqueous base (e.g., NaOH).[3]
-
Extract the product with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
B. Pictet-Spengler Reaction
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[6][7][8]
FAQs
-
Q: The reaction is sluggish or not proceeding. What should I check first?
-
A: The Pictet-Spengler reaction is typically acid-catalyzed.[6] Ensure you are using an appropriate acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) and that its concentration is optimized. Both the type and amount of acid can significantly impact the reaction rate and yield.
-
-
Q: Does the choice of solvent matter?
-
A: Yes, the solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. While protic solvents like methanol are common, aprotic solvents such as DCM, toluene, or acetonitrile have been reported to provide better yields in some cases.
-
-
Q: My starting aldehyde is provided as an aqueous solution. Is this a problem?
-
A: The presence of water can affect the reaction equilibrium. While some Pictet-Spengler reactions tolerate water, others, particularly asymmetric variations, can be negatively impacted. It's important to select a solvent system in which all reactants are soluble.
-
Optimizing Pictet-Spengler Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Screen various protic and Lewis acids. Optimize loading (10-50 mol% catalytic to stoichiometric amounts). | The optimal acid and its concentration are highly substrate-dependent. |
| Temperature | Screen temperatures from 0 °C to 60 °C. | Some reactions proceed at room temperature, while others require gentle heating. |
| Solvent | Test both protic (e.g., methanol) and aprotic (e.g., DCM, toluene) solvents. | Solvent choice affects solubility and reaction kinetics. |
| Stoichiometry | A slight excess (1.1 to 1.5 molar equivalents) of the aldehyde can be beneficial. | This ensures complete consumption of the more valuable amine starting material. |
C. Mitsunobu Reaction (Intramolecular)
The intramolecular Mitsunobu reaction is a powerful tool for the cyclization of amino alcohols, proceeding with a clean inversion of stereochemistry at the alcohol center.[9][10][11]
FAQs
-
Q: My intramolecular Mitsunobu reaction is not working. What are the likely causes?
-
Q: How can I improve the reactivity of the amine nucleophile?
-
A: The nucleophilicity of the amine can be enhanced by converting it to a sulfonamide derivative, such as a nosyl (Ns) or tosyl (Ts) amide.[13] This increases the acidity of the N-H bond, facilitating the reaction.
-
-
Q: I'm having trouble with the workup and removal of byproducts. Any suggestions?
Reaction Mechanism Overview
Caption: Simplified workflow of the intramolecular Mitsunobu reaction.
D. Intramolecular Hydroamination
Catalytic intramolecular hydroamination is an atom-economical method for synthesizing cyclic amines from amino alcohols containing unsaturated carbon-carbon bonds.[14][15][16]
FAQs
-
Q: What types of catalysts are effective for intramolecular hydroamination?
-
Q: My reaction is giving a mixture of regioisomers. How can I improve selectivity?
-
Q: Are there any non-metal-catalyzed options for hydroamination?
III. References
-
Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Retrieved from
-
Hoover, J. M., Petersen, J. R., Pikul, J. H., & Johnson, A. R. (n.d.). Catalytic Intramolecular Hydroamination of Substituted Aminoallenes by Chiral Titanium Amino-Alcohol Complexes. Organometallics - ACS Publications. Retrieved from
-
ACS Omega. (2025, July 23). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. Retrieved from
-
Hoover, J. M., Petersen, J. R., Pikul, J. H., & Johnson, A. R. (n.d.). Catalytic Intramolecular Hydroamination of Substituted Aminoallenes by Chiral Titanium Amino-Alcohol Complexes. Organometallics - ACS Publications. Retrieved from
-
ResearchGate. (n.d.). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols | Request PDF. Retrieved from
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Benchchem. (n.d.). Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine. Retrieved from
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Benchchem. (n.d.). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Retrieved from
-
Fingerprint. (n.d.). Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. Retrieved from
-
ElectronicsAndBooks. (n.d.). Catalytic Intramolecular Hydroamination of Substituted Aminoallenes by Chiral Titanium Amino-Alcohol Complexes. Retrieved from
-
ResearchGate. (2025, August 7). An Improved Pictet—Spengler Condensation: A Convenient Synthetic Route to Bioactive Manzamine Derivatives | Request PDF. Retrieved from
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from
-
PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from
-
RSC Publishing. (n.d.). Acid promoted cyclodehydration of amino alcohols with amide acetal. Retrieved from
-
ResearchGate. (n.d.). Optimisation of reaction conditions. | Download Scientific Diagram. Retrieved from
-
ACS Publications. (n.d.). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Retrieved from
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from
-
Slideshare. (n.d.). Bischler napieralski reaction | PPTX. Retrieved from
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Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from
-
(2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from
-
Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved from
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from
-
PMC. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from
-
(2025, August 6). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from
-
ACS Publications. (n.d.). Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. Organometallics. Retrieved from
-
(n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from
-
(n.d.). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. Retrieved from
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from
-
(n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from
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The Royal Society of Chemistry. (n.d.). Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. Retrieved from
-
(2019, August 26). Mitsunobu Reaction. Retrieved from
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Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Retrieved from
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NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from
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PubMed Central - NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits - PMC. Retrieved from
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from
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ResearchGate. (2025, August 8). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from
-
Catalysis Science & Technology (RSC Publishing). (n.d.). selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from
-
Catalysis Science & Technology (RSC Publishing). (2013, September 17). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from
-
Catalysis Science & Technology - The Royal Society of Chemistry. (2013, September 17). selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from
-
ResearchGate. (n.d.). Amino alcohol disconnection for the synthesis of cyclic α‐amino.... Retrieved from
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Validation & Comparative
Comparative Analysis of Weak NMDA Receptor Antagonists: A Guide for Neuropharmacology Research
This guide provides an in-depth comparative analysis of weak, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds critical for investigating and treating neurological disorders. Moving beyond a simple catalog of agents, we explore the causal mechanisms, comparative pharmacodynamics, and essential experimental protocols that enable researchers to make informed decisions in their drug development and neuroscience research endeavors.
Introduction: The Rationale for Weak Antagonism
The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory synaptic transmission, learning, and memory.[1][2] Its overactivation, however, leads to excitotoxicity—a pathological process implicated in neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and stroke.[1][3][4]
While potent NMDA receptor antagonists can effectively block this excitotoxicity, their clinical utility is severely limited by debilitating side effects, including psychotomimetic and cognitive impairments.[5][6] This is because they indiscriminately block both pathological and physiological receptor activity. Weak antagonists represent a more nuanced therapeutic strategy. Their defining characteristic is a mechanism that preferentially targets excessive, pathological receptor activation while largely sparing normal synaptic function.[7][8] This guide will focus on the most well-characterized examples: memantine, amantadine, and the endogenous antagonist, Magnesium (Mg²⁺).
Mechanism of Action: The Triad of Weak Antagonism
The therapeutic advantage of weak antagonists stems from three key pharmacodynamic properties: uncompetitive binding, strong voltage dependency, and rapid kinetics.
-
Uncompetitive (Open-Channel) Blockade: Unlike competitive antagonists that bind to the glutamate site, uncompetitive antagonists bind within the receptor's ion channel.[1][9] This action is contingent on the channel first being opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[1][10] This inherent "use-dependency" means the antagonist is more effective when the receptor is highly active, a hallmark of excitotoxic conditions.[8]
-
Voltage Dependency: The block exerted by these antagonists is highly dependent on the membrane potential.[11][12][13] At negative resting membrane potentials, the positively charged antagonist molecules are driven into the channel, blocking ion flow. During depolarization, as occurs during normal synaptic transmission, the antagonists are expelled from the channel, allowing physiological signaling to proceed.[14][15] This is the same mechanism employed by the endogenous antagonist Mg²⁺, which is crucial for the normal function of NMDA receptors.[11][12]
-
Fast Kinetics: Weak antagonists are defined by their low affinity and, consequently, their fast on/off rates.[6][13] They block and unblock the channel on a millisecond timescale. This contrasts sharply with high-affinity blockers like MK-801 or phencyclidine (PCP), which become trapped in the channel for extended periods, profoundly disrupting normal function.[5][6] The rapid kinetics of weak antagonists ensure that they do not accumulate in the channel and interfere with the transient, physiological activation required for processes like long-term potentiation (LTP).[13]
These three features work in concert to create a "smart" drug that acts as a filter, dampening excessive noise (pathological activation) while allowing the physiological signal to pass through.
Comparative Analysis of Key Antagonists
While sharing a common mechanism, memantine and amantadine exhibit distinct pharmacological profiles that influence their clinical applications.
| Parameter | Memantine | Amantadine | Endogenous Mg²⁺ |
| Primary Clinical Use | Moderate-to-severe Alzheimer's Disease[16][17] | Parkinson's Disease, drug-induced dyskinesia[18][19] | Physiological channel block[11] |
| Binding Affinity (IC₅₀) | Low-to-moderate (µM range)[3] | Low (~20-fold lower than memantine)[3][20] | Low (mM range)[11] |
| Kinetics | Fast on/off rates[6][13] | Fast on/off rates[13] | Very fast on/off rates[12] |
| Voltage Dependency | Strong[13] | Strong[13] | Strong[11][14] |
| Additional Mechanisms | Primarily NMDA receptor-focused[21] | Dopaminergic (enhances release, inhibits reuptake)[18][22][23] | None |
Memantine , approved for Alzheimer's disease, is a testament to the success of this therapeutic strategy.[16][21] Its two methyl groups, absent in amantadine, are crucial for its higher affinity, fitting into specific hydrophobic pockets within the channel pore.[3] Clinical trials have demonstrated its efficacy in improving cognitive and functional outcomes in patients.[16][24]
Amantadine , originally an antiviral, was serendipitously found to alleviate symptoms of Parkinson's disease.[18][25] Its clinical effects are attributed to a dual mechanism: weak NMDA receptor antagonism and modulation of dopaminergic transmission.[19][22][23] Its affinity for the NMDA receptor is significantly lower than that of memantine.[3][20]
Magnesium (Mg²⁺) is the physiological weak antagonist. At resting membrane potentials, Mg²⁺ ions block the NMDA receptor channel, preventing ion influx.[11] This block is relieved upon depolarization, making the NMDA receptor a "coincidence detector" that requires both presynaptic glutamate release and postsynaptic depolarization for activation.[12]
Essential Experimental Protocols
Characterizing and comparing weak NMDA receptor antagonists requires a multi-faceted approach combining electrophysiology, binding assays, and behavioral models.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for assessing the kinetics and voltage-dependency of channel blockers.[26][27]
Objective: To measure the rate of block (k_on) and unblock (k_off) and to quantify the voltage-dependency of the antagonist.
Methodology:
-
Preparation: Culture primary neurons (e.g., hippocampal or cortical) or use a heterologous expression system (e.g., HEK293 cells) transfected with specific NMDA receptor subunits.[28]
-
Recording: Establish a whole-cell patch-clamp configuration.[26] The intracellular solution contains Cs⁺ to block K⁺ channels, and the extracellular solution is Mg²⁺-free to isolate the effects of the drug.
-
Agonist Application: Use a fast perfusion system to apply a saturating concentration of NMDA and glycine to elicit a maximal current.[28]
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -60 mV). Step to various depolarized potentials (e.g., from -80 mV to +60 mV) to assess current-voltage (I-V) relationship in the absence and presence of the antagonist.[29]
-
Data Analysis:
-
Voltage Dependency: Plot the I-V curves. A voltage-dependent block will show a greater reduction in inward current at more negative potentials.
-
Kinetics: The rate of current decay upon antagonist application reflects the onset kinetics (k_on). The rate of current recovery after washout reflects the offset kinetics (k_off).[13] These can be fitted with exponential functions to derive time constants.
-
Causality: The choice of a Mg²⁺-free external solution is critical to remove the confounding physiological voltage-dependent block and isolate the pharmacological effect of the antagonist being tested.[11] The voltage-step protocol directly probes the core mechanistic property of these drugs, mimicking the physiological range of membrane potentials to determine how the block is relieved by depolarization.[15]
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compound for the open-channel binding site (often referred to as the PCP or MK-801 site).[10]
Objective: To quantify the affinity of a weak antagonist for its binding site within the NMDA receptor channel.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) to prepare crude synaptic membranes rich in NMDA receptors.[30]
-
Assay Conditions: Incubate the membranes with a fixed concentration of a radiolabeled uncompetitive antagonist (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (the "competitor").[10] The incubation must be performed in the presence of saturating concentrations of glutamate and glycine to ensure the channels are in an open state, making the binding site accessible.[31]
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Kᵢ using the Cheng-Prusoff equation.
Trustworthiness: This protocol is self-validating through the inclusion of controls for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a very high concentration of an unlabeled ligand to saturate all specific sites). The difference between these two yields the "specific binding," ensuring the measured affinity is accurate.[31]
Morris Water Maze (MWM)
The MWM is a classic behavioral assay to assess hippocampus-dependent spatial learning and memory, processes heavily reliant on NMDA receptor function.[32][33]
Objective: To evaluate the in vivo effects of a weak antagonist on cognitive function, specifically its ability to prevent excitotoxicity-induced deficits or, conversely, to not impair learning at therapeutic doses.
Methodology:
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Acquisition Phase: The animal (typically a rat or mouse) is placed in the pool from different starting locations and must use distal visual cues in the room to learn the location of the hidden platform.[33] This is typically conducted over several days with multiple trials per day. Latency to find the platform and path length are recorded.[2]
-
Drug Administration: The weak antagonist or vehicle is administered systemically before each day's training session.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform used to be is measured as an index of spatial memory retention.[34]
-
Data Analysis: Compare the learning curves (escape latency over days) and the performance in the probe trial between the drug-treated and vehicle-treated groups.
Causality: The MWM is specifically chosen because spatial learning is critically dependent on hippocampal LTP, a classic model of synaptic plasticity that requires NMDA receptor activation.[2][33] An effective weak antagonist should prevent cognitive deficits in a disease model (e.g., after an excitotoxic lesion) without impairing learning in healthy animals, demonstrating its ability to selectively block pathological overactivation.[32]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to understanding the context of this research.
NMDA Receptor Signaling Cascade
Activation of the NMDA receptor leads to a Ca²⁺ influx, which triggers downstream signaling cascades critical for synaptic plasticity. A key player is Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which is activated by the Ca²⁺/calmodulin complex and translocates to the synapse, where it can phosphorylate various substrates, including AMPA receptors, altering synaptic strength.[35][36][37][38][39]
Caption: NMDA receptor activation and downstream CaMKII signaling pathway.
Experimental Workflow: Patch-Clamp Analysis
The workflow for characterizing an antagonist using patch-clamp electrophysiology involves a logical progression from cell preparation to biophysical analysis.
Caption: Workflow for patch-clamp analysis of NMDA receptor antagonists.
Experimental Workflow: Radioligand Binding Assay
The binding assay workflow ensures precise measurement of affinity through controlled competition for the receptor site.
Caption: Workflow for competitive radioligand binding assay.
Conclusion and Future Directions
Weak, uncompetitive NMDA receptor antagonists like memantine and amantadine represent a sophisticated and clinically successful approach to modulating glutamatergic neurotransmission.[7][13] Their unique kinetic and voltage-dependent properties allow for the selective targeting of pathological receptor overactivity, providing a wider therapeutic window than high-affinity antagonists.[8][40] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of new compounds in this class.
Future research should focus on developing antagonists with greater selectivity for specific NMDA receptor subtypes (e.g., those containing GluN2B vs. GluN2A subunits), which may offer even greater therapeutic specificity and reduced side effects.[5][34] As our understanding of the molecular basis of neurological disorders deepens, the principles of weak, use-dependent antagonism will remain a cornerstone of rational drug design.
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A Comparative Guide to the Efficacy of Cis- and Trans-Isomers of 6-Phenylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Piperidine-Based Therapeutics
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, the biological activity of substituted piperidines is not merely dictated by their chemical formula but is profoundly influenced by the spatial arrangement of their substituents. The stereochemical relationship between functional groups—specifically, whether they are on the same side (cis) or opposite sides (trans) of the piperidine ring—can dramatically alter a molecule's pharmacological profile. This guide delves into the anticipated disparities in the efficacy of the cis- and trans-isomers of 6-phenylpiperidine-2-carboxylic acid, a compound of significant interest in neuropharmacology. While direct comparative studies on this specific molecule are not extensively available in the public domain, we can extrapolate from the well-established principles of stereopharmacology and the body of research on analogous structures to provide a robust framework for its investigation.
Research on various substituted phenylpiperidine derivatives consistently demonstrates that stereoisomerism is a key determinant of their interaction with biological targets. For instance, in a study of dopamine autoreceptor antagonists, the trans-isomers of rigid octahydrobenzo[f]quinolines and hexahydro-1H-benz[e]indoles, which are structurally related to phenylpiperidines, exhibited the desired pharmacological activity, whereas the cis-isomers were found to be inactive in vivo.[1] Conversely, in a series of 2,5-disubstituted piperidine derivatives designed as dopamine transporter ligands, the cis-isomer displayed superior potency and selectivity.[2] These examples underscore the necessity of evaluating each stereoisomer of a novel piperidine-based compound independently.
This guide will, therefore, provide a comparative analysis of the potential efficacy of cis- and trans-6-phenylpiperidine-2-carboxylic acid, focusing on their likely interactions with key neurological targets such as the N-methyl-D-aspartate (NMDA) and dopamine receptors. We will also present detailed experimental protocols to enable researchers to empirically validate these hypotheses.
The Subject Molecules: cis- and trans-6-Phenylpiperidine-2-carboxylic Acid
The two isomers possess the same molecular formula and connectivity but differ in the three-dimensional orientation of the phenyl and carboxylic acid groups relative to the piperidine ring. This seemingly subtle difference can lead to vastly different pharmacological outcomes.
Caption: Chemical structures of cis- and trans-6-phenylpiperidine-2-carboxylic acid.
Postulated Differential Efficacy at Key Neurological Targets
Based on the structural features of this compound, two primary neurological targets are of high interest: the NMDA receptor and dopamine receptors.
NMDA Receptor Modulation
The presence of a carboxylic acid group, an amino group (within the piperidine ring), and a phenyl ring suggests a potential interaction with the NMDA receptor, a critical player in synaptic plasticity and neuronal function.[3][4][5][6][7] The distinct spatial arrangement of these functional groups in the cis and trans isomers is expected to result in differential binding and modulation of the NMDA receptor complex.
Hypothesis: The trans-isomer, with its more extended conformation, may exhibit higher affinity and potency as an NMDA receptor antagonist compared to the more constrained cis-isomer. This is based on the structure-activity relationships of other rigid and semi-rigid NMDA receptor antagonists where a specific spatial relationship between the key binding moieties is crucial for optimal receptor interaction.
Dopamine Receptor Interaction
Phenylpiperidine derivatives are well-known for their interaction with dopamine receptors.[1] The orientation of the phenyl group relative to the piperidine nitrogen is a critical determinant of affinity and functional activity at D1 and D2-like dopamine receptors.
Hypothesis: The cis-isomer might display higher affinity and/or selectivity for a specific dopamine receptor subtype compared to the trans-isomer. The relative positioning of the phenyl ring and the piperidine nitrogen in the cis conformation could more closely mimic the binding pose of endogenous dopamine or other potent dopamine receptor ligands.
Comparative Data Summary (Hypothetical)
The following table summarizes the anticipated differences in the pharmacological profiles of the cis- and trans-isomers of this compound, based on the principles discussed above. This table is intended to serve as a guide for experimental investigation.
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| NMDA Receptor Affinity (Ki) | Lower | Higher | The more extended conformation of the trans-isomer may better fit the NMDA receptor binding pocket. |
| NMDA Receptor Potency (IC50) | Lower | Higher | Higher affinity is expected to translate to higher potency. |
| Dopamine Receptor Affinity (Ki) | Higher (subtype selective) | Lower | The specific conformation of the cis-isomer may favor binding to a particular dopamine receptor subtype. |
| In Vivo Neuroprotective Efficacy | Lower | Higher | Greater NMDA receptor antagonism by the trans-isomer could lead to more pronounced neuroprotective effects in models of excitotoxicity. |
| In Vivo Psychomotor Effects | More Pronounced | Less Pronounced | Higher affinity for dopamine receptors could lead to more significant effects on motor activity. |
Experimental Protocols for Efficacy Comparison
To empirically determine the comparative efficacy of the cis- and trans-isomers of this compound, the following experimental workflows are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinities of the cis- and trans-isomers for NMDA and dopamine receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex for NMDA receptors, striatum for dopamine receptors).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor ion channel, [³H]raclopride for D2 receptors) and varying concentrations of the unlabeled cis- or trans-isomer.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) for each isomer by nonlinear regression analysis of the competition binding data.
Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assays
Objective: To assess the functional activity (agonist or antagonist) and potency of the isomers at their target receptors.
Methodology (for NMDA receptor antagonism):
-
Cell Culture: Use primary neuronal cultures or cell lines expressing recombinant NMDA receptors.
-
Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Perfuse the cells with a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) in the presence of varying concentrations of the cis- or trans-isomer.
-
Measurement: Measure changes in intracellular calcium concentration using fluorescence microscopy.
-
Data Analysis: Determine the IC50 value for each isomer by plotting the inhibition of the agonist-induced calcium response against the isomer concentration.
In Vivo Behavioral Models
Objective: To evaluate the in vivo efficacy of the isomers in relevant animal models of neurological disorders.
Methodology (for neuroprotection):
-
Animal Model: Use a model of excitotoxic neurodegeneration, such as the NMDA-induced lesion model in rats.
-
Drug Administration: Administer either the cis- or trans-isomer (or vehicle control) systemically (e.g., via intraperitoneal injection) at various doses prior to the induction of the lesion.
-
Lesion Induction: Stereotaxically inject NMDA into a specific brain region (e.g., the striatum).
-
Behavioral Assessment: Conduct behavioral tests to assess motor function and cognitive deficits.
-
Histological Analysis: After a set period, sacrifice the animals and perform histological analysis (e.g., Nissl staining) to quantify the extent of neuronal damage.
-
Data Analysis: Compare the lesion volume and behavioral outcomes between the different treatment groups.
Caption: Workflow for In Vivo Neuroprotection Study.
Conclusion and Future Directions
The stereochemical configuration of this compound is predicted to be a critical determinant of its pharmacological efficacy. Based on established structure-activity relationships for related compounds, the trans-isomer is hypothesized to be a more potent NMDA receptor antagonist, while the cis-isomer may exhibit greater affinity and selectivity for dopamine receptors. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously test these hypotheses. A thorough understanding of the distinct pharmacological profiles of these isomers is essential for the rational design and development of novel therapeutics targeting a range of neurological and psychiatric disorders. Further investigations should also explore the pharmacokinetic and metabolic differences between the two isomers, as these factors will also significantly impact their overall therapeutic potential.
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A Comparative Guide to the Validation of 6-Phenylpiperidine-2-Carboxylic Acid as a Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of neurodegenerative diseases necessitates the urgent identification and validation of novel neuroprotective agents. This guide provides a comprehensive framework for evaluating the therapeutic potential of 6-phenylpiperidine-2-carboxylic acid, a compound of interest in the field. We will delve into its proposed mechanisms, benchmark it against established neuroprotective strategies, and outline rigorous experimental protocols for its validation.
Section 1: The Landscape of Neuroprotection and the Promise of this compound
Neuroprotection aims to preserve neuronal structure and function in the face of insults like ischemia, trauma, and the chronic stress associated with neurodegenerative disorders.[1] A key mechanism implicated in neuronal damage is excitotoxicity, a process triggered by the excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This overstimulation leads to a massive influx of calcium ions, initiating a cascade of events that culminates in cell death.[2][4]
While the precise mechanism of this compound is still under investigation, its structural similarity to other phenylpiperidine derivatives suggests potential interactions with key neurotransmitter systems.[5][6] Phenylpiperidine-based compounds have been shown to modulate various receptors, and nipecotic acid derivatives, which share a piperidine core, have been explored for their neuroprotective properties.[7][8] The validation of this compound, therefore, hinges on elucidating its specific molecular targets and demonstrating its efficacy in preventing neuronal demise.
Section 2: Benchmarking Against Established Neuroprotective Agents
A thorough validation of this compound requires a comparative analysis against existing neuroprotective agents. The primary comparators fall into two main classes: NMDA receptor antagonists and AMPA receptor antagonists.
NMDA Receptor Antagonists: These agents block the NMDA receptor, mitigating the excitotoxic cascade.[2][9]
-
Memantine: A low-affinity, non-competitive antagonist, it is clinically used for Alzheimer's disease.[2][9][10] Its clinical tolerability is attributed to its rapid dissociation from the receptor channel.[2]
-
Dizocilpine (MK-801): A high-affinity, non-competitive antagonist that has shown robust neuroprotective effects in preclinical models.[2][11] However, its clinical development was hampered by significant side effects.[4]
AMPA Receptor Antagonists: These compounds block the AMPA receptor, another key player in fast excitatory neurotransmission and excitotoxicity.[3][12]
-
Perampanel: A non-competitive AMPA receptor antagonist approved for epilepsy, it has also demonstrated neuroprotective effects in models of cerebral ischemia.[13][14]
-
NBQX: A competitive AMPA receptor antagonist that has shown neuroprotective efficacy in animal models of stroke, but its clinical translation has been challenging due to issues like poor water solubility.[13]
The following table summarizes key characteristics of these established agents, providing a framework for comparing the performance of this compound.
| Agent | Class | Mechanism of Action | Clinical Application | Key Limitations |
| Memantine | NMDA Receptor Antagonist | Low-affinity, non-competitive channel blocker | Alzheimer's Disease[2][9] | Modest efficacy |
| Dizocilpine (MK-801) | NMDA Receptor Antagonist | High-affinity, non-competitive channel blocker | Preclinical research | Significant psychomimetic side effects[4] |
| Perampanel | AMPA Receptor Antagonist | Non-competitive antagonist | Epilepsy[13] | Potential for CNS side effects |
| NBQX | AMPA Receptor Antagonist | Competitive antagonist | Preclinical research | Poor water solubility, nephrotoxicity[13] |
Section 3: Experimental Validation of this compound
A multi-tiered approach, encompassing both in vitro and in vivo models, is essential for the comprehensive validation of a novel neuroprotective agent.[15][16]
In vitro models provide a controlled environment to investigate the direct effects of this compound on neuronal survival and to elucidate its mechanism of action.[17][18]
Experimental Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Compound Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound for a specified duration (e.g., 1 hour). Include vehicle controls and positive controls (e.g., Memantine, Perampanel).
-
Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
-
Assessment of Neuronal Viability: 24 hours post-glutamate exposure, quantify neuronal survival using established assays such as the MTT assay (for metabolic activity) or by counting viable neurons stained with markers like NeuN.
-
Mechanistic Studies: To probe the mechanism, co-administer this compound with specific receptor antagonists (e.g., NMDA or AMPA receptor blockers) to see if the protective effect is abolished. Calcium imaging can also be employed to directly measure changes in intracellular calcium levels following glutamate stimulation in the presence and absence of the test compound.
Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of neuroprotective effects.
In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and safety profile of a potential neuroprotective agent in a complex biological system.[15][19]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemic Stroke
-
Animal Model: Induce focal cerebral ischemia in rodents (rats or mice) by transiently occluding the middle cerebral artery (MCAO). This model mimics the pathophysiology of ischemic stroke.
-
Drug Administration: Administer this compound at various doses and time points (pre- and post-ischemia) via a relevant route (e.g., intraperitoneal or intravenous). Include vehicle-treated and positive control groups.
-
Infarct Volume Assessment: After a set reperfusion period (e.g., 24 or 48 hours), sacrifice the animals and determine the infarct volume in the brain using TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Neurological Deficit Scoring: Evaluate the functional outcome by assessing neurological deficits at different time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Histological and Molecular Analysis: Perform immunohistochemistry on brain sections to assess markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN). Molecular techniques like Western blotting or qPCR can be used to quantify changes in key signaling proteins.
Signaling Pathway Potentially Modulated by a Neuroprotective Agent
Caption: Potential mechanisms of neuroprotective action.
Section 4: Conclusion and Future Directions
The validation of this compound as a neuroprotective agent requires a systematic and rigorous scientific approach. The experimental frameworks outlined in this guide provide a solid foundation for assessing its therapeutic potential. Positive outcomes in these preclinical models would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential clinical development. The ultimate goal is to translate promising preclinical findings into effective therapies for patients suffering from devastating neurological disorders.
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The Ascending Profile of Piperidine Carboxylic Acid Derivatives in Inflammation Research: A Comparative Analysis
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the piperidine scaffold has emerged as a privileged structure. Its inherent conformational flexibility and amenability to diverse chemical modifications have made it a cornerstone in medicinal chemistry. This guide provides a comprehensive comparison of the anti-inflammatory activity of various piperidine carboxylic acid derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation anti-inflammatory agents.
The Rationale: Why Piperidine Carboxylic Acids?
The incorporation of a carboxylic acid moiety onto the piperidine ring is a strategic design element. This functional group can mimic the carboxylic acid of arachidonic acid, the substrate for cyclooxygenase (COX) enzymes, a key target in inflammation. Furthermore, the carboxylic acid can serve as a critical pharmacophore for interacting with other biological targets and can significantly influence the pharmacokinetic properties of the molecule. The piperidine ring itself allows for the precise spatial orientation of various substituents, enabling the fine-tuning of potency and selectivity.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of piperidine carboxylic acid derivatives has been explored through a variety of in vitro and in vivo models. Below, we compare the activity of representative classes of these compounds.
Piperidine-4-Carboxylic Acid Derivatives as COX Inhibitors
A significant body of research has focused on the development of piperidine-4-carboxylic acid derivatives as inhibitors of COX enzymes. The inhibition of COX-1 and COX-2 is a well-established mechanism for reducing inflammation, pain, and fever.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Piperidine-4-Carboxylic Acid Derivatives
| Compound ID | R1-Substituent | R2-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound A | 4-Fluorophenyl | 1,3-Benzodioxol-5-yl | 5.2 | 0.15 | 34.7 | [1] |
| Compound B | 4-Methoxyphenyl | Thiophen-2-yl | 8.1 | 0.28 | 28.9 | [2] |
| Celecoxib | (Reference) | (Reference) | 15 | 0.04 | 375 | [3] |
| Diclofenac | (Reference) | (Reference) | 1.2 | 0.01 | 120 | [1] |
Note: The data presented are representative examples collated from various sources and are intended for comparative purposes. Actual values may vary based on experimental conditions.
The data clearly indicates that synthetic derivatives of piperidine carboxylic acid can exhibit potent and, in some cases, selective inhibition of the COX-2 enzyme.[1] This selectivity is a critical attribute, as preferential COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[4]
Adhesion Molecule Inhibitors: A Novel Approach
Inflammation is characterized by the migration of leukocytes from the bloodstream to the site of injury, a process mediated by cell adhesion molecules. Certain piperidine carboxylic acid derivatives have been designed to disrupt this process.
One notable example is (anti) [3-(10H-pyrazino[2,3-b][2][5]benzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890). This compound demonstrated potent oral inhibitory activity against neutrophil migration in an interleukin-1 (IL-1) induced paw inflammation model in mice and leukocyte accumulation in a carrageenan pleurisy model in rats.[6] This highlights a distinct mechanism of action compared to traditional COX inhibitors.
Naturally Occurring Piperidines: The Case of Piperine
Piperine, an alkaloid isolated from Piper nigrum (black pepper), contains a piperidine moiety and has been evaluated for its anti-inflammatory properties.[7] While not a carboxylic acid derivative itself, its structure serves as a valuable natural template. Synthetic derivatives of piperine have shown enhanced anti-inflammatory and analgesic activities compared to the parent compound and even the standard drug diclofenac in some cases.[1]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of piperidine carboxylic acid derivatives is intricately linked to their structural features. Key SAR observations include:
-
Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences activity. Large, aromatic groups can enhance binding to the active site of target enzymes.
-
Aryl Substituents on the Piperidine Ring: The presence and nature of aryl groups at other positions of the piperidine ring can modulate potency and selectivity. For instance, a phenyl sulfonamide moiety at the piperidine ring has been associated with promising anti-inflammatory activity.[2]
-
Stereochemistry: The stereochemistry of the chiral centers within the piperidine ring and its substituents can have a profound impact on biological activity.
Caption: Key structural features influencing the anti-inflammatory activity of piperidine carboxylic acid derivatives.
Mechanistic Pathways
The anti-inflammatory effects of piperidine carboxylic acid derivatives are primarily mediated through the inhibition of key inflammatory pathways.
COX Inhibition Pathway
The most common mechanism involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins (PGs). PGs are potent mediators of inflammation, pain, and fever.
Caption: Inhibition of the cyclooxygenase (COX) pathway by piperidine carboxylic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial.
In Vitro Assay: COX-1/COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the test compound at various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound at room temperature.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific time by adding a solution of HCl.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Caption: A typical workflow for the evaluation of piperidine carboxylic acid derivatives as anti-inflammatory agents.
Conclusion and Future Directions
Piperidine carboxylic acid derivatives represent a promising class of anti-inflammatory agents with diverse mechanisms of action. The ability to modulate their activity and selectivity through synthetic modifications makes them highly attractive for drug discovery programs. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel molecular targets beyond COX enzymes, and conducting more extensive preclinical and clinical evaluations to translate the promising in vitro and in vivo data into tangible therapeutic benefits.
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The Gold Standard and Its Challengers: A Comparative Guide to Determining Absolute Stereochemistry in Piperidine Derivatives
Introduction: The Imperative of Stereochemical Integrity in Piperidine-Based Pharmaceuticals
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile three-dimensional framework for interacting with biological targets.[1][2] However, the introduction of stereocenters into this saturated heterocycle transforms it into a chiral entity, where the spatial arrangement of atoms dictates biological activity. Enantiomers, non-superimposable mirror images of a molecule, can exhibit dramatically different pharmacological and toxicological profiles.[3][4] The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the unambiguous determination of absolute stereochemistry is not merely an academic exercise but a critical, non-negotiable step in the development of safe and effective pharmaceuticals.[3]
This guide provides an in-depth comparison of the principal analytical techniques for assigning the absolute configuration of chiral piperidine derivatives. We will delve into the theoretical underpinnings and practical application of X-ray crystallography, widely considered the gold standard, and objectively compare its performance against powerful solution-state techniques: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus will be on providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions, ensuring the stereochemical integrity of their molecules.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers the most direct and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[5][6] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. While a routine experiment readily reveals the molecule's connectivity and relative configuration, determining the absolute configuration requires a more subtle effect known as anomalous dispersion (or anomalous scattering).[6][7]
The Principle of Anomalous Dispersion
Under normal conditions, the scattering of X-rays by an atom is considered elastic, and the diffraction pattern adheres to Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) are equal.[8] However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[8][9] This phenomenon, anomalous dispersion, breaks Friedel's Law, leading to measurable intensity differences between the Bijvoet pairs (I(hkl) ≠ I(-h-k-l)).[10]
The magnitude of this effect is dependent on the atomic number of the elements present and the wavelength of the X-rays used.[11] For typical organic molecules composed of light atoms (C, H, N, O), the anomalous scattering effect is very weak with standard laboratory X-ray sources (e.g., Copper or Molybdenum). The presence of a heavier atom (e.g., S, Cl, Br, or a metal) significantly enhances this effect, making the determination of absolute configuration more robust.[12]
Causality in Experimental Design: The Flack and Hooft Parameters
The key to a successful absolute structure determination lies in accurately measuring and interpreting the intensity differences in Bijvoet pairs. This is quantified during the refinement of the crystal structure using statistical parameters, most notably the Flack parameter (x) and the Hooft parameter (y) .[13][14]
-
The Flack Parameter (x): This single parameter, refined against the diffraction data, indicates the relative proportion of the two possible enantiomers in the crystal.[13][15] A value close to 0 with a small standard uncertainty (e.s.d.) indicates that the determined absolute configuration is correct. A value near 1 suggests the configuration should be inverted. A value around 0.5 may point to a racemic twin, where the crystal is composed of equal amounts of both enantiomers.[13]
-
The Hooft Parameter (y): As an alternative, the Hooft parameter is derived from a Bayesian statistical analysis of all measured Bijvoet pairs.[14][16] It provides a probability that the assigned configuration is correct and is often considered more reliable, especially in cases where the anomalous scattering signal is weak.[16]
The choice to use a specific X-ray wavelength (e.g., switching from Molybdenum to Copper radiation to enhance the anomalous signal from a chlorine atom) or to derivatize a molecule with a heavier element is a direct consequence of the need to generate a sufficiently strong anomalous signal for a reliable determination of the Flack or Hooft parameter.
A Comparative Analysis: SCXRD vs. Solution-State Methods
While SCXRD is the definitive method, its primary prerequisite—the availability of a high-quality single crystal—can be a significant bottleneck, particularly in early-stage drug discovery where compounds may be oils or amorphous solids.[17][18] This has spurred the adoption of powerful solution-state techniques.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19][20] Since enantiomers produce mirror-image VCD spectra, the technique is exquisitely sensitive to stereochemistry.[21]
The workflow involves measuring the experimental VCD spectrum and comparing it to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[17][22] A good match confirms the absolute configuration.[20]
-
Advantages: VCD is non-destructive, requires only milligram quantities of the sample, and can be performed on liquids, oils, or dissolved solids, completely bypassing the need for crystallization.[17][23] It is particularly powerful for molecules that are conformationally rigid.
-
Limitations: The accuracy of VCD relies heavily on the quality of the computational model.[22] For conformationally flexible molecules, like many piperidine derivatives, accurately modeling the Boltzmann population of different conformers in solution can be challenging and computationally expensive.[22]
NMR Spectroscopy using Chiral Auxiliaries
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[24][25] The most classic example is the Mosher's method, which involves creating diastereomeric esters or amides.[23]
The principle is to convert the enantiomeric sample into a pair of diastereomers by reacting it with a chiral reagent. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[24] By systematically analyzing the differences in chemical shifts (Δδ) for the two diastereomers, one can deduce the absolute configuration at the chiral center.[23][26]
-
Advantages: NMR is a universally available technique, and methods like Mosher's are well-established and can be performed with sub-milligram quantities of the sample.[23][24]
-
Limitations: This is an indirect method that requires chemical modification of the analyte, which may not always be straightforward. The analysis of the Δδ values can be complex, especially for molecules with multiple chiral centers or significant conformational flexibility.[26] Furthermore, the method is empirical and relies on established models of how the chiral auxiliary shields or deshields nearby protons.[27][28]
Data-Driven Decision Making
The choice of technique is a trade-off between absolute certainty, sample availability, and experimental effort. The following table summarizes the key performance metrics for each method.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (e.g., Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal; analysis of anomalous dispersion.[7] | Differential absorption of left and right circularly polarized infrared light in solution.[19] | Analysis of chemical shift differences in diastereomers formed with a chiral auxiliary.[24] |
| Sample State | Solid (high-quality single crystal required).[18] | Solution or neat liquid.[23] | Solution.[23] |
| Sample Amount | Micrograms to milligrams.[23] | ~1-10 milligrams.[20] | Sub-milligram to milligrams.[23] |
| Confidence Level | Absolute / Definitive.[6] | High (dependent on computational accuracy).[22] | High (dependent on model and lack of ambiguity).[27] |
| Key Challenge | Crystal Growth. [18] | Computational modeling of conformers.[22] | Chemical derivatization; spectral interpretation.[26] |
| Analysis Time | Days to weeks (including crystallization).[23] | Hours to a day (including computation).[23] | 1-2 days (including reaction and analysis).[23] |
Visualizing the Path Forward
The decision-making process for selecting the appropriate technique can be visualized as a logical workflow.
Caption: Decision workflow for selecting an analytical method.
Experimental Protocol: Absolute Structure Determination of a Piperidine Derivative via SCXRD
This protocol outlines the essential steps from sample preparation to final data analysis.
Objective: To unambiguously determine the absolute configuration of an enantiopure piperidine derivative containing a bromine atom.
Causality: The bromine atom serves as a strong anomalous scatterer when using a common laboratory copper X-ray source, ensuring a reliable determination of the Flack parameter.
Step 1: Crystal Growth (The Art and Science)
The success of the entire experiment hinges on obtaining a single, well-ordered crystal. This is often the most challenging step.[18][29]
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Good crystals often form from a solvent system where the compound is soluble when hot but only sparingly soluble when cold.[30]
-
Methodology - Slow Evaporation:
-
Dissolve the piperidine derivative (~5-10 mg) in a minimal amount of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) in a small, clean vial.[31]
-
Cover the vial with a cap containing a pinhole or with paraffin film pierced by a needle. This slows the rate of evaporation.
-
Leave the vial undisturbed in a vibration-free location for several days to weeks.[31]
-
-
Methodology - Vapor Diffusion:
-
Prepare a saturated solution of the compound in a good solvent (e.g., methanol) in a small inner vial.
-
Place this inner vial inside a larger, sealed jar containing an "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent (e.g., diethyl ether).[32]
-
Over time, the anti-solvent vapor will diffuse into the inner vial, slowly reducing the compound's solubility and inducing crystallization.[32]
-
Step 2: Data Collection
-
Crystal Mounting: Carefully select a suitable crystal (clear, well-defined faces, no visible cracks) under a microscope and mount it on a cryoloop.
-
Diffractometer Setup: Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a copper (Cu Kα, λ ≈ 1.54 Å) X-ray source and a cryosystem.
-
Data Acquisition: Cool the crystal to 100 K to minimize thermal motion. The instrument software will then automatically orient the crystal and collect a full sphere of diffraction data, measuring the intensities and positions of thousands of reflections. It is critical to collect data with high redundancy to accurately measure the Bijvoet pair intensities.
Step 3: Structure Solution and Refinement
-
Data Processing: Integrate the raw diffraction images to generate a reflection file containing the hkl indices and intensities for each spot.
-
Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map of the molecule.[14]
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data. At this stage, the model represents one of the two possible enantiomers.
-
Absolute Structure Determination:
-
In the final stages of refinement, introduce the Flack parameter x as a free variable.
-
Refine the structure until convergence.
-
Analyze the final value of the Flack parameter and its standard uncertainty. A value of x = 0.02(5) (i.e., x=0.02, e.s.d.=0.05) provides high confidence that the modeled absolute configuration is correct. A value of x = 0.98(5) would indicate the opposite enantiomer is correct, and the model should be inverted.
-
Caption: Experimental workflow for SCXRD absolute configuration determination.
Conclusion
The determination of absolute stereochemistry for piperidine derivatives is a cornerstone of modern pharmaceutical development. While single-crystal X-ray crystallography remains the unparalleled gold standard, providing definitive and unambiguous results through the analysis of anomalous dispersion, its applicability is contingent on successful crystallization. For cases where high-quality crystals are elusive, solution-state methods like VCD and NMR spectroscopy offer powerful and reliable alternatives. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers to select the most appropriate strategy, ensuring the stereochemical integrity of their molecules and accelerating the path to novel therapeutics.
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. Retrieved from [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1663. Retrieved from [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved from [Link]
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Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 334-359. Retrieved from [Link]
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Determination of Absolute Configuration by NMR Spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]
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X-ray anomalous scattering. (n.d.). ResearchGate. Retrieved from [Link]
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Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), a1. Retrieved from [Link]
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Determination of absolute configuration. (2024, February 19). Pure Chemistry. Retrieved from [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. Retrieved from [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
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Mori, T., et al. (2012). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 14(8), 1934-1937. Retrieved from [Link]
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Anomalous X-ray scattering. (2023). Wikipedia. Retrieved from [Link]
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Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Retrieved from [Link]
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Le, P. H., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Retrieved from [Link]
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Harada, N. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 19(9), 691-713. Retrieved from [Link]
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Bijvoet-Pair Analysis. (n.d.). PLATON. Retrieved from [Link]
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Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Allen, F. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162. Retrieved from [Link]
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Threlfall, T. (2013). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. Retrieved from [Link]
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Flack parameter. (2023). Wikipedia. Retrieved from [Link]
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Glossary. (n.d.). OlexSys. Retrieved from [Link]
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Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved from [Link]
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Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022. Retrieved from [Link]
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Rurack, K., & Schaumlöffel, D. (Eds.). (2016). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 28(1), 5-7. Retrieved from [Link]
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Zhang, H. Y., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 963503. Retrieved from [Link]
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Johnston, C. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1779-1786. Retrieved from [Link]
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Johnston, C. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1779-1786. Retrieved from [Link]
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What is the application of stereochemistry in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]
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Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16038-16045. Retrieved from [Link]
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Navigating Chemical Space: A Comparative Guide to QSAR Studies of Piperidine Derivatives
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and natural products underscores its significance as a privileged structure. The versatility of the piperidine ring allows for intricate three-dimensional arrangements of substituents, enabling fine-tuning of pharmacological activity. However, this structural complexity also presents a challenge: how can we efficiently navigate the vast chemical space of piperidine derivatives to identify novel drug candidates with enhanced potency and selectivity? The answer lies in the powerful computational approach of Quantitative Structure-Activity Relationship (QSAR) modeling.
This guide provides a comparative analysis of various QSAR methodologies applied to piperidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of these techniques. We will delve into the principles, experimental workflows, and relative merits of 2D-QSAR, 3D-QSAR, and machine learning-based approaches, supported by experimental data from published studies.
The Significance of Piperidine Derivatives in Pharmacology
The piperidine nucleus is a ubiquitous structural motif in a wide range of biologically active compounds. Its presence in numerous approved drugs highlights its importance in targeting a diverse set of biological pathways. From anticancer agents to treatments for neurodegenerative diseases, the piperidine scaffold provides a robust framework for designing molecules with specific therapeutic effects. This guide will use piperidine derivatives targeting critical proteins such as the serine/threonine kinase Akt1 (a key regulator of cell survival and proliferation) and acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, as illustrative examples.
A Comparative Overview of QSAR Methodologies
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This relationship is then used to predict the activity of new, unsynthesized molecules, thereby guiding lead optimization and reducing the need for extensive and costly experimental screening. The choice of QSAR methodology is a critical decision in any drug design campaign, as each approach offers unique advantages and limitations.
Here, we compare three major classes of QSAR techniques: 2D-QSAR, 3D-QSAR (CoMFA and CoMSIA), and Machine Learning-based QSAR.
Caption: A comparative overview of major QSAR methodologies.
2D-QSAR: The Foundational Approach
Two-dimensional QSAR models are the classical approach, correlating biological activity with molecular descriptors derived from the 2D representation of molecules. These descriptors can be physicochemical properties (e.g., logP, molecular weight), topological indices, or electronic parameters.
Causality Behind Experimental Choices in 2D-QSAR
The primary rationale for employing 2D-QSAR is its simplicity and computational efficiency. It is often the first-line approach when a large dataset of compounds with diverse structures is available, and a rapid understanding of the key structural features influencing activity is desired. The selection of descriptors is a critical step, driven by hypotheses about the underlying mechanism of action. For instance, if hydrophobic interactions are presumed to be important for receptor binding, descriptors related to lipophilicity will be prioritized.
Experimental Protocol: A Step-by-Step Guide to 2D-QSAR
-
Data Collection and Preparation:
-
Compile a dataset of piperidine derivatives with their corresponding biological activities (e.g., IC50 values).
-
Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.
-
Draw the 2D structures of all molecules using chemical drawing software.
-
-
Descriptor Calculation:
-
Utilize molecular descriptor calculation software (e.g., PaDEL-Descriptor, Dragon) to generate a wide range of 2D descriptors for each molecule.
-
-
Descriptor Selection and Data Splitting:
-
Remove constant and highly inter-correlated descriptors to reduce redundancy.
-
Employ a feature selection algorithm, such as a genetic algorithm or stepwise multiple linear regression, to identify the most relevant descriptors.
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set for external validation.
-
-
Model Generation and Validation:
-
Use statistical methods like Multiple Linear Regression (MLR) to build the QSAR equation.
-
Validate the model internally using techniques like leave-one-out cross-validation (q²).
-
Assess the predictive power of the model on the external test set (predictive r²).
-
Perform Y-randomization to ensure the model is not due to chance correlation.
-
Case Study: 2D-QSAR of Piperidine Derivatives as Acetylcholinesterase Inhibitors
A study on novel piperidine and piperazine derivatives as acetylcholinesterase inhibitors utilized a stepwise multiple linear regression (SW-MLR) method for their 2D-QSAR analysis.[1] The resulting model showed a squared correlation coefficient (r²) of 0.825 and a predictive r² of 0.778, indicating a good correlation between the selected descriptors and the inhibitory activity.[1]
3D-QSAR: Incorporating Spatial Dimensions with CoMFA and CoMSIA
Three-dimensional QSAR methods consider the 3D conformation of molecules and their interaction fields, providing a more detailed and spatially-aware understanding of structure-activity relationships. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.
Causality Behind Experimental Choices in 3D-QSAR
3D-QSAR is employed when the 3D structure of the ligand is believed to be a critical determinant of its biological activity, and a common structural scaffold exists within the dataset for reliable alignment. The choice between CoMFA and CoMSIA often depends on the desired level of detail. CoMFA focuses on steric and electrostatic fields, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This additional information can be invaluable for understanding the specific types of interactions driving ligand binding.
Experimental Protocol: A Step-by-Step Guide to 3D-QSAR (CoMFA/CoMSIA)
Caption: A generalized workflow for 3D-QSAR (CoMFA/CoMSIA) studies.
-
3D Structure Generation and Alignment:
-
Generate the 3D structures of the piperidine derivatives.
-
Perform a conformational analysis to identify the low-energy conformer for each molecule.
-
Align the molecules based on a common substructure or a pharmacophore model. This is a critical step for the validity of the 3D-QSAR model.
-
-
Molecular Field Calculation (CoMFA/CoMSIA):
-
Place the aligned molecules in a 3D grid.
-
For CoMFA, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule at each grid point.
-
For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices.
-
-
Statistical Analysis and Model Validation:
-
Use Partial Least Squares (PLS) analysis to correlate the calculated field values with the biological activity data.
-
Perform leave-one-out cross-validation to assess the internal predictive ability of the model (q²).
-
Validate the model using an external test set to determine its external predictive power (predictive r²).
-
-
Visualization of Results:
-
Generate 3D contour maps to visualize the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Case Study: 3D-QSAR of Piperidine Derivatives as Protein Kinase B (Akt) Inhibitors
A 3D-QSAR study on a series of piperidine derivatives as Akt inhibitors developed both CoMFA and CoMSIA models.[2] The CoMFA model yielded a q² of 0.631 and an r² of 0.951, while the CoMSIA model showed a q² of 0.663 and an r² of 0.966, indicating robust and predictive models.[2] The contour maps from these models provided valuable insights into the structural requirements for potent Akt inhibition.[2]
Machine Learning in QSAR: Embracing Complexity
Machine learning (ML) approaches have emerged as powerful tools in QSAR modeling, capable of capturing complex, non-linear relationships between molecular descriptors and biological activity. A variety of ML algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are being increasingly applied to QSAR studies of piperidine derivatives.
Causality Behind Experimental Choices in Machine Learning QSAR
The decision to use machine learning in QSAR is often driven by the nature of the dataset and the complexity of the structure-activity relationship. When a large and diverse dataset is available, and a simple linear relationship between descriptors and activity is not expected, ML models can offer superior predictive performance. For example, SVMs are effective in handling high-dimensional data, while ANNs can model highly non-linear phenomena. The choice of a specific ML algorithm depends on factors such as the size of the dataset, the number of descriptors, and the desired interpretability of the model.
Experimental Protocol: A General Workflow for Machine Learning-Based QSAR
-
Data Curation and Descriptor Generation:
-
Assemble a high-quality dataset of piperidine derivatives with their biological activities.
-
Calculate a comprehensive set of molecular descriptors (can include 1D, 2D, and 3D descriptors).
-
-
Feature Selection and Data Preprocessing:
-
Employ advanced feature selection techniques to identify the most informative descriptors.
-
Normalize or scale the descriptor values to ensure that all features contribute equally to the model.
-
Split the data into training, validation, and test sets.
-
-
Model Training and Optimization:
-
Select an appropriate machine learning algorithm (e.g., MLR, SVM, Random Forest, ANN).
-
Train the model on the training set.
-
Optimize the model's hyperparameters using the validation set to prevent overfitting.
-
-
Model Evaluation and Interpretation:
-
Evaluate the final model's performance on the unseen test set using various statistical metrics.
-
For some models (e.g., Random Forest), it is possible to assess the importance of each descriptor in the final model, providing insights into the SAR.
-
Case Study: Machine Learning QSAR for Anticancer Piperidine Derivatives
In a computational study of furan-pyrazole piperidine derivatives with anticancer activity, a QSAR model was developed using a genetic algorithm (GA) for descriptor selection and multiple linear regression (MLR) for model building.[3] The model demonstrated good robustness and predictive ability with r² values ranging from 0.742 to 0.832 and q² values from 0.684 to 0.796 for different cancer cell lines.[3] Another study on piperidine carboxamide derivatives as ALK inhibitors employed an Artificial Neural Network (ANN) to validate their 3D-QSAR model, highlighting the integration of different computational approaches.[4]
Comparative Performance of QSAR Models for Piperidine Derivatives
The following table summarizes the statistical performance of the different QSAR models discussed in the case studies, providing a direct comparison of their predictive capabilities.
| QSAR Methodology | Target | Key Statistical Parameters | Reference |
| 2D-QSAR (SW-MLR) | Acetylcholinesterase | r² = 0.825, predictive r² = 0.778 | [1] |
| 3D-QSAR (CoMFA) | Akt | q² = 0.631, r² = 0.951 | [2] |
| 3D-QSAR (CoMSIA) | Akt | q² = 0.663, r² = 0.966 | [2] |
| ML-QSAR (GA-MLR) | Akt1 & Cancer Cell Lines | r² = 0.742-0.832, q² = 0.684-0.796 | [3] |
| 3D-QSAR (Topomer CoMFA) validated with ANN | ALK | q² = 0.597, r² = 0.939 | [4] |
Note: The statistical parameters presented are for the specific studies cited and may not be directly comparable across different datasets and biological targets.
Conclusion: Choosing the Right Tool for the Job
The choice of a QSAR methodology for studying piperidine derivatives is not a one-size-fits-all decision. It requires a careful consideration of the research question, the nature of the dataset, and the available computational resources.
-
2D-QSAR remains a valuable tool for rapid screening and identifying key physicochemical and topological features.
-
3D-QSAR (CoMFA/CoMSIA) provides a more detailed, spatially-aware understanding of SAR, which is crucial for lead optimization when a common scaffold is present.
-
Machine Learning-based QSAR offers the potential for higher predictive accuracy, especially for large and complex datasets with non-linear relationships.
By understanding the principles, workflows, and comparative performance of these methodologies, researchers can make more informed decisions in their drug discovery efforts, ultimately accelerating the development of novel and effective piperidine-based therapeutics. This guide serves as a starting point for navigating the exciting and ever-evolving field of QSAR, empowering scientists to unlock the full therapeutic potential of the versatile piperidine scaffold.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. [Link]
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Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-239. [Link]
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A Senior Application Scientist's Guide to Comparing the In Vivo Efficacy of NMDA Receptor Antagonists
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of N-methyl-D-aspartate (NMDA) receptor antagonists. This document moves beyond a simple cataloging of compounds to provide an in-depth, objective comparison of their in vivo efficacy, grounded in experimental data and field-proven insights. Our goal is to explain the causality behind experimental choices and to equip you with the knowledge to design and interpret your own in vivo studies.
The Crucial Role of the NMDA Receptor in Health and Disease
The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory glutamatergic neurotransmission in the central nervous system (CNS).[1][2][3] Its activation, requiring both glutamate and a co-agonist like glycine or D-serine, leads to an influx of Ca2+, a critical event for synaptic plasticity, learning, and memory.[1] However, excessive or aberrant NMDA receptor activity contributes to excitotoxicity, a pathological process implicated in a spectrum of neurological and psychiatric disorders, including stroke, neurodegenerative diseases, neuropathic pain, and depression.[2][4] This dual role in physiological and pathological processes underscores the challenge in developing NMDA receptor antagonists with a favorable therapeutic window.[2][4]
This guide will focus on a comparative analysis of prominent uncompetitive NMDA receptor antagonists, which block the ion channel pore only when it is open.[3][5] We will delve into the in vivo profiles of ketamine, memantine, and phencyclidine (PCP), and touch upon the landscape of emerging antagonists.
Visualizing the NMDA Receptor Signaling Pathway
To understand the action of these antagonists, it's essential to visualize the NMDA receptor's signaling cascade.
Caption: NMDA Receptor Signaling and Antagonist Action.
Comparative In Vivo Efficacy: Ketamine vs. Memantine vs. Phencyclidine
The clinical and preclinical profiles of ketamine, memantine, and PCP differ dramatically, despite their shared mechanism as uncompetitive NMDA receptor antagonists.[6][7] These differences arise from their distinct affinities, channel-blocking kinetics, and voltage-dependencies.[5][8]
Ketamine: The Rapidly Acting Antidepressant and Analgesic
Ketamine has garnered significant attention for its rapid and robust antidepressant effects in treatment-resistant depression and its efficacy in managing chronic neuropathic pain.[5][9][10]
-
In Vivo Models of Depression: In preclinical models like the forced swim test (FST), a single administration of ketamine rapidly reduces immobility time, an indicator of antidepressant-like activity.[11] This effect is often observed within hours and can last for several days.[12]
-
In Vivo Models of Neuropathic Pain: In models of nerve injury, ketamine effectively reduces mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[13][14]
-
Mechanism of Action: Ketamine's rapid antidepressant effects are thought to be mediated by a surge in glutamate, leading to activation of AMPA receptors and subsequent synaptogenesis.[15] It exhibits a moderate affinity and a relatively fast "off-rate" from the NMDA receptor channel.[8] However, its use is associated with psychotomimetic side effects, creating a narrow therapeutic window.[3][7]
Memantine: The Low-Affinity, Well-Tolerated Neuroprotectant
Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[16] Its clinical profile is characterized by good tolerability, which is attributed to its unique pharmacological properties.[4]
-
In Vivo Models of Neuroprotection: In various models of neurodegeneration and excitotoxicity, memantine has demonstrated neuroprotective effects.[17] For instance, in the SAMP8 mouse model of late-onset Alzheimer's, oral administration of a novel memantine-like antagonist, RL-208, improved cognitive performance and reduced markers of apoptosis and oxidative stress.[16]
-
Comparative Efficacy: While effective as a neuroprotectant, memantine generally lacks the rapid antidepressant and potent analgesic effects of ketamine.[5][7] Clinical trials of memantine for depression have not yielded positive results.[18]
-
Mechanism of Action: Memantine is a low-affinity, uncompetitive antagonist with a strong voltage-dependency and fast channel unblocking kinetics.[4][8] This allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal physiological function, contributing to its favorable side-effect profile.[4][8]
Phencyclidine (PCP): The Potent Psychotomimetic
PCP is a potent NMDA receptor antagonist primarily known for its psychotomimetic effects, which can mimic symptoms of schizophrenia.[19][20] It is widely used in preclinical research to model this disorder.[19]
-
In Vivo Effects on Neurochemistry: In vivo microdialysis studies in rats have shown that PCP administration increases extracellular dopamine levels in brain regions like the prefrontal cortex and striatum.[21][22] However, other studies using in vivo voltammetry have reported a decrease in dopamine release in the striatum at certain doses, highlighting the complexity of its effects.[23]
-
Behavioral Effects: PCP induces a range of behavioral abnormalities in rodents, including hyperlocomotion, stereotypy, and cognitive deficits, which are used to screen for potential antipsychotic drugs.[19]
-
Mechanism of Action: PCP is a high-affinity uncompetitive antagonist that dissociates slowly from the NMDA receptor channel, leading to a prolonged blockade of receptor function.[2] This profound and sustained disruption of glutamatergic signaling is thought to underlie its potent psychotomimetic and neurotoxic effects.[24]
Quantitative Comparison of NMDA Receptor Antagonists
| Antagonist | Primary Clinical Use/Model | Affinity for NMDA Receptor | Channel Blocking/Unblocking Kinetics | Voltage Dependency | Key In Vivo Efficacy | Notable Side Effects |
| Ketamine | Anesthesia, Treatment-Resistant Depression, Neuropathic Pain[3][5][10] | Moderate[15] | Fast on-rate, relatively fast off-rate[8] | Moderate[8] | Rapid antidepressant, potent analgesic[5][10] | Psychotomimetic effects, abuse potential[3][7] |
| Memantine | Alzheimer's Disease[16] | Low[4] | Fast on-rate, very fast off-rate[4][8] | Strong[8] | Neuroprotective, cognitive enhancement in dementia[16] | Generally well-tolerated, dizziness, headache[7] |
| PCP | Preclinical model of schizophrenia[19][20] | High[2] | Slow off-rate[2] | Less pronounced than memantine | Potent psychotomimetic effects[19] | Hallucinations, paranoia, neurotoxicity[24] |
| MK-801 | Preclinical research tool | High | Very slow off-rate[8] | Weak[8] | Potent neuroprotectant in preclinical models[25] | High incidence of psychotomimetic effects, limited clinical use[2] |
Experimental Protocols for Assessing In Vivo Efficacy
The following are detailed, step-by-step methodologies for key experiments used to evaluate the in vivo efficacy of NMDA receptor antagonists.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral assay to screen for potential antidepressant drugs. The underlying principle is that an animal will cease attempts to escape an aversive situation (being placed in water) when it learns that its actions are futile, a state referred to as "behavioral despair." Antidepressants are expected to increase the time the animal spends actively trying to escape.
Step-by-Step Methodology:
-
Animal Acclimation: House rodents (mice or rats) in the testing facility for at least one week prior to the experiment to acclimate to the environment.
-
Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-Test Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute habituation session. This is to ensure that on the test day, the behavior observed is a response to the learned helplessness rather than an initial panic response.
-
Drug Administration: Administer the NMDA receptor antagonist or vehicle control at the desired dose and route (e.g., intraperitoneal injection) at a specified time before the test session (e.g., 30 minutes, 24 hours).
-
Test Session (Day 2): Place the animal back into the cylinder for a 6-minute test session. The session should be video-recorded for later analysis.
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.[11]
Von Frey Test for Mechanical Allodynia in Neuropathic Pain Models
The von Frey test is a standard method for assessing mechanical sensitivity in rodents, particularly in models of neuropathic pain where animals develop a hypersensitivity to touch.
Step-by-Step Methodology:
-
Animal Model of Neuropathic Pain: Induce neuropathic pain using a validated surgical model, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL). Allow sufficient time for the neuropathic pain phenotype to develop (typically 1-2 weeks).
-
Apparatus: The testing apparatus consists of an elevated platform with a wire mesh floor, allowing access to the plantar surface of the animal's paws. A set of calibrated von Frey filaments, which apply a specific amount of force when bent, is required.[26]
-
Acclimation: Place the animals in individual compartments on the mesh platform and allow them to acclimate for at least 30-60 minutes before testing begins.[26]
-
Filament Application: Starting with a filament in the middle of the force range, apply it to the plantar surface of the hind paw until it buckles. Hold for 3-5 seconds.[26]
-
Response Assessment: A positive response is a sharp withdrawal of the paw.
-
Up-Down Method: Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response, use the next thicker filament. If there is a response, use the next thinner filament.[26]
-
Drug Administration: Administer the NMDA receptor antagonist or vehicle and test for mechanical sensitivity at various time points post-administration.
-
Data Analysis: Calculate the 50% paw withdrawal threshold for each animal. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel NMDA receptor antagonist in a preclinical model of neuropathic pain.
Caption: Preclinical Workflow for Neuropathic Pain Study.
The Future of NMDA Receptor Antagonists: Towards Subunit Selectivity
A significant challenge in the development of NMDA receptor antagonists is mitigating side effects while retaining therapeutic efficacy.[2][27] A promising strategy is the development of antagonists that selectively target specific NMDA receptor subunits.[2] The NMDA receptor is a heterotetramer, typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[1] The GluN2 subunit composition influences the receptor's properties and its role in different brain circuits and pathological states.
-
GluN2B Antagonists: The GluN2B subunit has been a particular focus of research.[2][27] GluN2B-containing receptors are implicated in excitotoxicity, and selective antagonists have shown promise in preclinical models of neuropathic pain and depression, potentially with a reduced side-effect profile compared to non-selective blockers.[10][20] However, clinical trials with some GluN2B-selective antagonists have faced challenges such as poor bioavailability.[2][27]
The continued exploration of subunit-selective antagonists, as well as compounds with novel mechanisms of action at the NMDA receptor, holds the key to unlocking the full therapeutic potential of this important drug target.
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A Comparative Guide to Hirshfeld Surface Analysis of Metal Complexes with 6-Phenylpyridine-2-carboxylic Acid
For researchers, medicinal chemists, and material scientists, understanding the intricate web of non-covalent interactions within molecular crystals is paramount. These subtle forces dictate crucial properties, from polymorphism and stability to biological activity. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these intermolecular contacts, offering a unique fingerprint of the crystal packing environment.[1][2][3]
This guide provides an in-depth comparison of Hirshfeld surface analysis applied to metal complexes featuring the versatile ligand, 6-phenylpyridine-2-carboxylic acid. By exploring the nuances of this technique and drawing comparisons with analogous systems, we aim to equip researchers with the insights needed to effectively utilize this method in their own work.
The "Why": Unveiling Supramolecular Architecture
The coordination of metal ions with organic ligands like 6-phenylpyridine-2-carboxylic acid generates complexes with diverse structural motifs and potential applications in catalysis, materials science, and drug design. The overall solid-state arrangement of these complexes, governed by intermolecular interactions, is as critical as their intramolecular geometry. Hirshfeld surface analysis allows for a holistic visualization of these interactions, partitioning the crystal space into regions where each molecule exerts its influence.[4]
This approach provides a detailed picture of all close intermolecular contacts simultaneously, offering a more comprehensive view than traditional methods that focus on specific atom-atom distances. The resulting three-dimensional Hirshfeld surface, color-mapped with various properties, and the corresponding two-dimensional "fingerprint plots" serve as powerful tools for comparative studies.[2]
Experimental and Computational Workflow
A typical workflow for Hirshfeld surface analysis involves both experimental and computational steps.
Figure 1: A generalized workflow for Hirshfeld surface analysis.
Detailed Protocol: Hirshfeld Surface Analysis using CrystalExplorer
The following protocol outlines the key steps for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[1][5][6][7]
-
Prerequisite : A crystallographic information file (CIF) of the metal complex, obtained from single-crystal X-ray diffraction, is the starting point.
-
Software : Utilize the CrystalExplorer software, which is freely available for academic use.[1][6][7]
-
Importing the Structure : Launch CrystalExplorer and import the CIF file of the metal complex of interest.
-
Hirshfeld Surface Generation :
-
Select the molecule of interest within the crystal structure.
-
From the main toolbar, click on the "Hirshfeld Surface" icon.
-
The software will generate the Hirshfeld surface around the selected molecule.
-
-
Surface Property Mapping :
-
With the Hirshfeld surface displayed, navigate to the "Surface" menu.
-
Select different properties to map onto the surface. Key properties include:
-
dnorm : A normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii in red, contacts longer in blue, and contacts with distances equal to the van der Waals radii in white.[8] Red spots are indicative of strong interactions, such as hydrogen bonds.
-
Shape Index : This property helps to identify complementary hollows (red) and bumps (blue) on the surface, which are characteristic of π-π stacking interactions.[9]
-
Curvedness : This property indicates the flatness of the surface. Low curvedness values correspond to flat regions and can also be indicative of π-π stacking.
-
-
-
2D Fingerprint Plot Generation :
-
Click on the "2D Fingerprint Plot" icon in the toolbar.
-
This plot summarizes all intermolecular contacts, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).
-
-
Decomposition of Fingerprint Plots :
-
The overall fingerprint plot can be decomposed to show the contribution of specific atom···atom contacts (e.g., H···H, O···H, C···H). This allows for a quantitative comparison of the different types of interactions.[6]
-
Comparative Analysis: Metal Center Influence on Intermolecular Interactions
| Metal Center (Example) | Coordination Geometry (Typical) | Expected Dominant Intermolecular Interactions | Rationale |
| Cu(II) | Often square planar or distorted octahedral | π-π stacking, C-H···π interactions, O-H···O hydrogen bonds (with coordinated water/solvents) | The d9 configuration can lead to Jahn-Teller distortion, influencing the planarity and packing of the complex. The presence of coordinated solvent molecules is common and introduces hydrogen bonding. |
| Co(II) | Octahedral | H···H contacts, O-H···O hydrogen bonds, C-H···O interactions | High-spin Co(II) in an octahedral environment often leads to extensive hydrogen bonding networks, particularly when coordinated water molecules are present. |
| Zn(II) | Tetrahedral or Octahedral | O-H···O hydrogen bonds, C-H···O interactions | The d10 configuration of Zn(II) leads to no crystal field stabilization energy, and the geometry is determined by ligand size and charge. This can result in varied and complex hydrogen bonding networks. |
| Cd(II) | Hepta- or Octahedral | O-H···O hydrogen bonds, C-H···O interactions | The larger ionic radius of Cd(II) compared to Zn(II) can accommodate higher coordination numbers, leading to more intricate three-dimensional networks stabilized by hydrogen bonds. |
Visualizing Interaction Differences
The influence of the metal center on the supramolecular assembly can be visualized through a logical relationship diagram.
Figure 2: The causal chain from the metal center to the observed intermolecular interactions.
Interpreting Hirshfeld Surface and Fingerprint Plot Data
dnorm Surface: Bright red spots on the dnorm surface are the most significant and indicate close contacts. For metal complexes with 6-phenylpyridine-2-carboxylic acid, these are expected at the carboxylic acid and pyridine nitrogen sites, indicating hydrogen bonding or strong electrostatic interactions.
Shape Index and Curvedness: The presence of adjacent red and blue triangles on the shape index surface is a strong indicator of π-π stacking between the phenyl and pyridine rings of the ligand.[9] This would be complemented by flat green regions on the curvedness map.
2D Fingerprint Plots: The overall shape and distribution of points in the 2D fingerprint plot provide a quantitative summary of the interactions.
-
H···H contacts: Typically appear as a large, diffuse region in the middle of the plot.
-
O···H/N···H contacts: Manifest as sharp "spikes" at lower de and di values, characteristic of hydrogen bonds.
-
C···H/C···C contacts: Appear as "wings" at the top and bottom of the plot and are indicative of C-H···π and π-π stacking interactions.
By decomposing the fingerprint plot, one can obtain the percentage contribution of each type of interaction to the overall crystal packing. Comparing these percentages across a series of complexes with different metal centers would provide a quantitative measure of how the metal influences the supramolecular assembly. For instance, a higher percentage of O···H interactions in a hydrated cobalt complex compared to an anhydrous copper complex would quantitatively support the role of the metal in defining the hydrogen bonding network.
Conclusion
Hirshfeld surface analysis is an indispensable tool for the modern structural chemist, providing a rich, visual, and quantitative understanding of intermolecular interactions in the solid state.[3] When applied to metal complexes of 6-phenylpyridine-2-carboxylic acid, this method can elucidate the subtle yet critical role of the metal center in directing the supramolecular architecture. By comparing features such as dnorm surfaces and decomposed fingerprint plots across a series of related structures, researchers can gain profound insights into structure-property relationships, guiding the rational design of new materials and functional molecules.
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Bacchi, A., et al. (2023). Crystal structure, Hirshfeld surface analysis and energy framework calculations of different metal complexes of a biphenol-based ligand. Inorganica Chimica Acta, 557, 121693. Retrieved from [Link]
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Halkias, G. P., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 113. Retrieved from [Link]
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Behera, J. N., et al. (2018). Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. New Journal of Chemistry, 42(15), 12534-12543. Retrieved from [Link]
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Gálico, D. A., et al. (2021). Understanding metal–ligand interactions in coordination polymers using Hirshfeld surface analysis. CrystEngComm, 23(21), 3847-3857. Retrieved from [Link]
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Ward, M. D., et al. (2000). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set. Journal of the Chemical Society, Dalton Transactions, (21), 3771-3777. Retrieved from [Link]
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Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-73. Retrieved from [Link]
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Rojas, R. S., et al. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules, 27(19), 6537. Retrieved from [Link]
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Avcı, D., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(2), 867-883. Retrieved from [Link]
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Mondal, S., et al. (2021). Synthesis, crystallization and Hirshfeld surface analysis of transition metal carboxylate pentapyridines. Polyhedron, 207, 115362. Retrieved from [Link]
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Taş, M. (Ed.). (2023). Synthesis, Crystal Structures and Hirshfeld Surface Analysis of Coordination Compounds (Volume II). MDPI. Retrieved from [Link]
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Syaima, H., et al. (2021). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 14(2), 1145-1154. Retrieved from [Link]
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Khan, S., et al. (2012). Synthesis and characterization of transition metal 2, 6-pyridinedicarboxylic acid derivatives, interactions of Cu (II) and Ni (II) complexes with DNA in vitro. Journal of the Iranian Chemical Society, 9(4), 421-429. Retrieved from [Link]
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Khan, M. S., et al. (2016). Fe(II) and Co (II) Complexes of (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) Synthesis, Characterization and Electroc. Journal of the Chemical Society of Pakistan, 38(3). Retrieved from [Link]
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A Comparative Guide to Evaluating the Selectivity of Competitive Antagonists for NMDA Receptor Subtypes: A Focus on Piperidine and Piperazine Carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of competitive antagonists for N-methyl-D-aspartate (NMDA) receptor subtypes. While specific binding data for 6-phenylpiperidine-2-carboxylic acid is not extensively available in public literature, we will utilize data from structurally related and well-characterized piperidine and piperazine carboxylic acid derivatives to illustrate the principles and methodologies of selectivity assessment.
The Critical Role of NMDA Receptor Subtype Selectivity
The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] These receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[1][2] The specific GluN2 subunit composition dictates the receptor's functional and pharmacological properties, including channel kinetics, agonist affinity, and modulation by various compounds.
Dysregulation of NMDA receptor activity is implicated in a spectrum of neurological and psychiatric disorders, from excitotoxic cell death in stroke and neurodegenerative diseases to the pathophysiology of schizophrenia and depression.[1] The distinct anatomical and developmental expression patterns of the GluN2 subunits suggest that subtype-selective antagonists could offer more targeted therapeutic interventions with fewer side effects compared to non-selective blockers. For instance, GluN2B-selective antagonists have been investigated for their potential in treating neurodegenerative conditions, while modulation of GluN2A-containing receptors is being explored for other neurological applications.
Therefore, the rigorous evaluation of a compound's selectivity profile across the different NMDA receptor subtypes is a critical step in the development of novel therapeutics.
Evaluating Subtype Selectivity: Key Methodologies
The two primary methodologies for assessing the selectivity of competitive antagonists for NMDA receptor subtypes are radioligand binding assays and electrophysiological recordings. These techniques provide complementary information on a compound's affinity for the receptor and its functional consequence on receptor activity.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a robust method for determining the affinity of a test compound for a specific receptor subtype.[1] This technique involves the use of a radiolabeled ligand (a molecule that binds to the receptor) and measuring its displacement by the unlabeled test compound. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher affinity.
Experimental Workflow for Radioligand Binding Assay
Detailed Protocol: Competitive Radioligand Binding Assay for NMDA Receptor Subtypes
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing recombinant human NMDA receptor subtypes (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes to each well.
-
Add a fixed concentration of a suitable radioligand. For competitive binding at the glutamate site, a common choice is [³H]CGP 39653.
-
Add the test compound at a range of concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For determination of non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., 1 mM L-glutamate).
-
Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Assessing Functional Antagonism
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in mammalian cells, directly measure the functional effects of a compound on NMDA receptor activity. These methods provide a measure of the compound's potency as an antagonist, typically expressed as the IC50 value (the concentration of the antagonist that produces 50% of its maximal inhibition).
Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with a mixture of cRNAs encoding the desired GluN1 and GluN2 subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber and continuously perfuse with a recording solution (e.g., a modified Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a solution containing saturating concentrations of glutamate and glycine to elicit a maximal inward current.
-
Once a stable baseline response is established, co-apply the test compound at increasing concentrations along with the agonists.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration of the test compound.
-
Normalize the current amplitude at each concentration to the control response (in the absence of the antagonist).
-
Plot the normalized current as a function of the antagonist concentration and fit the data to the Hill equation to determine the IC50 value.
-
Comparative Data for Piperidine and Piperazine Carboxylic Acid Derivatives
While data for this compound is scarce, studies on related compounds illustrate the principles of subtype selectivity. For example, derivatives of piperazine-2,3-dicarboxylic acid have been shown to exhibit varying selectivity profiles for NMDA receptor subtypes.
| Compound | GluN2A (Ki, µM) | GluN2B (Ki, µM) | GluN2C (Ki, µM) | GluN2D (Ki, µM) | Selectivity Profile | Reference |
| Compound A | 0.5 | 2.5 | 10 | 15 | GluN2A > GluN2B > GluN2C > GluN2D | Fictional Data for Illustration |
| Compound B | 5 | 1 | 0.8 | 0.5 | GluN2D ≈ GluN2C > GluN2B > GluN2A | Fictional Data for Illustration |
Note: The data in this table is illustrative and does not represent specific published values for this compound. It is intended to demonstrate how such data would be presented to compare selectivity profiles.
The selectivity profile is determined by the ratio of Ki or IC50 values for the different subtypes. For example, a compound with a 10-fold selectivity for GluN2A over GluN2B would have a Ki for GluN2A that is 10 times lower than its Ki for GluN2B.
Structure-Activity Relationships (SAR) and the Basis of Selectivity
The selectivity of piperidine and piperazine derivatives for NMDA receptor subtypes is governed by subtle differences in the amino acid residues lining the glutamate binding pocket of the GluN2 subunits. The size, shape, and electronic properties of the substituent at the 6-position of the piperidine ring (in the case of this compound) would be expected to play a crucial role in determining its interaction with the binding site and, consequently, its subtype selectivity.
For instance, the introduction of bulky or hydrophobic groups can either enhance or diminish affinity for certain subtypes depending on the steric and hydrophobic characteristics of the binding pocket. Molecular modeling studies, in conjunction with experimental data, are invaluable for elucidating these structure-activity relationships and for the rational design of more potent and selective NMDA receptor antagonists.
Concluding Remarks
The evaluation of subtype selectivity is a multifaceted process that requires a combination of robust experimental techniques and careful data analysis. While a comprehensive selectivity profile for this compound is not currently available in the public domain, the methodologies and principles outlined in this guide provide a clear roadmap for such an evaluation. By employing radioligand binding assays to determine affinity (Ki) and electrophysiological recordings to assess functional antagonism (IC50) across the four GluN2 subtypes, researchers can build a detailed picture of a compound's selectivity. This information is paramount for advancing our understanding of NMDA receptor pharmacology and for the development of targeted therapies for a host of neurological and psychiatric disorders.
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Hansen, K. B., Yi, F., Percy, A. J., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081–1105. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Phenylpiperidine-2-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Phenylpiperidine-2-carboxylic acid. As this compound is primarily for research use, a specific, universally adopted Safety Data Sheet (SDS) can be elusive.[1][2] Therefore, this guide is built upon established principles of chemical safety, extrapolating from the known hazard profiles of its core structural components: the piperidine ring and the carboxylic acid functional group. Our primary directive is to ensure the safety of laboratory personnel and maintain strict environmental and regulatory compliance.
Hazard Analysis: A Principle-Based Approach
Understanding the potential hazards of this compound is the foundation of its safe management. The structure combines a piperidine nucleus, a known hazardous scaffold, with a carboxylic acid group.[1][3] The piperidine moiety is associated with significant health risks, including flammability, acute toxicity, and severe corrosivity.[4][5][6][7] While the addition of the phenyl and carboxylic acid groups modifies the molecule's overall properties, we must, from a safety-first perspective, assume a hazard profile that reflects the risks of its parent compounds until specific data proves otherwise.
Similar piperidine derivatives are known to cause skin and eye irritation.[8][9][10] Therefore, a conservative risk assessment is warranted.
| Potential Hazard Class | GHS Hazard Code (Inferred) | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H311, H331 | The piperidine ring is acutely toxic.[5][11] This protocol assumes the derivative may be harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Corrosion / Irritation | H314 / H315 | Piperidine itself causes severe skin burns.[5][6] Related derivatives are known skin irritants.[9][12] Direct contact must be avoided. |
| Serious Eye Damage / Irritation | H318 / H319 | Piperidine can cause serious eye damage.[6] This is a common hazard for amine-containing compounds and many carboxylic acids.[10][12] |
| Flammability | H225 / H226 | Piperidine is a highly flammable liquid.[5] While this derivative is a solid, thermal decomposition could release flammable vapors. |
| Environmental Hazard | H402 | Many nitrogen-containing heterocyclic compounds are harmful to aquatic life.[5] Disposal into the environment must be strictly prohibited.[6][11][13] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound for any purpose, including disposal preparation. This protocol is designed to prevent all routes of exposure.
-
Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are mandatory to protect against potential splashes of solutions or fine dust particles.[4]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber (minimum thickness of 0.4 mm), are required. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[4]
-
Body Protection : A flame-retardant laboratory coat must be worn and fully fastened. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron is also necessary.[4][5]
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to control exposure to dust or vapors.[5]
Emergency Protocol: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate risks.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate & Ventilate : Restrict access to the spill area. Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area while preventing the spread of dust or vapors.[6]
-
Remove Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[14]
-
Don PPE : Before attempting cleanup, don the full PPE described in Section 2.
-
Containment & Cleanup :
-
For Solid Spills : Gently cover the spill with a non-flammable absorbent material such as dry lime, sand, or soda ash.[14] Avoid raising dust. Carefully sweep the mixture into a designated, labeled hazardous waste container.
-
For Solution Spills : Cover the spill with a liquid-absorbent material (e.g., Chemizorb® or vermiculite).[5][6]
-
-
Final Decontamination : Once the bulk material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][11]
Step 1: Waste Classification and Segregation
-
Classification : This compound must be classified as hazardous chemical waste. Consult your institution's EHS guidelines for specific waste codes that may apply based on its inferred properties (e.g., toxic, irritant).
-
Segregation : Keep waste this compound and its containers separate from all other waste streams. Crucially, do not mix it with incompatible materials such as strong oxidizing agents or strong acids, which could trigger a hazardous reaction.[5][14]
Step 2: Containment
-
Primary Container : Use only approved, chemically compatible, and leak-proof containers for waste collection. The original product container is often a suitable choice.[5]
-
Container Integrity : Ensure the container is in good condition, with a tightly sealing cap. Do not overfill; leave at least 10% headspace to allow for expansion.
Step 3: Labeling
-
Clarity is Safety : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the container was first used for waste accumulation
-
Step 4: Temporary Storage
-
Location : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.
-
Conditions : The storage area must be cool, dry, and well-ventilated.[5] It should be away from heat, sparks, or open flames.[5]
Step 5: Final Disposal
-
Professional Disposal : Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][13][15][16][17] These professionals are equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations.
Caption: Disposal workflow for this compound.
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PubChem. 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
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National Institutes of Health (NIH). 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
